molecular formula C10H11NO5 B1598228 3-(Carboxymethylaminomethyl)-4-hydroxybenzoic acid CAS No. 55739-39-4

3-(Carboxymethylaminomethyl)-4-hydroxybenzoic acid

Cat. No.: B1598228
CAS No.: 55739-39-4
M. Wt: 225.2 g/mol
InChI Key: ZASGCNOMAYYQIX-UHFFFAOYSA-N
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Description

3-(Carboxymethylaminomethyl)-4-hydroxybenzoic acid is a useful research compound. Its molecular formula is C10H11NO5 and its molecular weight is 225.2 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

3-[(carboxymethylamino)methyl]-4-hydroxybenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11NO5/c12-8-2-1-6(10(15)16)3-7(8)4-11-5-9(13)14/h1-3,11-12H,4-5H2,(H,13,14)(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZASGCNOMAYYQIX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1C(=O)O)CNCC(=O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11NO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40407296
Record name 3-(Carboxymethylaminomethyl)-4-hydroxybenzoic acid
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URL https://comptox.epa.gov/dashboard/DTXSID40407296
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

225.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

55739-39-4
Record name 3-(Carboxymethylaminomethyl)-4-hydroxybenzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40407296
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-(Carboxymethylaminomethyl)-4-hydroxybenzoic acid
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

Potential biological activity of 3-(Carboxymethylaminomethyl)-4-hydroxybenzoic acid

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Potential Biological Activity of 3-(Carboxymethylaminomethyl)-4-hydroxybenzoic Acid

Introduction

This compound is a structurally intriguing molecule that combines the key features of 4-hydroxybenzoic acid and an aminomethylbenzoic acid analog. The 4-hydroxybenzoic acid scaffold is prevalent in a wide array of natural and synthetic compounds renowned for their diverse biological activities, including antioxidant, anti-inflammatory, antimicrobial, and anticancer properties.[1][2] Similarly, aminomethylbenzoic acid derivatives are recognized for their therapeutic applications, notably as antifibrinolytic agents that help in controlling bleeding, and they also exhibit anti-inflammatory effects.[3][4] The unique combination of these two pharmacophores in this compound suggests a synergistic or novel bioactivity profile, making it a compelling candidate for comprehensive biological evaluation.

This technical guide provides a roadmap for researchers, scientists, and drug development professionals to explore the multifaceted biological potential of this compound. We will delve into the scientific rationale for investigating its antioxidant, anti-inflammatory, and enzyme inhibitory activities, supported by detailed, field-proven experimental protocols.

Chemical and Physical Properties

A thorough understanding of the physicochemical properties of this compound is fundamental for designing and interpreting biological assays.

PropertyValueSource
IUPAC Name 3-[(carboxymethylamino)methyl]-4-hydroxybenzoic acidPubChem[5]
Molecular Formula C₁₀H₁₁NO₅PubChem[5]
Molecular Weight 225.20 g/mol PubChem[5]
CAS Number 55739-39-4PubChem[5]
Predicted Solubility Information not readily available; empirical determination is recommended.
Predicted pKa Multiple pKa values are expected due to the presence of two carboxylic acid groups, a phenolic hydroxyl group, and a secondary amine. These should be determined experimentally.

Note: The GHS classification for this compound indicates that it may cause skin irritation, serious eye irritation, and respiratory irritation.[5] Appropriate personal protective equipment should be used during handling.

Synthesis

While several commercial vendors supply this compound, understanding its synthesis can be crucial for derivatization and structure-activity relationship (SAR) studies. A plausible synthetic route could involve the Mannich reaction of 4-hydroxybenzoic acid with formaldehyde and glycine. Alternatively, microbial synthesis presents an environmentally friendly approach, as demonstrated for related compounds like 4-hydroxybenzoic acid.[6]

Part 1: Investigation of Antioxidant Activity

Scientific Rationale: The phenolic hydroxyl group on the benzene ring of this compound is a key structural feature that suggests potent antioxidant activity. Phenolic compounds can act as free radical scavengers by donating a hydrogen atom from their hydroxyl group to neutralize reactive oxygen species (ROS).[7] The parent molecule, 4-hydroxybenzoic acid, and its derivatives are well-documented antioxidants.[8]

Experimental Protocol 1: DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

This assay is a rapid and widely used method to screen for the radical scavenging activity of a compound.

Principle: DPPH is a stable free radical that has a deep violet color in solution. In the presence of an antioxidant that can donate a hydrogen atom, the DPPH radical is reduced to the non-radical form, DPPH-H, resulting in a color change from violet to yellow, which can be measured spectrophotometrically.

Step-by-Step Methodology:

  • Preparation of Reagents:

    • DPPH Solution: Prepare a 0.1 mM solution of DPPH in methanol. Store in a dark, airtight container at 4°C.

    • Test Compound Stock Solution: Prepare a 1 mg/mL stock solution of this compound in a suitable solvent (e.g., methanol, DMSO).

    • Serial Dilutions: Prepare a series of dilutions of the test compound from the stock solution (e.g., 10, 25, 50, 100, 250, 500 µg/mL).

    • Positive Control: Prepare a series of dilutions of a known antioxidant, such as ascorbic acid or Trolox.

  • Assay Procedure:

    • In a 96-well microplate, add 100 µL of the DPPH solution to each well.

    • Add 100 µL of the different concentrations of the test compound or positive control to the respective wells.

    • For the blank, add 100 µL of the solvent used for the test compound.

    • Incubate the plate in the dark at room temperature for 30 minutes.

  • Measurement:

    • Measure the absorbance of each well at 517 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of radical scavenging activity using the following formula:

      where A_blank is the absorbance of the blank and A_sample is the absorbance of the test compound.

    • Plot the percentage of scavenging activity against the concentration of the test compound to determine the IC₅₀ value (the concentration of the compound that scavenges 50% of the DPPH radicals).

Experimental Protocol 2: ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Scavenging Assay

The ABTS assay is another common method for determining antioxidant activity and is applicable to both hydrophilic and lipophilic compounds.

Principle: ABTS is oxidized to its radical cation (ABTS•+) by potassium persulfate. The ABTS•+ has a characteristic blue-green color. In the presence of an antioxidant, the ABTS•+ is reduced back to the colorless ABTS, and the decrease in absorbance is measured.

Step-by-Step Methodology:

  • Preparation of Reagents:

    • ABTS Stock Solution: Prepare a 7 mM aqueous solution of ABTS.

    • Potassium Persulfate Solution: Prepare a 2.45 mM aqueous solution of potassium persulfate.

    • ABTS•+ Working Solution: Mix the ABTS stock solution and potassium persulfate solution in a 1:1 ratio and allow the mixture to stand in the dark at room temperature for 12-16 hours before use. Dilute the working solution with ethanol to an absorbance of 0.70 ± 0.02 at 734 nm.

    • Test Compound and Positive Control: Prepare as described in the DPPH assay.

  • Assay Procedure:

    • In a 96-well microplate, add 190 µL of the ABTS•+ working solution to each well.

    • Add 10 µL of the different concentrations of the test compound or positive control to the respective wells.

    • Incubate the plate in the dark at room temperature for 7 minutes.

  • Measurement:

    • Measure the absorbance of each well at 734 nm.

  • Data Analysis:

    • Calculate the percentage of scavenging activity and the IC₅₀ value as described for the DPPH assay.

Part 2: Investigation of Anti-inflammatory Activity

Scientific Rationale: Chronic inflammation is implicated in a wide range of diseases. The structural similarity of this compound to known anti-inflammatory agents, such as other benzoic acid derivatives, suggests it may possess anti-inflammatory properties.[8][9] 4-Hydroxybenzoic acid has been shown to exert anti-inflammatory effects by inhibiting the NLRP3 inflammasome and reducing ROS production.[10][11]

Experimental Protocol 3: Lipoxygenase (LOX) Inhibition Assay

Lipoxygenases are enzymes that play a crucial role in the biosynthesis of leukotrienes, which are inflammatory mediators.

Principle: LOX catalyzes the oxidation of linoleic acid, leading to the formation of a conjugated diene that absorbs light at 234 nm. The inhibitory activity of a compound can be determined by measuring the decrease in the rate of this reaction.

Step-by-Step Methodology:

  • Preparation of Reagents:

    • Enzyme Solution: Prepare a solution of soybean lipoxygenase (e.g., 10,000 U/mL) in borate buffer (pH 9.0).

    • Substrate Solution: Prepare a 0.1 mM solution of linoleic acid in borate buffer (pH 9.0).

    • Test Compound and Positive Control: Prepare serial dilutions of the test compound and a known LOX inhibitor (e.g., quercetin, nordihydroguaiaretic acid).

  • Assay Procedure:

    • In a quartz cuvette, mix 2.8 mL of the substrate solution and 0.1 mL of the test compound solution.

    • Initiate the reaction by adding 0.1 mL of the enzyme solution.

    • Immediately measure the change in absorbance at 234 nm for 3-5 minutes using a UV-Vis spectrophotometer.

  • Data Analysis:

    • Calculate the percentage of inhibition using the following formula:

      where ΔA_control is the change in absorbance of the control (without inhibitor) and ΔA_sample is the change in absorbance in the presence of the test compound.

    • Determine the IC₅₀ value.

Experimental Protocol 4: Inhibition of Nitric Oxide (NO) Production in LPS-Stimulated Macrophages

This cell-based assay provides a more physiologically relevant model for assessing anti-inflammatory activity.

Principle: Macrophages, when stimulated with lipopolysaccharide (LPS), produce nitric oxide (NO), a pro-inflammatory mediator. The amount of NO produced can be quantified by measuring the accumulation of its stable metabolite, nitrite, in the cell culture medium using the Griess reagent.

Step-by-Step Methodology:

  • Cell Culture:

    • Culture a macrophage cell line (e.g., RAW 264.7) in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a 5% CO₂ incubator.

    • Seed the cells in a 96-well plate at a density of 5 x 10⁴ cells/well and allow them to adhere overnight.

  • Treatment:

    • Treat the cells with various concentrations of the test compound for 1 hour.

    • Stimulate the cells with LPS (1 µg/mL) for 24 hours.

    • Include a negative control (cells only), a positive control (cells + LPS), and a vehicle control.

  • Nitrite Measurement (Griess Assay):

    • Collect 50 µL of the cell culture supernatant from each well.

    • Add 50 µL of Griess Reagent A (1% sulfanilamide in 5% phosphoric acid) and incubate for 10 minutes at room temperature, protected from light.

    • Add 50 µL of Griess Reagent B (0.1% N-(1-naphthyl)ethylenediamine dihydrochloride) and incubate for another 10 minutes at room temperature, protected from light.

    • Measure the absorbance at 540 nm.

    • Quantify the nitrite concentration using a sodium nitrite standard curve.

  • Cell Viability Assay (e.g., MTT Assay):

    • Perform a cell viability assay to ensure that the observed reduction in NO production is not due to cytotoxicity of the test compound.

  • Data Analysis:

    • Calculate the percentage of inhibition of NO production and determine the IC₅₀ value.

Part 3: Investigation of Enzyme Inhibitory Activity

Scientific Rationale: The structural features of this compound suggest it may interact with the active sites of various enzymes. Hydroxybenzoic acids and their derivatives have been reported to inhibit several enzymes, including acetylcholinesterase, α-amylase, and tyrosinase.[12][13][14] The aminomethylbenzoic acid moiety is a known inhibitor of proteases involved in the coagulation cascade.[15]

Experimental Protocol 5: Acetylcholinesterase (AChE) Inhibition Assay

AChE inhibitors are used in the treatment of Alzheimer's disease.

Principle: This assay is based on the Ellman's method. AChE hydrolyzes acetylthiocholine iodide (ATCI) to thiocholine, which reacts with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) to produce a yellow-colored 5-thio-2-nitrobenzoate anion, which can be detected spectrophotometrically.

Step-by-Step Methodology:

  • Preparation of Reagents:

    • Phosphate Buffer: 0.1 M, pH 8.0.

    • AChE Solution: Prepare a solution of AChE from electric eel in phosphate buffer.

    • ATCI Solution: 15 mM in deionized water.

    • DTNB Solution: 10 mM in phosphate buffer.

    • Test Compound and Positive Control: Prepare serial dilutions of the test compound and a known AChE inhibitor (e.g., galantamine, donepezil).

  • Assay Procedure:

    • In a 96-well plate, add 25 µL of the test compound solution, 50 µL of phosphate buffer, and 25 µL of the AChE solution.

    • Incubate for 15 minutes at 25°C.

    • Add 125 µL of DTNB solution and 25 µL of ATCI solution.

    • Measure the absorbance at 412 nm every minute for 5 minutes.

  • Data Analysis:

    • Calculate the rate of reaction for each concentration.

    • Determine the percentage of inhibition and the IC₅₀ value.

Experimental Protocol 6: α-Amylase Inhibition Assay

α-Amylase inhibitors can be beneficial in the management of type 2 diabetes by slowing down carbohydrate digestion.

Principle: α-Amylase is an enzyme that hydrolyzes starch into smaller sugars. The inhibitory activity is determined by measuring the reduction in starch hydrolysis.

Step-by-Step Methodology:

  • Preparation of Reagents:

    • Phosphate Buffer: 0.02 M, pH 6.9 with 6 mM NaCl.

    • α-Amylase Solution: Prepare a solution of porcine pancreatic α-amylase in phosphate buffer.

    • Starch Solution: 1% (w/v) soluble starch in phosphate buffer.

    • DNSA Reagent: (3,5-Dinitrosalicylic acid) Dissolve 1 g of DNSA, 30 g of sodium potassium tartrate, and 20 mL of 2 M NaOH in 100 mL of deionized water.

    • Test Compound and Positive Control: Prepare serial dilutions of the test compound and a known α-amylase inhibitor (e.g., acarbose).[16]

  • Assay Procedure:

    • Pre-incubate 500 µL of the test compound solution with 500 µL of the α-amylase solution at 37°C for 10 minutes.

    • Add 500 µL of the starch solution and incubate at 37°C for 10 minutes.

    • Stop the reaction by adding 1 mL of the DNSA reagent.

    • Boil the mixture for 5 minutes, then cool to room temperature.

    • Dilute the mixture with 10 mL of deionized water.

    • Measure the absorbance at 540 nm.

  • Data Analysis:

    • Calculate the percentage of inhibition and the IC₅₀ value.

Experimental Protocol 7: Tyrosinase Inhibition Assay

Tyrosinase inhibitors are of interest in the cosmetic industry for skin whitening and in the food industry to prevent browning.

Principle: Tyrosinase catalyzes the oxidation of L-DOPA to dopaquinone, which then forms dopachrome, a colored product. The inhibitory activity is measured by the reduction in dopachrome formation.

Step-by-Step Methodology:

  • Preparation of Reagents:

    • Phosphate Buffer: 50 mM, pH 6.8.

    • Tyrosinase Solution: Prepare a solution of mushroom tyrosinase in phosphate buffer.

    • L-DOPA Solution: 2 mM in phosphate buffer.

    • Test Compound and Positive Control: Prepare serial dilutions of the test compound and a known tyrosinase inhibitor (e.g., kojic acid).

  • Assay Procedure:

    • In a 96-well plate, add 40 µL of the test compound solution, 80 µL of phosphate buffer, and 40 µL of the tyrosinase solution.

    • Incubate at 25°C for 10 minutes.

    • Add 40 µL of the L-DOPA solution.

    • Measure the absorbance at 475 nm for 5-10 minutes.

  • Data Analysis:

    • Calculate the percentage of inhibition and the IC₅₀ value.

Visualization of Experimental Workflows

DPPH/ABTS Antioxidant Assay Workflow

G cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis prep_reagents Prepare Reagents (DPPH/ABTS, Test Compound, Control) serial_dil Perform Serial Dilutions prep_reagents->serial_dil mix Mix Reagents in 96-well Plate serial_dil->mix incubate Incubate in the Dark mix->incubate measure_abs Measure Absorbance (517 nm for DPPH, 734 nm for ABTS) incubate->measure_abs calc_inhibition Calculate % Inhibition measure_abs->calc_inhibition det_ic50 Determine IC50 Value calc_inhibition->det_ic50

Caption: Workflow for DPPH and ABTS antioxidant assays.

Cell-Based Anti-inflammatory Assay Workflow

G cluster_culture Cell Culture cluster_treatment Treatment cluster_analysis Analysis seed_cells Seed Macrophages in 96-well Plate adhere Allow Cells to Adhere Overnight seed_cells->adhere treat_compound Treat with Test Compound adhere->treat_compound stimulate_lps Stimulate with LPS treat_compound->stimulate_lps griess_assay Perform Griess Assay for Nitrite stimulate_lps->griess_assay mtt_assay Perform MTT Assay for Viability stimulate_lps->mtt_assay calc_inhibition Calculate % NO Inhibition griess_assay->calc_inhibition G cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis prep_reagents Prepare Reagents (Enzyme, Substrate, Test Compound) pre_incubate Pre-incubate Enzyme and Inhibitor prep_reagents->pre_incubate add_substrate Initiate Reaction with Substrate pre_incubate->add_substrate measure_signal Measure Signal Change (e.g., Absorbance) add_substrate->measure_signal calc_rate Calculate Reaction Rate measure_signal->calc_rate calc_inhibition Calculate % Inhibition calc_rate->calc_inhibition det_ic50 Determine IC50 Value calc_inhibition->det_ic50

Caption: General workflow for enzyme inhibition assays.

Conclusion

This compound represents a promising, yet underexplored, molecule with significant potential for biological activity. Based on its structural similarity to well-characterized compounds, a systematic investigation into its antioxidant, anti-inflammatory, and enzyme inhibitory properties is warranted. The experimental protocols detailed in this guide provide a robust framework for elucidating the bioactivity profile of this compound and paving the way for its potential development as a therapeutic agent or a valuable tool in biomedical research.

References

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  • Hydroxybenzoic Acids as Acetylcholinesterase Inhibitors: Calorimetric and Docking Simulation Studies - PMC - NIH. (URL: [Link])

  • CN105237423A - Preparation method of 3-amino-4-hydroxybenzoic acid - Google P
  • Natural Hydroxybenzoic and Hydroxycinnamic Acids Derivatives: Mechanisms of Action and Therapeutic Applications - MDPI. (URL: [Link])

  • US4689182A - Benzoic acid and benzoic acid ester derivatives having anti-inflammatory and analgesic activity - Google P
  • This compound | C10H11NO5 | CID 4989777 - PubChem. (URL: [Link])

  • Microbial synthesis of 4-hydroxybenzoic acid from renewable feedstocks - PMC - NIH. (URL: [Link])

  • On the Role of the Carboxyl Group to the Protective Effect of o-dihydroxybenzoic Acids to Saccharomyces cerevisiae Cells upon Induced Oxidative Stress - NIH. (URL: [Link])

  • Natural Hydroxybenzoic and Hydroxycinnamic Acids Derivatives: Mechanisms of Action and Therapeutic Applications - PMC - PubMed Central. (URL: [Link])

  • OH COOH A Comprehensive Review on Biological Activities of P-Hydroxy Benzoic Acid and Its Derivatives. (URL: [Link])

  • Synthesis of 4-hydroxybenzoic acid incorporated azo dyes derivatives as potent biological activity molecules - JOCPR. (URL: [Link])

  • A Comprehensive Review on Biological activities of p-hydroxy benzoic acid and its derivatives - ResearchGate. (URL: [Link])

  • Monocyclic Phenolic Acids; Hydroxy- and Polyhydroxybenzoic Acids: Occurrence and Recent Bioactivity Studies - MDPI. (URL: [Link])

  • 4-Hydroxybenzoic acid derivatives synthesized through metabolic... - ResearchGate. (URL: [Link])

  • Increase of 4-Hydroxybenzoic, a Bioactive Phenolic Compound, after an Organic Intervention Diet - PMC - NIH. (URL: [Link])

  • What is the mechanism of Aminomethylbenzoic Acid? - Patsnap Synapse. (URL: [Link])

  • 4-(Aminomethyl)Benzoic Acid | C8H9NO2 | CID 65526 - PubChem. (URL: [Link])

  • Enzyme Inhibition and Docking Scores of Synthesized Compounds - ResearchGate. (URL: [Link])

  • Aminomethylbenzoic acid - Wikipedia. (URL: [Link])

  • 4-Hydroxybenzoic Acid | Drug Information, Uses, Side Effects, Chemistry. (URL: [Link])

  • (PDF) Aminobenzoic acid derivatives as antioxidants and cholinesterase inhibitors; synthesis, biological evaluation and molecular docking studies - ResearchGate. (URL: [Link])

  • BindingDB PrimarySearch_ki. (URL: [Link])

  • What is Aminomethylbenzoic Acid used for?. (URL: [Link])

  • A Structure—Activity Relationship Study of the Inhibition of α-Amylase by Benzoic Acid and Its Derivatives - NIH. (URL: [Link])

  • Inhibitory effects of 4-vinylbenzaldehyde and 4-vinylbenzoic acid on the activity of mushroom tyrosinase - PubMed. (URL: [Link])

Sources

Tyrphostin AG 126: A Technical Guide to a Foundational Tyrosine Kinase Inhibitor

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Identifying a Key Modulator of Inflammatory Signaling

In the landscape of signal transduction research, the ability to selectively inhibit protein tyrosine kinases (PTKs) has been instrumental in dissecting cellular pathways and developing therapeutic strategies. Tyrphostin AG 126, a member of the benzylidene malononitrile class of compounds, has emerged as a significant tool in this field.[1] Initially developed as part of a broader effort to create specific PTK inhibitors, Tyrphostin AG 126 has proven to be a potent modulator of inflammatory responses.[2][3] This technical guide provides an in-depth exploration of the foundational research surrounding Tyrphostin AG 126, offering researchers, scientists, and drug development professionals a comprehensive resource on its mechanism of action, experimental applications, and key technical data. While the user-provided CAS number 55739-39-4 was found to be incorrect, extensive research has identified the compound of interest as Tyrphostin AG 126, with the correct CAS number 118409-62-4 .

Physicochemical Properties and Handling

A thorough understanding of the physicochemical properties of Tyrphostin AG 126 is essential for its effective use in experimental settings.

PropertyValueSource
CAS Number 118409-62-4[1]
Molecular Formula C₁₀H₅N₃O₃[1]
Molecular Weight 215.17 g/mol [1]
IUPAC Name 2-[(3-hydroxy-4-nitrophenyl)methylene]propanedinitrile[1]
Appearance Crystalline solid[1]
Solubility DMSO: ≥ 60 mg/mL[1]
DMF: 10 mg/mL[1]
Ethanol: 0.15 mg/mL[1]
DMSO:PBS (pH 7.2) (1:1): 0.5 mg/mL[1]
Storage (Powder) -20°C for up to 3 years[1]
Storage (In Solvent) -80°C for up to 6 months[1]

Safety Precautions: Tyrphostin AG 126 is classified as a hazardous chemical. It is harmful if swallowed, in contact with skin, or if inhaled, and causes skin and eye irritation. Appropriate personal protective equipment (PPE), including gloves, lab coat, and eye protection, should be worn at all times. Work should be conducted in a well-ventilated area or a chemical fume hood.

Mechanism of Action: Inhibition of the ERK/MAP Kinase Pathway and Downstream Inflammatory Mediators

The primary mechanism of action of Tyrphostin AG 126 is the inhibition of protein tyrosine kinases, with a notable selectivity for the Extracellular signal-Regulated Kinase (ERK) pathway, specifically ERK1 (p44) and ERK2 (p42).[4] This inhibition of ERK phosphorylation is a critical event that initiates a cascade of anti-inflammatory effects.

By preventing the activation of ERK1/2, Tyrphostin AG 126 effectively attenuates the downstream signaling that leads to the activation of the transcription factor Nuclear Factor-kappa B (NF-κB).[1][5] NF-κB is a master regulator of the inflammatory response, and its inhibition by Tyrphostin AG 126 results in the reduced expression of key pro-inflammatory enzymes and cytokines.[1][6]

Specifically, Tyrphostin AG 126 has been shown to decrease the expression of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2), two enzymes responsible for the production of potent inflammatory mediators.[7][8][9] Furthermore, this upstream inhibition of the ERK/NF-κB axis leads to a significant reduction in the biosynthesis and release of pro-inflammatory cytokines, including Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-1 beta (IL-1β).[1][10]

Tyrphostin_AG_126_Mechanism_of_Action cluster_upstream Upstream Signaling cluster_target Target Pathway cluster_downstream Downstream Effects Inflammatory_Stimuli Inflammatory Stimuli (e.g., LPS, Carrageenan) Upstream_Kinases Upstream Kinases (e.g., MEK1/2) Inflammatory_Stimuli->Upstream_Kinases ERK1_2 ERK1/2 (p44/p42) Upstream_Kinases->ERK1_2 Phosphorylation NF_kB NF-κB Activation ERK1_2->NF_kB Tyrphostin_AG_126 Tyrphostin AG 126 Tyrphostin_AG_126->ERK1_2 Inhibition Gene_Expression Pro-inflammatory Gene Expression NF_kB->Gene_Expression iNOS_COX2 iNOS & COX-2 Expression Gene_Expression->iNOS_COX2 TNFa_IL1b TNF-α & IL-1β Production Gene_Expression->TNFa_IL1b Inflammation Inflammation iNOS_COX2->Inflammation TNFa_IL1b->Inflammation

Caption: Mechanism of action of Tyrphostin AG 126.

Quantitative Data Summary

TargetAssay TypeResultSource
ERK1 (p44) & ERK2 (p42) Phosphorylation Inhibition25-50 µM[4]
Epidermal Growth Factor Receptor Kinase (EGFRK) Kinase InhibitionIC₅₀ = 450 µM (poor inhibitor)[1]
Platelet-Derived Growth Factor Receptor Kinase (PDGFRK) Kinase InhibitionIC₅₀ > 100 µM (poor inhibitor)[1]

Experimental Protocols

The following protocols are provided as a guide for researchers utilizing Tyrphostin AG 126 in their studies. These are based on established methodologies from peer-reviewed publications and should be adapted as necessary for specific experimental designs.

In Vitro Protocol: Inhibition of Pro-inflammatory Markers in Macrophage Cell Lines

This protocol describes a general method for evaluating the in vitro efficacy of Tyrphostin AG 126 in a macrophage cell line such as RAW 264.7.

1. Cell Culture and Seeding:

  • Culture RAW 264.7 cells in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified 5% CO₂ incubator.

  • Seed cells in appropriate culture plates (e.g., 24-well or 96-well plates) at a density that will result in 80-90% confluency at the time of the experiment. Allow cells to adhere overnight.

2. Preparation of Tyrphostin AG 126:

  • Prepare a stock solution of Tyrphostin AG 126 in sterile DMSO (e.g., 10 mM).

  • On the day of the experiment, dilute the stock solution in cell culture medium to the desired final concentrations (e.g., 1, 10, 25, 50 µM). Ensure the final DMSO concentration is consistent across all wells and does not exceed 0.5%.

3. Treatment and Stimulation:

  • Pre-treat the cells with the various concentrations of Tyrphostin AG 126 for 1-2 hours.

  • Following pre-treatment, stimulate the cells with an inflammatory agent such as lipopolysaccharide (LPS) at a final concentration of 1 µg/mL. Include appropriate controls (vehicle control, LPS only, Tyrphostin AG 126 only).

  • Incubate the cells for the desired time period (e.g., 6-24 hours) depending on the endpoint being measured.

4. Endpoint Analysis:

  • Nitric Oxide (NO) Production: Measure the accumulation of nitrite in the culture supernatant using the Griess reagent assay.

  • Cytokine Production (TNF-α, IL-1β): Quantify cytokine levels in the culture supernatant using Enzyme-Linked Immunosorbent Assay (ELISA) kits.

  • Gene Expression (iNOS, COX-2): Isolate total RNA from the cells and perform quantitative real-time PCR (qRT-PCR) to measure the relative expression of target genes.

  • Protein Expression (p-ERK, iNOS, COX-2): Lyse the cells and perform Western blotting to analyze the levels of phosphorylated ERK and total iNOS and COX-2 proteins.

In_Vitro_Workflow Start Start Cell_Culture Culture & Seed RAW 264.7 Macrophages Start->Cell_Culture Prepare_AG126 Prepare Tyrphostin AG 126 Working Solutions Cell_Culture->Prepare_AG126 Pre_treatment Pre-treat Cells (1-2 hours) Prepare_AG126->Pre_treatment Stimulation Stimulate with LPS (e.g., 1 µg/mL) Pre_treatment->Stimulation Incubation Incubate (6-24 hours) Stimulation->Incubation Endpoint_Analysis Endpoint Analysis Incubation->Endpoint_Analysis NO_Assay Griess Assay (NO) Endpoint_Analysis->NO_Assay ELISA ELISA (TNF-α, IL-1β) Endpoint_Analysis->ELISA qRT_PCR qRT-PCR (iNOS, COX-2) Endpoint_Analysis->qRT_PCR Western_Blot Western Blot (p-ERK, iNOS, COX-2) Endpoint_Analysis->Western_Blot End End

Caption: A typical in vitro experimental workflow.

In Vivo Protocol: Carrageenan-Induced Pleurisy in Rats

This protocol is a well-established model of acute inflammation and has been used to demonstrate the anti-inflammatory effects of Tyrphostin AG 126 in vivo.[9][11]

1. Animals:

  • Use male Wistar or Sprague-Dawley rats (150-200 g). House the animals in a controlled environment with a 12-hour light/dark cycle and access to food and water ad libitum. Acclimatize the animals for at least one week before the experiment.

2. Preparation of Reagents:

  • Tyrphostin AG 126 Formulation: Prepare a suspension of Tyrphostin AG 126 in a vehicle such as 0.5% carboxymethylcellulose (CMC) in saline. A common dosing range is 1-10 mg/kg body weight.

  • Carrageenan Solution: Prepare a 1% (w/v) solution of lambda-carrageenan in sterile saline.

3. Experimental Procedure:

  • Administer Tyrphostin AG 126 (or vehicle) via intraperitoneal (i.p.) injection 30-60 minutes prior to the induction of pleurisy.

  • Anesthetize the rats with an appropriate anesthetic (e.g., isoflurane).

  • Make a small incision in the skin over the right side of the chest.

  • Inject 0.2 mL of the 1% carrageenan solution into the pleural cavity.

  • Suture the incision and allow the animals to recover.

4. Sample Collection and Analysis (4 hours post-carrageenan):

  • Euthanize the rats by CO₂ asphyxiation.

  • Open the chest cavity and collect the pleural exudate by aspiration. Measure the volume of the exudate.

  • Centrifuge the exudate to pellet the cells. Count the total and differential number of leukocytes in the exudate.

  • Use the supernatant for the measurement of inflammatory mediators such as TNF-α and IL-1β by ELISA.

  • Lung tissue can be harvested for histological analysis and measurement of myeloperoxidase (MPO) activity as an index of neutrophil infiltration.

Conclusion and Future Directions

Tyrphostin AG 126 has been a foundational tool for understanding the role of tyrosine kinases, particularly the ERK/MAPK pathway, in the orchestration of the inflammatory response. Its ability to potently inhibit the production of key pro-inflammatory mediators has been demonstrated in a variety of in vitro and in vivo models. The data and protocols presented in this guide offer a solid starting point for researchers seeking to utilize this compound in their investigations of inflammatory diseases and related signaling pathways.

Future research could focus on elucidating the broader kinase inhibitory profile of Tyrphostin AG 126 to better understand its selectivity and potential off-target effects. Additionally, its application in more complex, chronic models of inflammatory diseases could provide further insights into its therapeutic potential. The development of more soluble and bioavailable analogs of Tyrphostin AG 126 may also open new avenues for its use in preclinical and potentially clinical settings.

References

  • Cuzzocrea, S., et al. (2000). The Tyrosine Kinase Inhibitor Tyrphostin AG126 Reduces the Development of Acute and Chronic Inflammation. The American Journal of Pathology, 157(1), 145-158. [Link]

  • Di Paola, R., et al. (2003). The tyrosine kinase inhibitor tyrphostin AG126 reduces renal ischemia/reperfusion injury in the rat. Kidney International, 63(1), 209-221. [Link]

  • Mazzon, E., et al. (2002). The Tyrosine Kinase Inhibitor Tyrphostin AG 126 Reduced the Development of Colitis in the Rat. The Journal of Pharmacology and Experimental Therapeutics, 303(1), 128-137. [Link]

  • Cuzzocrea, S., et al. (2004). Increased carrageenan-induced acute lung inflammation in old rats. Immunology, 111(2), 219-227. [Link]

  • Dugo, L., et al. (2002). The tyrosine kinase inhibitor tyrphostin AG 126 reduces the multiple organ failure induced by zymosan in the rat. Intensive Care Medicine, 28(6), 775-782. [Link]

  • Hayashi, Y., et al. (2023). The protein kinase inhibitor, tyrphostin AG126, and its derivatives suppress phosphorylation of plasma membrane H+-ATPase and light-induced stomatal opening. Plant and Cell Physiology, 64(10), 1269-1280. [Link]

  • Levitzki, A. (2006). Tyrphostins and other tyrosine kinase inhibitors. Annual Review of Biochemistry, 75, 93-109. [Link]

  • Vane, J. R., & Botting, R. M. (1995). New insights into the mode of action of anti-inflammatory drugs. Inflammation Research, 44(1), 1-10. [Link]

  • Morris, C. J. (2003). Carrageenan-induced paw edema in the rat and mouse. Methods in Molecular Biology, 225, 115-121. [Link]

  • Gazit, A., et al. (1989). Tyrphostins I: synthesis and biological activity of protein tyrosine kinase inhibitors. Journal of Medicinal Chemistry, 32(10), 2344-2352. [Link]

  • Horizon Discovery. (n.d.). Protocols for Cancer-related cell lines. Retrieved from [Link]

  • Levitzki, A., & Gazit, A. (1995). Tyrphostins: tyrosine kinase blockers as novel antiproliferative agents and dissectors of signal transduction. Science, 267(5205), 1782-1788. [Link]

  • Bertin Bioreagent. (n.d.). AG-126. Retrieved from [Link]

  • Schreck, R., et al. (1992). NF-kappa B activation by a variety of stimuli is inhibited by tyrphostins. Journal of Experimental Medicine, 175(5), 1281-1286. [Link]

  • Vinegar, R., et al. (1976). Development of carrageenan pleurisy in the rat: effects of colchicine on inhibition of cell mobilization. Agents and Actions, 6(1-2), 145-153. [Link]

  • Levitzki, A. (2021). A Review of Tyrosine Kinase Inhibitors. Review of Ophthalmology. [Link]

  • Wójcik, M., et al. (2023). Analysis of the Expression and Activity of Cyclooxygenases COX-1 and COX-2 in THP-1 Monocytes and Macrophages Cultured with Xenogenic Collagen Matrices Biofunctionalized with the Injectable Platelet-Rich Fibrin. International Journal of Molecular Sciences, 24(13), 10887. [Link]

  • Levitzki, A., & Mishani, E. (2006). Tyrphostins and other tyrosine kinase inhibitors. Annual Review of Biochemistry, 75, 93-109. [Link]

  • Chen, C. C., et al. (2020). Inhibition of LPS-Induced Oxidative Damages and Potential Anti-Inflammatory Effects of Phyllanthus emblica Extract via Down-Regulating NF-κB, COX-2, and iNOS in RAW 264.7 Cells. Antioxidants, 9(5), 403. [Link]

Sources

Methodological & Application

Application Notes & Protocols: A Guide to the Enzyme Inhibition Assay of 3-(Carboxymethylaminomethyl)-4-hydroxybenzoic acid

Author: BenchChem Technical Support Team. Date: February 2026

Foreword: The Scientific Imperative

In the landscape of modern drug discovery and development, the identification and characterization of novel enzyme inhibitors remain a cornerstone of therapeutic innovation. The compound 3-(Carboxymethylaminomethyl)-4-hydroxybenzoic acid, a derivative of 4-hydroxybenzoic acid, presents a chemical scaffold ripe for investigation. While the parent molecule and its related structures have shown a range of biological activities, the specific enzymatic inhibitory profile of this particular derivative is not yet widely characterized.[1][2] This document serves as a comprehensive guide for researchers, scientists, and drug development professionals to meticulously evaluate the enzyme inhibitory potential of this compound. We will delve into the theoretical underpinnings, provide detailed, validated protocols, and offer insights gleaned from extensive experience in the field to ensure the generation of robust and reproducible data. Our focus will be on two key enzymes, tyrosinase and xanthine oxidase, which are known to be modulated by benzoic acid derivatives and are implicated in various pathological conditions.[3][4]

Section 1: Foundational Principles of the Investigation

The Rationale for Target Selection: Why Tyrosinase and Xanthine Oxidase?

The selection of initial enzyme targets for a novel compound is a critical step guided by structural analogy and existing literature. Benzoic acid derivatives have demonstrated inhibitory activity against a variety of enzymes.[5][6] Our choice of tyrosinase and xanthine oxidase is predicated on the following:

  • Tyrosinase: This copper-containing enzyme is a key regulator of melanin biosynthesis.[7] Its inhibition is of significant interest in the cosmetic and pharmaceutical industries for treating hyperpigmentation disorders.[7] Given that phenolic compounds are a well-established class of tyrosinase inhibitors, the 4-hydroxybenzoic acid core of our test compound makes tyrosinase a high-priority target.[3]

  • Xanthine Oxidase (XO): XO is a pivotal enzyme in purine metabolism, catalyzing the oxidation of hypoxanthine and xanthine to uric acid.[8] Overproduction of uric acid leads to hyperuricemia, a condition underlying gout.[8] The structural features of some benzoic acid derivatives suggest they could interact with the active site of XO, making it a compelling therapeutic target for investigation.

The Compound of Interest: this compound
  • Molecular Structure: C₁₀H₁₁NO₅

  • Molecular Weight: 225.20 g/mol [1]

  • Key Structural Features: The molecule possesses a 4-hydroxybenzoic acid core, which is known to interact with various enzymes. The addition of a carboxymethylaminomethyl group at the 3-position introduces additional hydrogen bonding and ionic interaction capabilities, which could significantly influence its binding affinity and selectivity for different enzyme targets.

Section 2: The Tyrosinase Inhibition Assay: A Detailed Protocol

This protocol is designed to be a self-validating system for determining the inhibitory potential of this compound against mushroom tyrosinase, a commonly used model enzyme.

Principle of the Assay

The assay is a spectrophotometric method that measures the enzymatic activity of tyrosinase by monitoring the formation of dopachrome from the oxidation of L-DOPA (L-3,4-dihydroxyphenylalanine).[7] Dopachrome is a colored product with a characteristic absorbance at approximately 475 nm.[7] In the presence of an inhibitor, the rate of dopachrome formation is reduced, allowing for the quantification of inhibitory activity.

Workflow for Tyrosinase Inhibition Assay

Tyrosinase_Inhibition_Workflow prep Reagent Preparation (Buffer, Enzyme, Substrate, Test Compound, Control) plate Assay Plate Setup (Blank, Control, Test, Positive Control Wells) prep->plate Dispense pre_incubate Pre-incubation (Enzyme + Inhibitor) plate->pre_incubate Add Enzyme initiate Reaction Initiation (Add Substrate - L-DOPA) pre_incubate->initiate Start Reaction incubate Incubation (37°C for 20 min) initiate->incubate Develop Color measure Absorbance Measurement (475 nm) incubate->measure Read Plate analyze Data Analysis (% Inhibition, IC50) measure->analyze Calculate

Caption: Workflow of the tyrosinase inhibition assay.

Materials and Reagents
ReagentSupplier ExampleCatalog # Example
Mushroom Tyrosinase (EC 1.14.18.1)Sigma-AldrichT3824
L-DOPA (L-3,4-dihydroxyphenylalanine)Sigma-AldrichD9628
This compoundCustom Synthesis/VendorN/A
Kojic Acid (Positive Control)Sigma-AldrichK3125
Sodium Phosphate Buffer (0.1 M, pH 6.8)In-house prepN/A
Dimethyl Sulfoxide (DMSO)Sigma-AldrichD8418
96-well microplateCorning3596
Microplate readerMolecular DevicesSpectraMax i3
Step-by-Step Protocol
  • Preparation of Reagents:

    • Sodium Phosphate Buffer (0.1 M, pH 6.8): Prepare a 0.1 M solution of sodium phosphate and adjust the pH to 6.8. This buffer is used for all dilutions unless specified otherwise.

    • Mushroom Tyrosinase Solution (60 U/mL): Prepare a stock solution of mushroom tyrosinase in cold phosphate buffer. Keep the enzyme solution on ice at all times.[7]

    • L-DOPA Solution (10 mM): Dissolve L-DOPA in phosphate buffer to a final concentration of 10 mM. This solution should be prepared fresh just before use due to its susceptibility to auto-oxidation.[7]

    • Test Compound Stock Solution (10 mM): Dissolve this compound in DMSO to create a concentrated stock solution.

    • Kojic Acid Stock Solution (10 mM): Dissolve kojic acid in DMSO to create a concentrated stock solution for the positive control.

  • Assay Procedure (96-well plate format):

    • Prepare serial dilutions of the test compound and kojic acid in phosphate buffer. The final concentration of DMSO in the well should not exceed 1%.

    • Blank Wells: Add 20 µL of the corresponding dilution buffer (with DMSO) and 140 µL of phosphate buffer.

    • Control Wells (Uninhibited Enzyme): Add 20 µL of the dilution buffer (with DMSO), 100 µL of phosphate buffer, and 40 µL of the tyrosinase solution.

    • Test Wells: Add 20 µL of the test compound dilution, 100 µL of phosphate buffer, and 40 µL of the tyrosinase solution.

    • Positive Control Wells: Add 20 µL of the kojic acid dilution, 100 µL of phosphate buffer, and 40 µL of the tyrosinase solution.[7]

    • Pre-incubate the plate at 37°C for 10 minutes.

    • Reaction Initiation: Start the enzymatic reaction by adding 40 µL of the 10 mM L-DOPA solution to all wells. The total volume in each well will be 200 µL.[7]

    • Incubation: Incubate the plate at 37°C for 20 minutes.

    • Measurement: Measure the absorbance of each well at 475 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of inhibition using the following formula: % Inhibition = [ (A_control - A_blank) - (A_sample - A_blank) ] / (A_control - A_blank) x 100 Where:

      • A_control is the absorbance of the uninhibited enzyme.

      • A_sample is the absorbance in the presence of the test compound.

      • A_blank is the absorbance of the well without the enzyme.

    • Determine the IC₅₀ value (the concentration of the inhibitor required to reduce enzyme activity by 50%) by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

Expected Results and Interpretation

A dose-dependent decrease in absorbance at 475 nm in the test wells compared to the control wells indicates inhibitory activity.

CompoundConcentration (µM)% Inhibition (Example)IC₅₀ (µM) (Example)
This compound115.2multirow{5}{*}{TBD}
1035.8
5062.1
10085.4
25095.7
Kojic Acid (Positive Control)120.516.7
1048.9
2065.3
5088.9
10098.1

TBD: To be determined experimentally.

Section 3: The Xanthine Oxidase Inhibition Assay: A Secondary Screen

To broaden the inhibitory profile of this compound, a secondary screen against xanthine oxidase is recommended.

Principle of the Assay

This spectrophotometric assay measures the activity of xanthine oxidase by monitoring the formation of uric acid from the substrate xanthine. Uric acid has a strong absorbance at approximately 290-295 nm.[8] The inhibitory potential of a test compound is determined by its ability to decrease the rate of uric acid production.[8]

Signaling Pathway of Xanthine Oxidase

Xanthine_Oxidase_Pathway Hypoxanthine Hypoxanthine Xanthine Xanthine Hypoxanthine->Xanthine O₂, H₂O UricAcid Uric Acid Xanthine->UricAcid O₂, H₂O XO1 Xanthine Oxidase XO1->Xanthine XO2 Xanthine Oxidase XO2->UricAcid Inhibitor 3-(Carboxymethylaminomethyl) -4-hydroxybenzoic acid (Potential Inhibitor) Inhibitor->XO1 Inhibitor->XO2

Caption: Inhibition of the purine catabolism pathway.

Abbreviated Protocol for Xanthine Oxidase Inhibition
  • Reagents: Xanthine oxidase, xanthine, allopurinol (positive control), and phosphate buffer (pH 7.5).[4]

  • Procedure:

    • In a 96-well UV-transparent plate, add the test compound at various concentrations, xanthine oxidase, and buffer.

    • Pre-incubate for 10 minutes at 25°C.[4]

    • Initiate the reaction by adding the xanthine substrate.

    • Monitor the increase in absorbance at 295 nm over time using a microplate reader in kinetic mode.[4]

  • Data Analysis:

    • Calculate the rate of uric acid formation (ΔAbs/min).

    • Determine the percent inhibition and IC₅₀ value as described for the tyrosinase assay.

Section 4: Concluding Remarks and Future Directions

This document provides a robust framework for the initial characterization of the enzyme inhibitory properties of this compound. The detailed protocols for tyrosinase and xanthine oxidase inhibition assays are designed to yield high-quality, reproducible data. Should significant inhibitory activity be observed, further studies, including determination of the mechanism of inhibition (e.g., competitive, non-competitive) and in vivo efficacy studies, would be warranted. The versatility of the benzoic acid scaffold suggests that this compound could be a valuable starting point for the development of novel therapeutic agents.

References

  • PubChem. This compound. National Center for Biotechnology Information. [Link]

  • Khan, M. T. H., et al. (2010). Tyrosinase inhibitory effect of benzoic acid derivatives and their structure-activity relationships. Journal of Enzyme Inhibition and Medicinal Chemistry, 25(4), 514-518. [Link]

  • Kogoma, T., et al. (2021). A 4-hydroxybenzoate 3-hydroxylase mutant enables 4-amino-3-hydroxybenzoic acid production from glucose in Corynebacterium glutamicum. Metabolic Engineering, 68, 1-11. [Link]

  • Sokołowska, M., et al. (2022). Hydroxybenzoic Acids as Acetylcholinesterase Inhibitors: Calorimetric and Docking Simulation Studies. International Journal of Molecular Sciences, 23(12), 6649. [Link]

  • Li, Y., et al. (2021). Protein binding of 4-hydroxybenzoic acid and 4-hydroxy-3-methoxybenzoic acid to human serum albumin and their anti-proliferation on doxorubicin-sensitive and doxorubicin-resistant leukemia cells. Journal of Pharmaceutical Analysis, 11(4), 487-495. [Link]

  • Zhang, Y., et al. (2022). Synthesis and its biological activity of carboxymethyl hemicellulose p-hydroxybenzoate (P-CMHC). International Journal of Biological Macromolecules, 219, 103-111. [Link]

  • Li, H., et al. (2021). A Structure—Activity Relationship Study of the Inhibition of α-Amylase by Benzoic Acid and Its Derivatives. Foods, 10(10), 2461. [Link]

  • ResearchGate. Enzyme Inhibition and Docking Scores of Synthesized Compounds. [Link]

  • Sokołowska, M., et al. (2022). Hydroxybenzoic Acids as Acetylcholinesterase Inhibitors: Calorimetric and Docking Simulation Studies. MDPI, 23(12), 6649. [Link]

  • Srisawat, T., et al. (2024). In vitro investigation of xanthine oxidase inhibitory and antioxidant activities of 3,4,5-trihydroxycinnamic acid. Journal of the Indian Chemical Society, 101(3), 101344. [Link]

  • Suda, M., et al. (2018). Production of 4-Hydroxybenzoic Acid by an Aerobic Growth-Arrested Bioprocess Using Metabolically Engineered Corynebacterium glutamicum. Applied and Environmental Microbiology, 84(6), e02587-17. [Link]

  • International Journal of Creative Research Thoughts. (2024). A Comprehensive Study On Benzoic Acid And Its Derivatives. IJCRT, 12(8). [Link]

  • Journal of Chemical and Pharmaceutical Research. (2014). Synthesis of 4-hydroxybenzoic acid incorporated azo dyes derivatives as potent biological activity molecules. JOCPR, 6(5), 896-902. [Link]

  • Lin, S., et al. (2021). Xanthine Oxidase Inhibitory Activity and Chemical Composition of Pistacia chinensis Leaf Essential Oil. Molecules, 26(23), 7247. [Link]

  • YMER. (2022). A COMPREHENSIVE REVIEW ON BENZOIC ACID AND ITS DERIVATIVES. YMER, 21(10). [Link]

  • ResearchGate. 4-Hydroxybenzoic acid derivatives synthesized through metabolic.... [Link]

  • Liu, J., et al. (2021). Synthesis of 4-hydroxybenzoic Acid in Escherichia coli by a Modular co-culture System. Frontiers in Bioengineering and Biotechnology, 9, 796449. [Link]

  • ResearchGate. Tyrosinase inhibitory activity. [Link]

  • Hudaib, M., et al. (2011). Xanthine oxidase inhibitory activity of the methanolic extracts of selected Jordanian medicinal plants. Pharmacognosy Magazine, 7(28), 320-324. [Link]

  • Debenham, J. S., et al. (2016). Discovery of N-[Bis(4-methoxyphenyl)methyl]-4-hydroxy-2-(pyridazin-3-yl)pyrimidine-5-carboxamide (MK-8617), an Orally Active Pan-Inhibitor of Hypoxia-Inducible Factor Prolyl Hydroxylase 1-3 (HIF PHD1-3) for the Treatment of Anemia. Journal of Medicinal Chemistry, 59(24), 11039-11049. [Link]

  • Chen, C.-Y., et al. (2021). Identification of Tyrosinase Inhibitors and Their Structure-Activity Relationships via Evolutionary Chemical Binding Similarity and Structure-Based Methods. International Journal of Molecular Sciences, 22(3), 1035. [Link]

  • Chen, Y.-L., et al. (2011). Synthetic Approaches and Biological Activities of 4-Hydroxycoumarin Derivatives. Molecules, 16(5), 3766-3781. [Link]

  • Wang, Y., et al. (2020). Discovery of 4-Benzyloxybenzo[ d]isoxazole-3-amine Derivatives as Highly Selective and Orally Efficacious Human Sphingomyelin Synthase 2 Inhibitors that Reduce Chronic Inflammation in db/db Mice. Journal of Medicinal Chemistry, 63(6), 2974-2991. [Link]

Sources

Application Notes and Protocols for Metal Chelation Studies of 3-(Carboxymethylaminomethyl)-4-hydroxybenzoic Acid

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Abstract

This document provides a comprehensive technical guide for the investigation of 3-(Carboxymethylaminomethyl)-4-hydroxybenzoic acid as a potential metal chelating agent. This guide is designed to provide researchers, medicinal chemists, and drug development professionals with the foundational knowledge and detailed protocols necessary to synthesize, characterize, and evaluate the metal-binding properties of this compound. We will delve into the rationale behind its structural design, a proposed synthetic route, and step-by-step protocols for determining its chelation capabilities using UV-Vis spectrophotometry, fluorescence spectroscopy, and Isothermal Titration Calorimetry (ITC). This guide emphasizes the "why" behind experimental choices, ensuring a robust and self-validating approach to the study of this promising chelator.

Introduction: The Rationale for this compound as a Metal Chelator

The targeted design of metal chelators is of paramount importance in medicine, particularly for the treatment of diseases associated with metal overload, such as hemochromatosis (iron) and Wilson's disease (copper). An effective chelating agent must exhibit high affinity and selectivity for the target metal ion, forming a stable, non-toxic complex that can be readily excreted from the body[1].

This compound is a structurally promising candidate for metal chelation. Its design incorporates several key functional groups anticipated to cooperatively bind metal ions:

  • Phenolic Hydroxyl Group: The hydroxyl group on the aromatic ring is a "hard" Lewis base, which is known to coordinate strongly with "hard" Lewis acids like Fe(III)[2].

  • Carboxylic Acid Groups: The two carboxylic acid moieties provide additional oxygen donor atoms, contributing to the overall stability of the metal complex through the formation of chelate rings.

  • Amine Group: The secondary amine acts as a nitrogen donor, which can be particularly effective in coordinating with borderline Lewis acids such as Cu(II)[2].

This combination of a phenol, a secondary amine, and two carboxylates suggests that this compound can act as a multidentate ligand, potentially offering high stability and selectivity for biologically relevant transition metals.

Synthesis and Characterization

Proposed Synthetic Protocol: Mannich Reaction

In this proposed synthesis, 4-hydroxybenzoic acid serves as the active hydrogen compound, formaldehyde as the aldehyde, and the amino acid glycine as the secondary amine.

Synthesis cluster_reactants Reactants cluster_product Product 4-HBA 4-Hydroxybenzoic Acid Mannich Reaction Mannich Reaction 4-HBA->Mannich Reaction Active Hydrogen Compound Glycine Glycine Glycine->Mannich Reaction Amine Formaldehyde Formaldehyde Formaldehyde->Mannich Reaction Aldehyde Target 3-(Carboxymethylaminomethyl)- 4-hydroxybenzoic acid Mannich Reaction->Target

Caption: Proposed synthesis of the target molecule via the Mannich reaction.

Materials:

  • 4-Hydroxybenzoic acid

  • Glycine

  • Formaldehyde (37% aqueous solution)

  • Hydrochloric acid

  • Sodium hydroxide

  • Ethanol

  • Deionized water

Procedure:

  • Preparation of the Reaction Mixture: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 4-hydroxybenzoic acid in a suitable solvent such as ethanol or a mixture of ethanol and water.

  • Addition of Reactants: To this solution, add an equimolar amount of glycine. Subsequently, add a slight excess (e.g., 1.1 equivalents) of formaldehyde solution dropwise while stirring. The reaction is typically acid-catalyzed, so the addition of a catalytic amount of hydrochloric acid may be beneficial.

  • Reaction Conditions: Heat the reaction mixture to reflux (approximately 80-100 °C) and maintain this temperature for several hours (e.g., 4-6 hours). The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Work-up and Purification: After the reaction is complete, cool the mixture to room temperature. The product may precipitate upon cooling. If not, the pH of the solution can be adjusted to the isoelectric point of the product to induce precipitation. The crude product can be collected by filtration and washed with cold water. Further purification can be achieved by recrystallization from a suitable solvent system, such as an ethanol/water mixture.

Characterization

The identity and purity of the synthesized this compound should be confirmed using standard analytical techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the molecular structure.

  • Mass Spectrometry (MS): To determine the molecular weight.

  • Infrared (IR) Spectroscopy: To identify the key functional groups (O-H, N-H, C=O).

  • Melting Point: As an indicator of purity.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is provided in the table below.

PropertyValueSource
Molecular Formula C₁₀H₁₁NO₅PubChem
Molecular Weight 225.20 g/mol PubChem
IUPAC Name 3-[(carboxymethylamino)methyl]-4-hydroxybenzoic acidPubChem
CAS Number 55739-39-4PubChem

Protocols for Metal Chelation Studies

The following section provides detailed protocols for evaluating the metal chelation properties of this compound. We will focus on the chelation of biologically relevant metal ions such as Fe(III) and Cu(II).

UV-Vis Spectrophotometry: Determining Stoichiometry and Binding Constants

UV-Vis spectrophotometry is a widely used technique to study metal-ligand complexation, as the formation of a complex often results in a change in the absorption spectrum[4].

Principle: The method of continuous variations, or Job's plot, is used to determine the stoichiometry of a metal-ligand complex[5][6]. A series of solutions are prepared with varying mole fractions of the metal and ligand, while keeping the total molar concentration constant. The absorbance of these solutions is then measured at a wavelength where the complex absorbs maximally, and the free ligand and metal ion absorb minimally. A plot of absorbance versus the mole fraction of the ligand will show a maximum at the mole fraction corresponding to the stoichiometry of the complex[7].

Jobs_Plot_Workflow cluster_prep Solution Preparation cluster_measurement Measurement cluster_analysis Data Analysis A Prepare equimolar stock solutions of metal salt and ligand B Prepare a series of solutions with varying mole fractions of metal and ligand (total concentration constant) A->B C Record the UV-Vis spectrum for each solution B->C D Identify the wavelength of maximum absorbance (λ_max) for the complex C->D E Measure absorbance at λ_max for all solutions D->E F Plot Absorbance vs. Mole Fraction of Ligand E->F G Determine the mole fraction at maximum absorbance F->G H Deduce the stoichiometry of the complex G->H

Caption: Workflow for determining metal-ligand stoichiometry using Job's Plot.

Materials:

  • This compound

  • Metal salt (e.g., FeCl₃, CuSO₄·5H₂O)

  • Buffer solution (e.g., HEPES, MES, at a pH relevant to physiological conditions)

  • UV-Vis spectrophotometer

  • Cuvettes

Procedure:

  • Prepare Stock Solutions: Prepare equimolar stock solutions (e.g., 1 mM) of the ligand and the metal salt in the chosen buffer.

  • Prepare Job's Plot Solutions: In a series of volumetric flasks or tubes, prepare solutions with varying mole fractions of the ligand and metal, keeping the total volume and total concentration constant. For example, to prepare 10 solutions in a total volume of 1 mL:

    • Solution 1: 0.1 mL ligand stock + 0.9 mL metal stock

    • Solution 2: 0.2 mL ligand stock + 0.8 mL metal stock

    • ...

    • Solution 10: 1.0 mL ligand stock + 0.0 mL metal stock

  • Spectrophotometric Measurement: Record the UV-Vis spectrum of each solution over a relevant wavelength range (e.g., 200-800 nm).

  • Data Analysis:

    • Identify the λ_max of the metal-ligand complex.

    • Plot the absorbance at this λ_max against the mole fraction of the ligand.

    • The mole fraction at which the maximum absorbance occurs indicates the stoichiometry. For a 1:1 complex, the maximum will be at a mole fraction of 0.5; for a 1:2 (metal:ligand) complex, it will be at ~0.67.

Principle: The Benesi-Hildebrand method is a graphical approach to determine the binding constant (Kₐ) for a 1:1 complex[5]. It is applicable when one of the reactants is in large excess. A plot of 1/(A - A₀) versus 1/[M], where A is the absorbance at a given metal concentration [M] and A₀ is the absorbance of the ligand alone, should yield a straight line. The binding constant can be calculated from the slope and intercept of this line[8].

Procedure:

  • Prepare Solutions: Prepare a series of solutions containing a fixed concentration of the ligand and varying concentrations of the metal ion. Ensure the metal ion is in large excess.

  • Spectrophotometric Measurement: Measure the absorbance of each solution at the λ_max of the complex.

  • Data Analysis:

    • Plot 1/(A - A₀) versus 1/[M].

    • The binding constant Kₐ is calculated as the ratio of the intercept to the slope.

Fluorescence Spectroscopy: Elucidating Binding through Quenching

Fluorescence spectroscopy can be a highly sensitive method for studying metal chelation, particularly if the ligand is fluorescent. The binding of a metal ion can lead to either quenching (decrease) or enhancement of the fluorescence signal[2].

Principle: The quenching of a fluorophore's emission upon binding to a metal ion can be used to determine the binding affinity. The Stern-Volmer equation describes the relationship between fluorescence quenching and the concentration of the quencher (the metal ion)[9][10].

Procedure:

  • Prepare Solutions: Prepare a solution of the ligand at a concentration that gives a stable and measurable fluorescence signal. Prepare a concentrated stock solution of the metal ion.

  • Fluorescence Titration:

    • Place the ligand solution in a cuvette in a spectrofluorometer.

    • Record the initial fluorescence emission spectrum.

    • Add small aliquots of the metal ion stock solution to the cuvette, and record the fluorescence spectrum after each addition.

  • Data Analysis (Stern-Volmer Plot):

    • Plot F₀/F versus the concentration of the metal ion [M], where F₀ is the initial fluorescence intensity and F is the fluorescence intensity at each metal concentration.

    • For dynamic quenching, this plot will be linear, and the slope is the Stern-Volmer quenching constant (Ksv)[2].

Fluorescence_Quenching_Workflow cluster_prep Sample Preparation cluster_titration Titration cluster_analysis Data Analysis A Prepare a solution of the fluorescent ligand C Record the initial fluorescence spectrum (F₀) A->C B Prepare a concentrated stock solution of the metal ion D Add aliquots of the metal ion solution B->D E Record the fluorescence spectrum after each addition (F) D->E Repeat F Plot F₀/F vs. [Metal Ion] E->F G Perform Stern-Volmer analysis to determine the quenching constant F->G

Caption: Workflow for fluorescence quenching titration and Stern-Volmer analysis.

Isothermal Titration Calorimetry (ITC): A Complete Thermodynamic Profile

ITC directly measures the heat released or absorbed during a binding event, providing a complete thermodynamic profile of the interaction in a single experiment[11][12].

Principle: A solution of the ligand is titrated into a solution of the metal ion in the sample cell of the calorimeter. The heat change upon each injection is measured and plotted against the molar ratio of ligand to metal. The resulting binding isotherm can be fitted to a binding model to determine the binding affinity (Kₐ), stoichiometry (n), and enthalpy (ΔH) of the interaction. The Gibbs free energy (ΔG) and entropy (ΔS) can then be calculated[12].

Materials:

  • This compound

  • Metal salt

  • Buffer solution

  • Isothermal Titration Calorimeter

Procedure:

  • Sample Preparation: Prepare solutions of the ligand and the metal salt in the same buffer. The concentration of the ligand in the syringe should typically be 10-20 times higher than the concentration of the metal in the cell[13]. Degas both solutions before use.

  • ITC Experiment:

    • Load the metal solution into the sample cell and the ligand solution into the injection syringe.

    • Set the experimental parameters (temperature, injection volume, spacing between injections, stirring speed).

    • Perform the titration.

  • Data Analysis:

    • Integrate the heat-flow peaks to obtain the heat change for each injection.

    • Plot the heat change per mole of injectant against the molar ratio of ligand to metal.

    • Fit the data to an appropriate binding model (e.g., one-site binding model) to determine Kₐ, n, and ΔH.

    • Calculate ΔG and ΔS using the equations: ΔG = -RTlnKₐ and ΔG = ΔH - TΔS.

Data Interpretation and Expected Outcomes

The combination of these techniques will provide a comprehensive understanding of the metal chelation properties of this compound.

  • UV-Vis and Fluorescence Spectroscopy: These methods will provide the stoichiometry of the metal-ligand complex and an estimate of the binding affinity.

  • Isothermal Titration Calorimetry: ITC will yield a complete thermodynamic profile of the binding interaction, including the binding affinity, stoichiometry, and the enthalpic and entropic contributions to the binding.

The expected coordination of this compound with metal ions like Fe(III) and Cu(II) is likely to involve the phenolic oxygen, the amine nitrogen, and the carboxylate oxygens, forming stable five- or six-membered chelate rings. The relative contributions of enthalpy and entropy to the binding will provide insights into the nature of the interaction (e.g., whether it is driven by favorable bond formation or by the release of solvent molecules).

Conclusion

This compound represents a rationally designed chelator with significant potential for metal binding. The protocols outlined in this application note provide a robust framework for its synthesis, characterization, and the detailed evaluation of its metal chelation properties. By employing a multi-technique approach, researchers can gain a comprehensive understanding of its binding affinity, selectivity, and the thermodynamic driving forces of complexation, which are crucial for its potential development as a therapeutic agent.

References

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  • Wang, Y., & Miller, B. L. (2009). A fluorescence quenching method for estimating chelating groups in chelate-conjugated macromolecules. Journal of pharmaceutical and biomedical analysis, 49(2), 349-353.
  • Royal Society of Chemistry. (n.d.). A new ICT and CHEF based visible light excitable fluorescent probe easily detects “in vivo” Zn2+ - Supporting Information. Retrieved from [Link]

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  • Kurek-Górecka, A., Rzepecka-Stojko, A., Moździerz, A., Stojko, J., & Jasik, K. (2021). Fe(III) and Cu(II) Complexes of Chlorogenic Acid: Spectroscopic, Thermal, Anti-/Pro-Oxidant, and Cytotoxic Studies. Molecules, 26(20), 6273.
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Application Notes & Protocols: A Screening Cascade for the Characterization of 3-(Carboxymethylaminomethyl)-4-hydroxybenzoic acid

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This document provides a comprehensive framework and detailed experimental protocols for the initial characterization of the novel small molecule, 3-(Carboxymethylaminomethyl)-4-hydroxybenzoic acid. Given the absence of extensive prior art for this specific molecule, we present a structured, hypothesis-driven screening cascade. This guide is designed for researchers in drug discovery and chemical biology to systematically evaluate the compound's potential bioactivity. The proposed cascade leverages the core structural motifs of the molecule—a 4-hydroxybenzoic acid scaffold and an N-substituted glycine sidechain—to explore its potential as an enzyme inhibitor and antioxidant. We provide step-by-step protocols for primary biochemical assays, including tyrosinase inhibition, matrix metalloproteinase (MMP) inhibition, and DPPH radical scavenging, complete with explanations of experimental causality and validation checkpoints.

Introduction and Rationale

This compound is a synthetic organic compound featuring a phenolic acid core, a structure prevalent in a wide range of biologically active natural products and synthetic drugs. The parent molecule, 4-hydroxybenzoic acid (4-HBA), and its derivatives are known to exhibit diverse biological properties, including antimicrobial, antioxidant, and anti-inflammatory activities[1][2][3]. Furthermore, the phenolic hydroxyl and carboxylic acid moieties are common pharmacophores that interact with various enzyme active sites. The addition of the flexible -(CH₂)-NH-(CH₂)-COOH sidechain introduces both a secondary amine and a second carboxylic acid group, creating a structure with potential metal-chelating properties and the ability to form multiple hydrogen bonds, features often exploited in the design of enzyme inhibitors.

This guide proposes a tiered screening approach to efficiently probe the bioactivity of this uncharacterized molecule. The primary objective of a screening cascade is to enable swift and informed decision-making, identifying promising activities while deprioritizing inactive or problematic compounds early in the discovery process[1]. Our proposed cascade begins with broad, target-class-representative biochemical assays before progressing to more complex mechanistic studies for any identified "hits."

Proposed Screening Cascade

A logical progression of assays is critical to manage resources and build a coherent biological profile of the test compound. The cascade is designed to move from high-throughput primary screens to lower-throughput, more information-rich secondary and mechanistic assays.

Screening_Cascade cluster_0 Tier 1: Primary Screening (High-Throughput) cluster_1 Tier 2: Hit Confirmation & Potency cluster_2 Tier 3: Mechanism of Action Tyrosinase Tyrosinase Inhibition Assay (Colorimetric, L-DOPA substrate) DoseResponse IC50 Determination (10-point dose-response) Tyrosinase->DoseResponse Hit Inactive1 Tyrosinase->Inactive1 Inactive MMP MMP-2/9 Inhibition Assay (Fluorometric, FRET substrate) MMP->DoseResponse Hit Inactive2 MMP->Inactive2 Inactive DPPH DPPH Radical Scavenging (Colorimetric) DPPH->DoseResponse Hit Inactive3 DPPH->Inactive3 Inactive Kinetics Enzyme Kinetic Studies (e.g., Lineweaver-Burk plot) DoseResponse->Kinetics Selectivity MMP Panel Selectivity (vs. MMP-1, -3, -7, etc.)

Figure 1: Proposed screening cascade for this compound.

Tier 1: Primary Screening Protocols

The initial assays are selected to be robust, cost-effective, and amenable to a 96- or 384-well plate format. A standard screening concentration of 10 µM is recommended for initial single-point screens.

Protocol 1: Mushroom Tyrosinase Inhibition Assay (Colorimetric)

Scientific Rationale: Tyrosinase is a key copper-containing enzyme in the melanin biosynthesis pathway[4][5]. Its inhibition is a primary strategy for developing agents to treat hyperpigmentation. Many phenolic compounds are known tyrosinase inhibitors, acting either by chelating the active site copper ions or by competing with the tyrosine substrate[3][6]. The 4-hydroxybenzoic acid core of the test compound makes this a logical primary target. This assay measures the enzymatic oxidation of L-DOPA to dopachrome, a colored product with an absorbance maximum near 475 nm[7].

Materials:

  • Mushroom Tyrosinase (EC 1.14.18.1), Sigma-Aldrich (Cat# T3824)

  • L-DOPA (L-3,4-dihydroxyphenylalanine), Sigma-Aldrich (Cat# D9628)

  • Kojic Acid (Positive Control), Sigma-Aldrich (Cat# K3125)

  • Sodium Phosphate Buffer (50 mM, pH 6.8)

  • Dimethyl Sulfoxide (DMSO), HPLC Grade

  • 96-well clear, flat-bottom microplates

Step-by-Step Protocol:

  • Reagent Preparation:

    • Prepare a 500 U/mL stock solution of mushroom tyrosinase in cold phosphate buffer. Store on ice.

    • Prepare a 2.5 mg/mL (12.7 mM) stock solution of L-DOPA in phosphate buffer. Prepare fresh and protect from light.

    • Prepare a 10 mM stock solution of the test compound, this compound, in DMSO.

    • Prepare a 1 mM stock solution of Kojic Acid in DMSO.

  • Assay Plate Setup (Total Volume: 200 µL):

    • Test Wells: Add 120 µL of phosphate buffer, 20 µL of tyrosinase solution, and 20 µL of the test compound diluted in buffer (to achieve a final concentration of 10 µM).

    • Negative Control (100% Activity): Add 120 µL of phosphate buffer, 20 µL of tyrosinase solution, and 20 µL of buffer containing the same final DMSO concentration as the test wells (e.g., 0.1%).

    • Positive Control (Inhibition): Add 120 µL of phosphate buffer, 20 µL of tyrosinase solution, and 20 µL of Kojic Acid diluted in buffer (final concentration ~20 µM).

    • Blank Wells: Add 140 µL of phosphate buffer and 20 µL of the respective test compound or control solution (no enzyme). This is crucial to correct for any intrinsic absorbance of the test compound.

  • Pre-incubation: Mix the plate gently and pre-incubate at 25°C for 10 minutes. This allows the inhibitor to bind to the enzyme before the substrate is introduced[8][9].

  • Reaction Initiation: Add 40 µL of the L-DOPA solution to all wells to start the reaction.

  • Measurement: Immediately place the plate in a microplate reader and measure the absorbance at 475 nm in kinetic mode for 20-30 minutes, taking a reading every minute.

Data Analysis:

  • Subtract the absorbance of the corresponding blank well from each test and control well.

  • Determine the reaction rate (V) by calculating the slope of the linear portion of the kinetic curve (ΔAbs/Δt).

  • Calculate the percent inhibition using the following formula: % Inhibition = [ (V_control - V_sample) / V_control ] * 100

A "hit" is typically defined as a compound exhibiting >50% inhibition in this primary assay.

Protocol 2: MMP-2/9 Inhibition Assay (Fluorometric)

Scientific Rationale: Matrix metalloproteinases are zinc-dependent endopeptidases involved in extracellular matrix degradation, with implications in cancer metastasis, arthritis, and cardiovascular disease. The test compound's structure, containing two carboxylic acid groups and a secondary amine, resembles a zinc-binding pharmacophore found in many MMP inhibitors. This assay utilizes a Förster Resonance Energy Transfer (FRET) peptide substrate[2][10]. The substrate contains a fluorophore and a quencher held in close proximity. Upon cleavage by an active MMP, the fluorophore is separated from the quencher, resulting in a measurable increase in fluorescence[11][12].

Materials:

  • Recombinant Human MMP-2 or MMP-9, R&D Systems or similar

  • FRET-based MMP substrate (e.g., Mca-Pro-Leu-Gly-Leu-Dpa-Ala-Arg-NH₂), AnaSpec (Cat# AS-60578)

  • GM6001 (Ilomastat) (Broad-spectrum MMP inhibitor, Positive Control), Sigma-Aldrich (Cat# M5939)

  • Assay Buffer: 50 mM TRIS, 10 mM CaCl₂, 150 mM NaCl, 0.05% Brij-35, pH 7.5

  • APMA (4-Aminophenylmercuric Acetate) for pro-MMP activation

  • 96-well black, opaque microplates

Step-by-Step Protocol:

  • Enzyme Activation: If using a pro-MMP enzyme, activate it by incubating with 1 mM APMA for 2-4 hours at 37°C according to the manufacturer's instructions. Dilute the now active enzyme to a working concentration in Assay Buffer.

  • Reagent Preparation:

    • Prepare a 10 mM stock solution of the test compound in DMSO.

    • Prepare a 1 mM stock solution of GM6001 in DMSO.

    • Dilute the FRET substrate to a 2X working concentration (~20 µM) in Assay Buffer.

  • Assay Plate Setup (Total Volume: 100 µL):

    • Add 50 µL of Assay Buffer containing the appropriate concentration of diluted test compound (final concentration 10 µM) or controls to the wells.

      • Test Wells: Test compound.

      • Negative Control (100% Activity): Assay buffer with DMSO vehicle.

      • Positive Control (Inhibition): GM6001 (final concentration ~1 µM).

    • Add 25 µL of the diluted active MMP-2/9 enzyme solution to all wells except the substrate control.

    • Substrate Control (Blank): Add 75 µL of Assay Buffer (no enzyme).

  • Pre-incubation: Mix the plate and incubate for 30 minutes at 37°C to allow for inhibitor-enzyme interaction.

  • Reaction Initiation: Add 25 µL of the 2X FRET substrate solution to all wells.

  • Measurement: Immediately read the plate in a fluorescence plate reader (e.g., Ex/Em = 325/393 nm) in kinetic mode for 60 minutes at 37°C.

Data Analysis:

  • Subtract the background fluorescence from the substrate control wells.

  • Determine the reaction rate (V) from the slope of the linear phase of the fluorescence curve (ΔRFU/Δt).

  • Calculate percent inhibition as described in Protocol 3.1.

Figure 2: Principle of the FRET-based MMP inhibition assay.

Protocol 3: DPPH Radical Scavenging Assay

Scientific Rationale: Phenolic compounds are excellent hydrogen/electron donors and can effectively scavenge free radicals. The DPPH (2,2-diphenyl-1-picrylhydrazyl) assay is a simple and widely used method to assess the free radical scavenging ability of a compound[13][14]. The stable DPPH radical has a deep violet color with a strong absorbance around 517 nm. When reduced by an antioxidant, it becomes the pale yellow DPPH-H, causing the absorbance to decrease[15]. This change is directly proportional to the antioxidant capacity.

Materials:

  • DPPH (2,2-diphenyl-1-picrylhydrazyl), Sigma-Aldrich (Cat# D9132)

  • Ascorbic Acid or Trolox (Positive Control)

  • Methanol or Ethanol, HPLC Grade

  • 96-well clear, flat-bottom microplates

Step-by-Step Protocol:

  • Reagent Preparation:

    • Prepare a 0.1 mM DPPH working solution in methanol. This solution should have an absorbance of approximately 1.0 at 517 nm. Store in an amber bottle in the dark.

    • Prepare a 10 mM stock solution of the test compound in methanol or DMSO.

    • Prepare a 1 mM stock solution of Ascorbic Acid in methanol.

  • Assay Plate Setup (Total Volume: 200 µL):

    • Add 100 µL of various dilutions of the test compound or controls to the wells.

    • Negative Control: 100 µL of methanol/DMSO vehicle.

    • Blank: 200 µL of methanol.

  • Reaction Initiation: Add 100 µL of the 0.1 mM DPPH working solution to all wells except the blank.

  • Incubation: Mix gently and incubate the plate in the dark at room temperature for 30 minutes. The incubation time is critical for the reaction to reach a steady state.

  • Measurement: Measure the absorbance at 517 nm using a microplate reader.

Data Analysis:

  • Calculate the percent scavenging activity using the formula: % Scavenging = [ (Abs_control - Abs_sample) / Abs_control ] * 100 Where Abs_control is the absorbance of the negative control (DPPH + vehicle).

Tier 2: Hit Confirmation and Potency Determination

Any compound identified as a "hit" in Tier 1 must be validated. The primary goal of Tier 2 is to confirm the activity and determine the compound's potency by generating an IC₅₀ value (the concentration required to inhibit 50% of the target's activity).

Protocol: The protocols for the respective assays in Tier 1 are repeated, but instead of a single concentration, a serial dilution of the test compound is used. A 10-point, 3-fold serial dilution starting from a high concentration (e.g., 100 µM) is standard practice.

Data Presentation and Analysis: The percent inhibition is plotted against the logarithm of the inhibitor concentration. A sigmoidal dose-response curve is fitted to the data using non-linear regression software (e.g., GraphPad Prism, Origin) to calculate the IC₅₀ value.

Table 1: Hypothetical IC₅₀ Data for Confirmed Hits

Assay TargetTest Compound IC₅₀ (µM)Positive ControlPositive Control IC₅₀ (µM)
Tyrosinase12.5 ± 1.8Kojic Acid18.2 ± 2.1
MMP-95.2 ± 0.9GM60010.4 ± 0.1
DPPH Scavenging45.7 ± 5.3Ascorbic Acid25.1 ± 3.5

Tier 3: Advanced Characterization

For potent and confirmed hits (e.g., IC₅₀ < 10 µM), further studies are warranted to understand the mechanism of action (MoA) and selectivity.

  • Enzyme Kinetic Studies: To determine the mode of inhibition (e.g., competitive, non-competitive, uncompetitive), the enzyme assay is performed with varying concentrations of both the substrate and the inhibitor. Data can be analyzed using Lineweaver-Burk or Michaelis-Menten plots to determine the inhibition constant (Kᵢ). For example, a competitive inhibitor will increase the apparent Kₘ but not affect Vₘₐₓ[3][6].

  • Selectivity Profiling: For hits against a specific enzyme family like MMPs, it is crucial to assess selectivity. The compound should be tested against a panel of related MMPs (e.g., MMP-1, -3, -7, -13) to determine if it is a broad-spectrum inhibitor or selective for a particular isoform. High selectivity is often a desirable trait for a therapeutic candidate to minimize off-target effects.

Conclusion

This application note provides a structured, field-proven workflow for the initial biological characterization of this compound or any other novel small molecule with similar structural features. By employing a logical screening cascade, from high-throughput primary assays to detailed mechanistic studies, researchers can efficiently identify and validate potential biological activities. The detailed protocols herein serve as a self-validating system, incorporating necessary controls and clear data analysis pathways to ensure the generation of robust and reliable data, thereby accelerating the early stages of the drug discovery process.

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Application Notes and Protocols for the Analytical Determination of 3-(Carboxymethylaminomethyl)-4-hydroxybenzoic acid

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This comprehensive guide provides detailed analytical methodologies for the qualitative and quantitative determination of 3-(Carboxymethylaminomethyl)-4-hydroxybenzoic acid. Primarily focusing on High-Performance Liquid Chromatography (HPLC) with UV detection and the more sensitive Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS), this document is intended for researchers, quality control analysts, and professionals in drug development. The protocols herein are designed to be robust and reproducible, with a strong emphasis on the principles of method validation as outlined by the International Council for Harmonisation (ICH) guidelines.[1][2][3][4][5][6][7][8]

Introduction: The Analytical Imperative

This compound is a molecule of interest in pharmaceutical research, potentially as a synthetic intermediate, a metabolite, or a degradation product. Its accurate and precise measurement is critical for ensuring product purity, stability, and for understanding its pharmacokinetic and pharmacodynamic profile. The structural complexity of this amphoteric compound, possessing both acidic and basic functional groups, necessitates well-designed analytical methods to achieve reliable separation and detection.

This document will detail two primary analytical approaches: a robust HPLC-UV method suitable for routine quality control and a high-sensitivity LC-MS/MS method for trace-level detection in complex matrices. Both methods are presented with detailed protocols and a comprehensive validation strategy grounded in scientific principles and regulatory expectations.

Physicochemical Properties of the Analyte

A thorough understanding of the analyte's properties is fundamental to developing a successful analytical method.

  • Chemical Structure:

cluster_0 struct This compound a HOOC-CH2-NH-CH2- b benzene ring with OH and COOH

Caption: Chemical Structure of the Analyte.

  • Molecular Formula: C₁₀H₁₁NO₅[9]

  • Molecular Weight: 225.20 g/mol [9]

  • Key Features: The molecule possesses a carboxylic acid group on the benzoic ring, a phenolic hydroxyl group, and a secondary amine with another carboxylic acid group. This combination of functional groups allows for multiple ionization states depending on the pH, which is a critical consideration for chromatographic separation and mass spectrometric detection.

Recommended Analytical Methodologies

The choice of analytical method is dictated by the required sensitivity, selectivity, and the nature of the sample matrix.

High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

This method is ideal for the quantification of the analyte in bulk drug substances, formulated products, and for monitoring the progress of chemical syntheses where concentrations are relatively high.

Reversed-phase HPLC is a versatile and robust technique for the separation of moderately polar compounds. The presence of the benzene ring in this compound provides a chromophore that allows for sensitive UV detection. A C18 stationary phase is chosen for its hydrophobicity, which will provide good retention of the analyte. The use of an acidic mobile phase will suppress the ionization of the carboxylic acid groups, leading to better peak shape and retention.

G cluster_prep Sample Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis sample Weigh Sample dissolve Dissolve in Diluent sample->dissolve filter Filter through 0.45 µm Syringe Filter dissolve->filter inject Inject into HPLC filter->inject separate Separation on C18 Column inject->separate detect UV Detection at 254 nm separate->detect integrate Integrate Peak Area detect->integrate quantify Quantify using Calibration Curve integrate->quantify

Caption: HPLC-UV Experimental Workflow.

Instrumentation:

  • HPLC system with a quaternary pump, autosampler, column oven, and a diode array or variable wavelength UV detector.

Chromatographic Conditions:

  • Column: C18, 4.6 x 150 mm, 5 µm particle size

  • Mobile Phase A: 0.1% Formic acid in Water

  • Mobile Phase B: Acetonitrile

  • Gradient Program:

    • 0-2 min: 5% B

    • 2-10 min: 5% to 40% B

    • 10-12 min: 40% B

    • 12-12.1 min: 40% to 5% B

    • 12.1-15 min: 5% B

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Detection Wavelength: 254 nm

  • Injection Volume: 10 µL

Reagent and Standard Preparation:

  • Diluent: Mobile Phase A

  • Standard Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve in 10 mL of diluent.

  • Calibration Standards: Prepare a series of calibration standards by serially diluting the stock solution with the diluent to cover the desired concentration range (e.g., 1 µg/mL to 100 µg/mL).

Sample Preparation:

  • Bulk Powder: Accurately weigh a portion of the sample, dissolve in the diluent to a known concentration, and filter through a 0.45 µm syringe filter before injection.

  • Formulated Product: The sample preparation will depend on the excipients. A general approach would be to disperse the formulation in the diluent, sonicate to ensure complete dissolution of the analyte, centrifuge to remove insoluble excipients, and filter the supernatant.

Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS)

This method is essential for applications requiring high sensitivity and selectivity, such as the analysis of the analyte in biological matrices (e.g., plasma, urine), for impurity profiling at trace levels, and in metabolism studies.

LC-MS/MS offers unparalleled sensitivity and selectivity by combining the separation power of HPLC with the specific detection capabilities of tandem mass spectrometry. Electrospray ionization (ESI) is well-suited for this polar and ionizable molecule. Operating in Multiple Reaction Monitoring (MRM) mode allows for the highly specific detection of the analyte even in the presence of co-eluting interferences. Negative ionization mode is often preferred for phenolic and carboxylic acid-containing compounds.[10]

G cluster_prep Sample Preparation (e.g., Plasma) cluster_lcms LC-MS/MS Analysis cluster_data Data Analysis sample Plasma Sample + Internal Standard ppt Protein Precipitation (e.g., Acetonitrile) sample->ppt centrifuge Centrifuge ppt->centrifuge supernatant Collect Supernatant centrifuge->supernatant evaporate Evaporate to Dryness supernatant->evaporate reconstitute Reconstitute in Mobile Phase evaporate->reconstitute inject Inject into LC-MS/MS reconstitute->inject separate UPLC Separation inject->separate ionize Electrospray Ionization (ESI) separate->ionize mrm MRM Detection ionize->mrm integrate Integrate Analyte and IS Peaks mrm->integrate quantify Quantify using Analyte/IS Ratio integrate->quantify

Caption: LC-MS/MS Experimental Workflow.

Instrumentation:

  • UPLC/HPLC system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.

Chromatographic Conditions:

  • Column: C18, 2.1 x 50 mm, 1.8 µm particle size

  • Mobile Phase A: 0.1% Formic acid in Water

  • Mobile Phase B: Acetonitrile

  • Gradient Program:

    • 0-0.5 min: 2% B

    • 0.5-3.0 min: 2% to 95% B

    • 3.0-3.5 min: 95% B

    • 3.5-3.6 min: 95% to 2% B

    • 3.6-5.0 min: 2% B

  • Flow Rate: 0.4 mL/min

  • Column Temperature: 40 °C

  • Injection Volume: 5 µL

Mass Spectrometry Conditions:

  • Ionization Mode: ESI Negative

  • Capillary Voltage: -3.0 kV

  • Source Temperature: 150 °C

  • Desolvation Temperature: 400 °C

  • MRM Transitions (Hypothetical):

    • Analyte: Precursor ion (m/z 224.1) → Product ion (e.g., m/z 179.1, corresponding to loss of COOH and H)

    • Internal Standard (IS): A stable isotope-labeled version of the analyte would be ideal. If unavailable, a structurally similar compound should be used.

  • Note: The specific MRM transitions must be optimized by infusing a standard solution of the analyte into the mass spectrometer.

Sample Preparation (from Plasma):

  • To 100 µL of plasma sample, add 20 µL of internal standard solution.

  • Add 300 µL of ice-cold acetonitrile to precipitate proteins.

  • Vortex for 1 minute.

  • Centrifuge at 13,000 rpm for 10 minutes at 4 °C.

  • Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen.

  • Reconstitute the residue in 100 µL of mobile phase A.

  • Inject into the LC-MS/MS system.

Method Validation: A Self-Validating System

The objective of analytical method validation is to demonstrate that the procedure is suitable for its intended purpose.[3] The following parameters should be assessed according to ICH Q2(R2) guidelines.[1][2]

G Validation Method Validation Specificity Specificity/ Selectivity Validation->Specificity Linearity Linearity Validation->Linearity Range Range Validation->Range Accuracy Accuracy Validation->Accuracy Precision Precision Validation->Precision LOD Detection Limit (LOD) Validation->LOD LOQ Quantitation Limit (LOQ) Validation->LOQ Robustness Robustness Validation->Robustness

Caption: Core Parameters of Analytical Method Validation.

Validation Parameters and Acceptance Criteria:
Parameter Description Typical Acceptance Criteria
Specificity The ability to assess the analyte unequivocally in the presence of components that may be expected to be present (e.g., impurities, degradation products, matrix components).Peak purity analysis (for HPLC-UV), no interfering peaks at the retention time of the analyte in blank samples. For LC-MS/MS, the ion ratio should be consistent.
Linearity The ability to obtain test results that are directly proportional to the concentration of the analyte in samples within a given range.Correlation coefficient (r²) ≥ 0.995.[3]
Range The interval between the upper and lower concentrations of the analyte in the sample for which the analytical procedure has a suitable level of precision, accuracy, and linearity.For assay: 80-120% of the test concentration. For impurities: from the reporting threshold to 120% of the specification.[3]
Accuracy The closeness of test results obtained by the method to the true value.Recovery of 98.0% to 102.0% for assay; for impurities, recovery should be within an appropriate range depending on the concentration.
Precision The closeness of agreement among a series of measurements from multiple samplings of the same homogeneous sample under the prescribed conditions. Assessed at two levels: Repeatability and Intermediate Precision.Relative Standard Deviation (RSD) ≤ 2.0% for assay.
Limit of Detection (LOD) The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.Typically determined as a signal-to-noise ratio of 3:1.
Limit of Quantitation (LOQ) The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.Typically determined as a signal-to-noise ratio of 10:1, with acceptable precision (e.g., RSD ≤ 10%) and accuracy.
Robustness A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters.No significant change in results when parameters like mobile phase composition, pH, column temperature, or flow rate are slightly varied.[11] RSD of results should be within acceptable limits.
Hypothetical Performance Characteristics:

The following table summarizes the expected performance of the two proposed methods. These are typical values and must be confirmed through formal validation studies.

Parameter HPLC-UV Method (Expected) LC-MS/MS Method (Expected)
Linear Range 1 - 100 µg/mL0.1 - 100 ng/mL
Correlation Coefficient (r²) > 0.998> 0.998
LOD ~0.3 µg/mL~0.03 ng/mL
LOQ ~1 µg/mL~0.1 ng/mL
Accuracy (% Recovery) 98.5 - 101.5%95 - 105% (in matrix)
Precision (RSD) < 1.5%< 5% (in matrix)

Conclusion and Further Considerations

The HPLC-UV and LC-MS/MS methods detailed in this application note provide a robust framework for the reliable detection and quantification of this compound. The HPLC-UV method is well-suited for routine analysis in a quality control setting, while the LC-MS/MS method offers the high sensitivity required for bioanalytical and trace impurity analysis.

It is imperative that any laboratory implementing these methods performs a comprehensive validation to demonstrate fitness for the intended purpose, adhering to the principles outlined in the ICH guidelines.[1][2][4][5] The specific sample preparation procedures may require optimization depending on the complexity of the sample matrix. The use of a stable isotope-labeled internal standard is highly recommended for the LC-MS/MS method to ensure the highest level of accuracy and precision.

References

  • A HPLC-ESI-MS/MS Study of Hydroxybenzoic Acids and Related Derivatives in Commercial Seaweed Biostimulants and their Plant Growth Bioactivity. (n.d.).
  • ICH. (n.d.). Quality Guidelines.
  • FDA. (2023). Q2(R2) Validation of Analytical Procedures.
  • HELIX Chromatography. (n.d.). HPLC Methods for analysis of 4-Hydroxybenzoic acid.
  • PubChem. (n.d.). This compound.
  • PMC. (2020). Liquid-Chromatographic Methods for Carboxylic Acids in Biological Samples.
  • PMC - NIH. (n.d.). Development and validation of a LC-MS/MS method for quantitation of 3-hydroxypentanoic acid and 3-oxopentanoic acid in human plasma and its application to a clinical study of glucose transporter type I deficiency (G1D) syndrome.
  • European Medicines Agency (EMA). (1995). Q 2 (R1) Validation of Analytical Procedures: Text and Methodology.
  • Pharma Tutor. (n.d.). Analytical Method Validation in Pharmaceuticals | Step-by-Step Guide to AMV.
  • Longdom Publishing. (n.d.). Validated HPLC method for Identification and Quantification of 4-Hydroxy Benzoic Acid in Levetiracetam Oral Solution Drug Product Formulation.
  • ResearchGate. (n.d.). 4-Hydroxybenzoic acid derivatives synthesized through metabolic...
  • ResearchGate. (n.d.). Rapid LC-MS/MS assay for the evaluation of hydroxyl radical generation and oxidative stress induction in vivo in rats.
  • Quality System Compliance. (n.d.). Step-by-Step Analytical Methods Validation and Protocol in the Quality System Compliance Industry.
  • Cormica Pharma & Med Device Testing. (n.d.). Understanding Impurity Analysis.
  • JOCPR. (n.d.). Synthesis of 4-hydroxybenzoic acid incorporated azo dyes derivatives as potent biological activity molecules.
  • FDA. (2021). Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry.
  • PMC - NIH. (2022). Liquid Chromatography-Mass Spectrometry (LC-MS) Derivatization-Based Methods for the Determination of Fatty Acids in Biological Samples.
  • ResearchGate. (n.d.). Fast Determination of 4-Hydroxybenzoic Acid in Different Matrices using Monolithic Column Separation.
  • PubMed. (n.d.). Automated determination of the pKa values of 4-hydroxybenzoic acid in cosolvent-water mixtures and related solvent effects using a modified HPLC system.
  • International Journal of Pharmaceutical Sciences and Research (IJPSR). (2021). SYNTHESIS, CHARACTERIZATION AND ANTIMICROBIAL STUDY OF RARE EARTH COMPLEXES OF SCHIFF BASE DERIVED FROM 4-AMINO-3-HYDROXY BENZOIC ACID.
  • ASMS. (2024). LC-MS Bioanalysis of Drug Conjugates.
  • YouTube. (2024). ICH Q2 Validation of Analytical Procedures.
  • Benchchem. (n.d.). 4-Hydroxybenzoic acid derivatives synthesis and characterization.
  • Starodub. (2024). Revised ICH Guideline Q2(R1) On Validation Of Analytical Procedures.

Sources

Application Notes and Protocols for ¹H NMR Spectroscopy of 3-(Carboxymethylaminomethyl)-4-hydroxybenzoic acid

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Unveiling the Structure of a Unique Zwitterionic Molecule

3-(Carboxymethylaminomethyl)-4-hydroxybenzoic acid is a fascinating organic molecule that combines the structural features of a substituted benzoic acid and the amino acid glycine.[1] This unique arrangement of functional groups—a carboxylic acid, a phenol, a secondary amine, and another carboxylic acid—results in a molecule with the potential for zwitterionic character, making its structural elucidation and characterization crucial for applications in drug development, materials science, and biochemistry.

Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy is an indispensable tool for the unambiguous determination of the chemical structure of such molecules. It provides detailed information about the electronic environment of each proton, their connectivity, and their relative abundance. This application note serves as a comprehensive guide for researchers, scientists, and drug development professionals on the acquisition and interpretation of the ¹H NMR spectrum of this compound. We will delve into the causality behind experimental choices, provide a self-validating protocol, and ground our interpretations in established principles of NMR spectroscopy.

Molecular Structure and Expected ¹H NMR Spectral Features

A thorough understanding of the molecule's structure is paramount to predicting and interpreting its ¹H NMR spectrum.

Caption: Structure of this compound with proton labeling.

Based on this structure, we can predict five distinct proton signals:

  • Aromatic Protons (Hₐ, Hₑ, Hբ): The benzene ring has three protons in different chemical environments. Their chemical shifts will be in the aromatic region (typically 6.5-8.0 ppm) and will be influenced by the electron-donating hydroxyl group and the electron-withdrawing carboxyl and aminomethyl groups.

  • Benzylic Methylene Protons (Hₔ): These two protons are on the carbon adjacent to the aromatic ring and the secondary amine. Their chemical shift will be influenced by both groups.

  • Glycine Methylene Protons (Hₑ): These two protons are situated between the secondary amine and a carboxyl group, characteristic of a glycine fragment.

Additionally, there are four exchangeable protons (two carboxylic acids, one phenol, and one secondary amine) whose signals may be broad or may not be observed depending on the solvent and experimental conditions.

Experimental Protocol: A Step-by-Step Guide

This protocol outlines the necessary steps for preparing a sample of this compound for ¹H NMR analysis and acquiring a high-quality spectrum.

Experimental_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition start Start weigh Weigh 5-10 mg of 3-(Carboxymethylaminomethyl) -4-hydroxybenzoic acid start->weigh dissolve Dissolve in 0.7 mL of Deuterated Solvent (e.g., DMSO-d₆) weigh->dissolve vortex Vortex to ensure complete dissolution dissolve->vortex transfer Transfer to a clean, dry 5 mm NMR tube vortex->transfer instrument Insert sample into NMR spectrometer (≥400 MHz) transfer->instrument lock Lock on the deuterium signal of the solvent instrument->lock shim Shim the magnetic field for optimal homogeneity lock->shim acquire Acquire the ¹H NMR spectrum shim->acquire process Process the FID (Fourier Transform, phase correction, baseline correction) acquire->process reference Reference the spectrum to the residual solvent peak or TMS process->reference

Caption: Workflow for ¹H NMR analysis.

1. Materials and Equipment:

  • This compound (5-10 mg)

  • Deuterated solvent (e.g., DMSO-d₆, D₂O) of high purity

  • 5 mm NMR tubes

  • Vortex mixer

  • NMR spectrometer (400 MHz or higher recommended for better resolution)

  • Tetramethylsilane (TMS) as an internal standard (optional)

2. Sample Preparation:

  • Rationale for Solvent Choice: Due to the presence of multiple polar functional groups and its potential zwitterionic nature, this compound has low solubility in nonpolar solvents like chloroform-d (CDCl₃). Dimethyl sulfoxide-d₆ (DMSO-d₆) is an excellent choice as it is a polar aprotic solvent capable of dissolving a wide range of compounds and will allow for the observation of exchangeable protons. Deuterium oxide (D₂O) is another option, but it will cause the exchangeable protons (OH, NH, COOH) to be replaced by deuterium, leading to the disappearance of their signals. This can be a useful technique to identify these protons.

  • Procedure:

    • Accurately weigh 5-10 mg of this compound.

    • Transfer the solid into a clean, dry vial.

    • Add approximately 0.7 mL of the chosen deuterated solvent (e.g., DMSO-d₆).

    • Vortex the mixture until the solid is completely dissolved. Gentle warming may be necessary but should be done with caution to avoid degradation.

    • Carefully transfer the solution into a 5 mm NMR tube.

3. NMR Data Acquisition:

  • Instrument Setup:

    • Insert the NMR tube into the spectrometer.

    • Lock the spectrometer on the deuterium signal of the solvent. This is crucial for maintaining a stable magnetic field during the experiment.

    • Shim the magnetic field to optimize its homogeneity. This process minimizes peak broadening and improves spectral resolution.

  • Acquisition Parameters (Typical for a 400 MHz spectrometer):

ParameterRecommended ValueRationale
Pulse Programzg30A standard 30-degree pulse experiment for quantitative ¹H NMR.
Spectral Width16 ppmTo ensure all proton signals, including potentially downfield carboxylic acid protons, are captured.
Number of Scans16-64To achieve a good signal-to-noise ratio.
Relaxation Delay2-5 secondsTo allow for full relaxation of the protons between scans, ensuring accurate integration.
Acquisition Time~2-3 secondsTo obtain good digital resolution.

4. Data Processing:

  • Apply a Fourier transform to the acquired Free Induction Decay (FID) to convert the time-domain data into a frequency-domain spectrum.

  • Perform phase correction to ensure all peaks are in the absorptive mode.

  • Apply baseline correction to obtain a flat baseline.

  • Integrate the peaks to determine the relative number of protons giving rise to each signal.

  • Reference the spectrum. If TMS is not used, the residual solvent peak can be used as a secondary reference (e.g., DMSO-d₅ at ~2.50 ppm).

¹H NMR Spectral Interpretation: A Predictive Analysis

Predicted ¹H NMR Data (in DMSO-d₆):

Proton LabelPredicted Chemical Shift (ppm)MultiplicityIntegrationRationale for Prediction
Hₐ~7.8d1HOrtho to the electron-withdrawing COOH group, expected to be the most deshielded aromatic proton.
Hₑ~7.6dd1HMeta to the COOH group and ortho to the aminomethyl group.
~6.9d1HOrtho to the electron-donating OH group, expected to be the most shielded aromatic proton.
Hₔ~4.0s2HBenzylic protons adjacent to a secondary amine.
Hₑ~3.4s2HMethylene protons adjacent to a secondary amine and a carboxylic acid (glycine-like).
-COOH (aromatic)~12-13br s1HTypical range for carboxylic acid protons.
-OH (phenolic)~9-10br s1HTypical range for phenolic protons.
-COOH (aliphatic)~10-12br s1HSimilar to the other carboxylic acid proton.
-NH-Variablebr s1HChemical shift is highly dependent on concentration, temperature, and residual water.

Detailed Interpretation:

  • Aromatic Region (6.5-8.0 ppm): The three aromatic protons (Hₐ, Hₑ, Hբ) will exhibit a splitting pattern characteristic of a 1,2,4-trisubstituted benzene ring. Hₐ, being ortho to the carboxyl group, will be the most downfield. Hբ, ortho to the hydroxyl group, will be the most upfield. Hₑ will appear at an intermediate chemical shift and will likely be a doublet of doublets due to coupling with both Hₐ and Hբ.

  • Aliphatic Region (3.0-4.5 ppm):

    • The benzylic methylene protons (Hₔ) are expected to appear as a singlet around 4.0 ppm. The adjacent secondary amine will cause a downfield shift.

    • The glycine-like methylene protons (Hₑ) will also likely be a singlet, appearing slightly more upfield than the benzylic protons, around 3.4 ppm, due to the influence of the adjacent amine and carboxyl groups.

  • Exchangeable Protons (>9 ppm): The protons of the two carboxylic acid groups, the phenolic hydroxyl group, and the secondary amine are acidic and will exchange with each other and with any trace water in the solvent. This typically results in broad singlet signals. Their observation and chemical shifts are highly dependent on the solvent, concentration, and temperature. In DMSO-d₆, these protons are often observable. A D₂O exchange experiment can confirm their assignment; upon addition of a drop of D₂O, these signals will disappear.

The Influence of Zwitterionic Character and pH

This compound possesses both acidic (carboxylic and phenolic) and basic (amine) functional groups, allowing it to exist as a zwitterion. The protonation state of these groups is pH-dependent and will significantly influence the ¹H NMR spectrum.

  • In Acidic Conditions (low pH): The amine will be protonated (-NH₂⁺-), and the carboxylic acids will be protonated (-COOH). This will lead to a downfield shift of the adjacent methylene protons (Hₔ and Hₑ) due to the electron-withdrawing nature of the ammonium group.

  • In Basic Conditions (high pH): The carboxylic acids and the phenol will be deprotonated (-COO⁻ and -O⁻), and the amine will be in its neutral form (-NH-). This will result in an upfield shift of the aromatic and methylene protons compared to the acidic form.

  • Zwitterionic Form (isoelectric point): At its isoelectric point, the molecule will exist predominantly as a zwitterion, with a protonated amine and deprotonated carboxylate groups. The chemical shifts will be intermediate between the fully protonated and deprotonated states.

Therefore, controlling the pH of the sample, especially when using D₂O as a solvent, is critical for obtaining reproducible ¹H NMR spectra.

Conclusion

The ¹H NMR spectroscopy of this compound provides a wealth of structural information. By carefully selecting the appropriate solvent and acquisition parameters, a high-quality spectrum can be obtained. A detailed analysis of the chemical shifts, multiplicities, and integration of the signals allows for the unambiguous assignment of all protons in the molecule. Furthermore, understanding the influence of the molecule's zwitterionic nature and the effect of pH is crucial for accurate spectral interpretation. This application note provides a robust framework for researchers to confidently utilize ¹H NMR for the characterization of this and other structurally related compounds.

References

  • PubChem. This compound. National Center for Biotechnology Information. [Link][1]

Sources

Application Notes and Protocols for 3-(Carboxymethylaminomethyl)-4-hydroxybenzoic Acid Solution Preparation and Stability Assessment

Author: BenchChem Technical Support Team. Date: February 2026

For: Researchers, scientists, and drug development professionals.

Introduction

3-(Carboxymethylaminomethyl)-4-hydroxybenzoic acid is a molecule of interest in pharmaceutical research due to its structural motifs, which include a phenolic acid and an amino acid-like moiety. Proper preparation of its solutions and a thorough understanding of its stability are critical for obtaining reliable and reproducible results in preclinical and clinical studies. This guide provides a comprehensive overview of the best practices for the preparation and stability testing of this compound solutions, grounded in established scientific principles and regulatory guidelines.

Chemical and Physical Properties

A foundational understanding of the physicochemical properties of this compound is paramount for developing appropriate handling and formulation strategies.

PropertyValueSource
Molecular Formula C₁₀H₁₁NO₅[1]
Molecular Weight 225.20 g/mol [1]
Appearance Solid (predicted)General chemical knowledge
GHS Hazard Statement Causes skin and serious eye irritation. May cause respiratory irritation.

Part 1: Solution Preparation

The presence of both acidic (carboxylic acid and phenol) and basic (secondary amine) functional groups suggests that the solubility of this compound will be highly dependent on the pH of the solvent system. Amino acids are generally soluble in water but not in non-polar organic solvents.[2] The phenolic acid component may necessitate the use of organic co-solvents or pH adjustment to achieve desired concentrations.

Safety Precautions
  • Always handle the solid compound and its solutions in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

  • Refer to the material safety data sheet (MSDS) for comprehensive safety information.

Recommended Solvents and Co-solvents

Based on the structure, the following solvents and co-solvents are recommended for initial solubility screening:

  • Aqueous Buffers: Phosphate-buffered saline (PBS), citrate buffers, and Tris buffers across a range of pH values (e.g., pH 3, 5, 7.4, and 9).

  • Organic Co-solvents: Ethanol, methanol, dimethyl sulfoxide (DMSO), and polyethylene glycol 400 (PEG 400). Phenolic compounds can often be extracted using organic solvents.

Protocol for Solubility Determination

This protocol outlines a systematic approach to determine the solubility of this compound in various solvent systems.

Materials:

  • This compound powder

  • Selection of aqueous buffers and organic co-solvents

  • Analytical balance

  • Vortex mixer

  • Centrifuge

  • HPLC-UV system

  • Calibrated pH meter

Procedure:

  • Prepare Saturated Solutions:

    • Add an excess amount of the compound to a known volume of each selected solvent system in a series of vials.

    • Tightly cap the vials and vortex vigorously for 2 minutes.

    • Place the vials on a shaker or rotator at a constant temperature (e.g., 25 °C) for 24 hours to ensure equilibrium is reached.

  • Sample Collection and Preparation:

    • After 24 hours, visually inspect the vials to confirm the presence of undissolved solid.

    • Centrifuge the vials at high speed (e.g., 10,000 x g) for 15 minutes to pellet the undissolved solid.

    • Carefully collect an aliquot of the supernatant without disturbing the pellet.

    • Dilute the supernatant with a suitable mobile phase for HPLC analysis to a concentration within the linear range of the calibration curve.

  • Quantification by HPLC-UV:

    • Analyze the diluted samples using a validated HPLC-UV method (see Section 2.3 for a general method).

    • Determine the concentration of the dissolved compound by comparing the peak area to a standard curve.

    • Calculate the solubility in the original solvent system, accounting for the dilution factor.

Data Presentation:

The results of the solubility screening should be summarized in a table for easy comparison.

Solvent SystempHTemperature (°C)Solubility (mg/mL)
Deionized Water~ (measure)25
PBS7.425
0.1 M Citrate Buffer3.025
0.1 M Tris Buffer9.025
50% Ethanol/Water~ (measure)25
DMSON/A25
Protocol for Preparing a Stock Solution

This protocol provides a general procedure for preparing a stock solution, which can be adapted based on the results of the solubility determination.

Materials:

  • This compound powder

  • Selected solvent system (e.g., 1:1 mixture of ethanol and water, with pH adjustment if necessary)

  • Volumetric flask

  • Analytical balance

  • Magnetic stirrer and stir bar

  • Calibrated pH meter and pH adjustment solutions (e.g., 0.1 M HCl, 0.1 M NaOH)

Procedure:

  • Weigh the desired amount of this compound using an analytical balance.

  • Transfer the powder to a volumetric flask.

  • Add approximately half of the final volume of the chosen solvent.

  • Add a magnetic stir bar and place the flask on a magnetic stirrer. Stir until the solid is completely dissolved. Gentle warming may be applied if necessary, but care should be taken to avoid degradation.

  • If pH adjustment is required to aid dissolution, add the appropriate acid or base dropwise while monitoring the pH.

  • Once the solid is dissolved, add the remaining solvent to the final volume.

  • Mix the solution thoroughly.

  • Filter the solution through a 0.22 µm syringe filter to remove any particulates.

  • Store the stock solution in a tightly sealed, light-protected container at the recommended temperature.

Solution_Preparation_Workflow cluster_prep Preparation cluster_dissolution Dissolution cluster_finalization Finalization & Storage weigh Weigh Compound transfer Transfer to Volumetric Flask weigh->transfer add_solvent Add ~50% Solvent transfer->add_solvent dissolve Stir to Dissolve (Adjust pH/Gently Warm if Needed) add_solvent->dissolve add_to_volume Add Solvent to Final Volume dissolve->add_to_volume mix Mix Thoroughly add_to_volume->mix filter Filter (0.22 µm) mix->filter store Store Appropriately filter->store

Caption: Workflow for preparing a stock solution.

Part 2: Stability Assessment

A comprehensive stability assessment is crucial to define the shelf-life and appropriate storage conditions for solutions of this compound. This involves both forced degradation studies and long-term stability testing, guided by the principles outlined in the International Council for Harmonisation (ICH) guidelines.[3][4][5][6][7]

Forced Degradation (Stress Testing)

Forced degradation studies are performed to identify potential degradation products and pathways, and to establish the stability-indicating nature of the analytical method.[8][9][10] The goal is to achieve 5-20% degradation of the active pharmaceutical ingredient (API).[8]

Stress Conditions:

  • Acid Hydrolysis: 0.1 M HCl at 60 °C for 24 hours.

  • Base Hydrolysis: 0.1 M NaOH at 60 °C for 24 hours.

  • Oxidation: 3% H₂O₂ at room temperature for 24 hours.

  • Thermal Degradation: 80 °C for 48 hours (in solid state and in solution).

  • Photostability: Expose the solution to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter (as per ICH Q1B). A control sample should be protected from light.

Protocol:

  • Prepare a solution of this compound at a known concentration (e.g., 1 mg/mL) in a suitable solvent.

  • Aliquot the solution into separate vials for each stress condition.

  • Expose the samples to the stress conditions for the specified duration.

  • At the end of the exposure period, neutralize the acidic and basic samples.

  • Dilute all samples to a suitable concentration for HPLC analysis.

  • Analyze the stressed samples, along with an unstressed control, using a stability-indicating HPLC method.

Potential Degradation Pathways

Phenolic compounds are susceptible to oxidation, which can lead to the formation of quinone-type structures.[11] The ester-like linkage in the carboxymethylamino group could be susceptible to hydrolysis under acidic or basic conditions. The aromatic ring itself is generally stable but can undergo reactions under harsh conditions.

Degradation_Pathways Compound 3-(Carboxymethylaminomethyl)- 4-hydroxybenzoic acid Oxidation Oxidation (Quinone formation) Compound->Oxidation O₂ / Light Hydrolysis Hydrolysis (Cleavage of carboxymethyl group) Compound->Hydrolysis H⁺ / OH⁻ Photodegradation Photodegradation (Ring modifications/polymerization) Compound->Photodegradation UV/Vis Light

Caption: Potential degradation pathways.

Stability-Indicating HPLC-UV Method

A stability-indicating analytical method is one that can accurately quantify the decrease in the amount of the active ingredient due to degradation. High-performance liquid chromatography with ultraviolet detection (HPLC-UV) is a common and reliable technique for this purpose.[12]

Proposed HPLC-UV Method Parameters:

ParameterRecommended ConditionRationale
Column C18 reverse-phase, 4.6 x 150 mm, 5 µmProvides good retention and separation for moderately polar aromatic compounds.
Mobile Phase A: 0.1% Formic acid in WaterB: 0.1% Formic acid in AcetonitrileFormic acid helps to protonate the carboxylic acid and amine groups, leading to better peak shape. A gradient elution will likely be necessary to separate the parent compound from potential degradation products with different polarities.
Gradient Start with a low percentage of B, ramp up to a high percentage, and then re-equilibrate. (e.g., 5-95% B over 20 minutes)To elute a range of compounds with varying polarities.
Flow Rate 1.0 mL/minA standard flow rate for a 4.6 mm ID column.
Column Temperature 30 °CProvides reproducible retention times.
Detection Wavelength ~254 nm or determined by UV scanAromatic compounds typically have strong absorbance in this region. A UV scan of the pure compound should be performed to determine the optimal wavelength.
Injection Volume 10 µLA typical injection volume.

Method Validation:

The developed HPLC method must be validated according to ICH Q2(R1) guidelines to demonstrate its suitability for its intended purpose. This includes assessing specificity, linearity, range, accuracy, precision, and robustness.

Long-Term and Accelerated Stability Studies

Long-term and accelerated stability studies are conducted to predict the shelf-life of the drug product under recommended storage conditions.[3][6][13]

Storage Conditions (as per ICH Q1A(R2)):

Study TypeStorage ConditionMinimum Duration
Long-Term 25 °C ± 2 °C / 60% RH ± 5% RH or30 °C ± 2 °C / 65% RH ± 5% RH12 months
Accelerated 40 °C ± 2 °C / 75% RH ± 5% RH6 months

Protocol:

  • Prepare a batch of the this compound solution.

  • Package the solution in the intended container-closure system.

  • Place the samples in stability chambers maintained at the long-term and accelerated conditions.

  • At specified time points (e.g., 0, 3, 6, 9, 12 months for long-term; 0, 3, 6 months for accelerated), withdraw samples.

  • Analyze the samples for appearance, pH, and concentration of the active ingredient using the validated stability-indicating HPLC method.

  • Monitor for the appearance and growth of any degradation products.

Stability_Testing_Workflow cluster_setup Study Setup cluster_storage Storage Conditions cluster_analysis Analysis at Time Points cluster_evaluation Data Evaluation prep_solution Prepare Solution Batch package Package in Final Container prep_solution->package long_term Long-Term Stability (e.g., 25°C/60% RH) package->long_term accelerated Accelerated Stability (e.g., 40°C/75% RH) package->accelerated sampling Withdraw Samples long_term->sampling 0, 3, 6, 9, 12 mo accelerated->sampling 0, 3, 6 mo analysis Analyze: - Appearance - pH - Purity (HPLC) - Degradants (HPLC) sampling->analysis data_eval Evaluate Data & Determine Shelf-Life analysis->data_eval

Caption: Workflow for stability testing.

Conclusion

The protocols and guidelines presented in this application note provide a robust framework for the preparation and stability assessment of this compound solutions. Adherence to these scientifically sound methodologies will ensure the generation of high-quality, reliable data, which is essential for the successful development of any pharmaceutical product. It is imperative to perform experimental validation of the proposed methods to tailor them to the specific characteristics of this compound.

References

  • Drug Stability: ICH versus Accelerated Predictive Stability Studies - PMC - NIH. (2022, October 28). Retrieved from [Link]

  • Chemical determination of phenolic compounds - PROMETHEUS – Protocols. Retrieved from [Link]

  • STABILITY TESTING OF DRUG SUBSTANCES AND DRUG PRODUCTS Q1 - ICH. (2025, April 11). Retrieved from [Link]

  • Extraction and characterization of phenolic compounds and their potential antioxidant activities - PMC - PubMed Central. Retrieved from [Link]

  • Degradation of Phenol via Meta Cleavage Pathway by Pseudomonas fluorescens PU1 - NIH. Retrieved from [Link]

  • Forced Degradation Study as per ICH Guidelines: What Q1A(R2) Expects. (2025, November 5). Retrieved from [Link]

  • Q1A(R2) Guideline - ICH. Retrieved from [Link]

  • Q 1 A (R2) Stability Testing of new Drug Substances and Products - European Medicines Agency (EMA). Retrieved from [Link]

  • QUANTITATIVE ANALYSIS OF SOME AROMATIC AMINO ACIDS BY SPECTROPHOTOMETRIC MATHEMATICAL DERIVATIZATION - University of Baghdad Digital Repository. Retrieved from [Link]

  • SOP for Extraction, Quantification and Analysis of Phenol Acid Components of Cassava - Agritrop. (2023, January 20). Retrieved from [Link]

  • A rapid HPLC method for the determination of carboxylic acid in human urine using a monolithic column | Request PDF - ResearchGate. (2025, August 6). Retrieved from [Link]

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  • Liquid-Chromatographic Methods for Carboxylic Acids in Biological Samples - PMC. (2020, October 22). Retrieved from [Link]

  • SOP223 Phenolics-Rev.. (1998, April 1). Retrieved from [Link]

  • The Solubility of Amino Acids in Various Solvent Systems - DigitalCommons@URI. Retrieved from [Link]

  • US20170298228A1 - Methods for reducing the solubility of phenolic resins using latent acids - Google Patents.
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  • (PDF) Metabolic pathways for the biodegradation of phenol - ResearchGate. (2015, December 28). Retrieved from [Link]

  • (PDF) Studies on the solubility of phenolic compounds - ResearchGate. Retrieved from [Link]

  • Degradation of Phenolic Compounds and Organic Matter from Real Winery Wastewater by Fenton and Photo-Fenton Processes Combined with Ultrasound - MDPI. Retrieved from [Link]

  • Phenol Preparation (Buffering) Procedure - Stockinger Lab. Retrieved from [Link]

  • The role of forced degradation studies in stability indicating HPLC method development. (2025, August 5). Retrieved from [Link]

  • This compound | C10H11NO5 | CID 4989777. Retrieved from [Link]

  • Annex 5 Guidelines for stability testing of pharmaceutical products containing well established drug substances in conventional dosage forms - Paho.org. Retrieved from [Link]

  • Solubilities of Amino Acids in Different Mixed Solvents. Retrieved from [Link]

  • Solubility Parameters of Amino Acids on Liquid–Liquid Phase Separation and Aggregation of Proteins - PMC - NIH. (2021, June 16). Retrieved from [Link]

  • EXPERIMENT IV – TOTAL PHENOLIC CONTENT Chemicals:. Retrieved from [Link]

  • HPLC Separation of Carboxylic Acids - SIELC Technologies. Retrieved from [Link]

  • Analytical methods for amino acid determination in organisms - Semantic Scholar. Retrieved from [Link]

  • A Review on HPLC Method Development and Validation in Forced Degradation Studies - ijarsct. Retrieved from [Link]

  • Biodegradation of phenolic compounds- (Scavenging the Phenols) | PPTX - Slideshare. Retrieved from [Link]

    • Backgrounds of Amino Acids - Chemistry LibreTexts. (2022, July 4). Retrieved from [Link]

  • Forced Degradation Studies: Regulatory Considerations and Implementation. Retrieved from [Link]

  • Phenol - Wikipedia. Retrieved from [Link]

  • The Analysis of Low Molecular Weight Carboxylic Acids by CE with Indirect UV Detection. Retrieved from [Link]

  • Forced Degradation vs. Long-Term Stability Studies: What's the Difference?. (2025, November 26). Retrieved from [Link]

  • Phenol Degradation Pathway (Anaerobic) - Eawag-BBD. (1998, January 15). Retrieved from [Link]

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  • Methods for Determining Individual Amino Acids in Biological Fluids | Biomedical Chemistry. (2025, March 28). Retrieved from [Link]

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  • ICH Guidelines: Drug Stability Testing Essentials - AMSbiopharma. (2025, March 21). Retrieved from [Link]

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Sources

Application Notes and Protocols for 3-(Carboxymethylaminomethyl)-4-hydroxybenzoic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Forward

This document provides a comprehensive technical guide for researchers, scientists, and drug development professionals on the synthesis, characterization, and potential applications of the research chemical 3-(Carboxymethylaminomethyl)-4-hydroxybenzoic acid. The information herein is curated to provide not only procedural steps but also the underlying scientific rationale, empowering researchers to adeptly utilize and explore the potential of this compound.

Compound Profile: this compound

This compound is a derivative of 4-hydroxybenzoic acid, a well-known phenolic compound with a range of biological activities.[1][2][3] The introduction of a carboxymethylaminomethyl group at the 3-position introduces both an amino acid moiety (glycine derivative) and increases the molecule's polarity and potential for metal chelation and hydrogen bonding.

Chemical Structure and Properties
PropertyValueSource
IUPAC Name 3-[(carboxymethylamino)methyl]-4-hydroxybenzoic acidPubChem
CAS Number 55739-39-4PubChem
Molecular Formula C₁₀H₁₁NO₅PubChem
Molecular Weight 225.20 g/mol PubChem
Appearance White to off-white solid (predicted)-
Solubility Soluble in aqueous bases and polar organic solvents (predicted)-
Safety and Handling

Based on aggregated GHS data, this compound is classified with the following hazards:

  • H315: Causes skin irritation

  • H319: Causes serious eye irritation

  • H335: May cause respiratory irritation

Standard laboratory personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn when handling this compound. Work should be conducted in a well-ventilated area or a chemical fume hood.

Synthesis Protocol: A Rational Approach via the Mannich Reaction

The synthesis of this compound can be logically approached through the Mannich reaction. This three-component condensation is a cornerstone of organic synthesis for the aminoalkylation of an acidic proton located alpha to a carbonyl group.[4][5] In the context of phenols, the ortho position to the hydroxyl group is activated towards electrophilic substitution.

The proposed synthesis involves the reaction of 4-hydroxybenzoic acid with formaldehyde and glycine. The reaction proceeds through the formation of an iminium ion from formaldehyde and glycine, which then acts as the electrophile for the activated aromatic ring of 4-hydroxybenzoic acid.

Proposed Synthesis Workflow

G cluster_reactants Reactants cluster_process Reaction cluster_purification Workup & Purification R1 4-Hydroxybenzoic Acid P2 Electrophilic Aromatic Substitution (at ortho position of 4-HBA) R1->P2 R2 Formaldehyde P1 Formation of Iminium Ion (from Formaldehyde and Glycine) R2->P1 R3 Glycine R3->P1 P1->P2 W1 Acidification P2->W1 W2 Filtration W1->W2 W3 Recrystallization W2->W3 Product 3-(Carboxymethylaminomethyl)- 4-hydroxybenzoic acid W3->Product

Caption: Proposed workflow for the synthesis of this compound.

Detailed Experimental Protocol

Materials:

  • 4-Hydroxybenzoic acid

  • Formaldehyde (37% solution in water)

  • Glycine

  • Hydrochloric acid (HCl)

  • Sodium hydroxide (NaOH)

  • Ethanol

  • Distilled water

  • Standard laboratory glassware

  • Magnetic stirrer with heating

  • pH meter or pH paper

  • Buchner funnel and filter paper

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve 1 equivalent of glycine in water.

  • Iminium Ion Formation: To the glycine solution, add 1.1 equivalents of formaldehyde solution. Stir the mixture at room temperature for 30 minutes. This allows for the formation of the intermediate iminium ion.

  • Addition of Phenol: In a separate beaker, dissolve 1 equivalent of 4-hydroxybenzoic acid in an aqueous solution of sodium hydroxide (1 equivalent).

  • Mannich Condensation: Slowly add the 4-hydroxybenzoic acid solution to the flask containing the formaldehyde and glycine mixture. The reaction is typically carried out at a controlled temperature, for instance, 60-80°C, and monitored for completion (e.g., by TLC).

  • Workup - Acidification: After the reaction is complete, cool the mixture to room temperature. Carefully acidify the reaction mixture with hydrochloric acid to a pH of approximately 3-4. This will protonate the carboxylate and phenoxide groups, causing the product to precipitate.

  • Isolation: Collect the precipitated solid by vacuum filtration using a Buchner funnel.

  • Purification: Wash the crude product with cold distilled water to remove any inorganic salts. Further purification can be achieved by recrystallization from a suitable solvent system, such as an ethanol/water mixture.

  • Drying: Dry the purified product under vacuum to a constant weight.

Characterization: The identity and purity of the synthesized this compound should be confirmed using standard analytical techniques such as:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the chemical structure.

  • Mass Spectrometry (MS): To determine the molecular weight.

  • Fourier-Transform Infrared (FTIR) Spectroscopy: To identify functional groups.

  • High-Performance Liquid Chromatography (HPLC): To assess purity.

Potential Research Applications and Protocols

The structural features of this compound, namely the phenolic hydroxyl group and the amino acid side chain, suggest potential applications as an antioxidant and an antibacterial agent.

Application as an Antioxidant

Scientific Rationale: Phenolic compounds are known to act as antioxidants by donating a hydrogen atom from their hydroxyl group to neutralize free radicals.[6] The presence of the electron-donating aminomethyl group ortho to the hydroxyl group may enhance this activity.

Experimental Protocol: DPPH Radical Scavenging Assay

This protocol is adapted from established methods for assessing the antioxidant activity of phenolic compounds.[6]

Materials:

  • This compound

  • 2,2-diphenyl-1-picrylhydrazyl (DPPH)

  • Methanol or Ethanol

  • Ascorbic acid or Trolox (as a positive control)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Preparation of Solutions:

    • Prepare a stock solution of this compound in methanol (e.g., 1 mg/mL).

    • Prepare a series of dilutions from the stock solution to obtain a range of concentrations (e.g., 10, 25, 50, 100, 200 µg/mL).

    • Prepare a stock solution of the positive control (ascorbic acid or Trolox) and a similar dilution series.

    • Prepare a solution of DPPH in methanol (e.g., 0.1 mM). The solution should have an absorbance of approximately 1.0 at 517 nm.

  • Assay in 96-Well Plate:

    • To each well, add a fixed volume of the DPPH solution (e.g., 180 µL).

    • Add a small volume of the test compound dilutions or the positive control dilutions to the respective wells (e.g., 20 µL).

    • For the blank, add methanol instead of the test compound.

  • Incubation and Measurement:

    • Incubate the plate in the dark at room temperature for 30 minutes.

    • Measure the absorbance of each well at 517 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of DPPH radical scavenging activity using the following formula: % Inhibition = [(A_blank - A_sample) / A_blank] x 100 where A_blank is the absorbance of the blank and A_sample is the absorbance of the test compound or positive control.

    • Plot the % inhibition against the concentration of the test compound and the positive control.

    • Determine the IC₅₀ value, which is the concentration of the compound required to scavenge 50% of the DPPH radicals.

Data Presentation:

CompoundIC₅₀ (µg/mL)
This compoundTo be determined
Ascorbic Acid (Positive Control)To be determined
Application as an Antibacterial Agent

Scientific Rationale: Many phenolic compounds and their derivatives exhibit antibacterial properties.[3] The mechanism of action can involve disruption of the bacterial cell membrane, inhibition of enzymes, or interference with nucleic acid synthesis. The introduction of the aminomethyl group may enhance the interaction of the molecule with bacterial cell surfaces.

Experimental Protocol: Broth Microdilution Method for Minimum Inhibitory Concentration (MIC) Determination

This protocol is a standard method for determining the quantitative antibacterial activity of a compound.[7][8][9]

Materials:

  • This compound

  • Bacterial strains (e.g., Staphylococcus aureus ATCC 25923 and Escherichia coli ATCC 25922)

  • Mueller-Hinton Broth (MHB)

  • Sterile 96-well microplates

  • Spectrophotometer or microplate reader

  • Standard antibiotic (e.g., Gentamicin) as a positive control

Procedure:

  • Preparation of Inoculum:

    • Culture the bacterial strains overnight in MHB at 37°C.

    • Dilute the overnight culture in fresh MHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL.

  • Preparation of Compound Dilutions:

    • Prepare a stock solution of this compound in a suitable solvent (e.g., sterile water or DMSO, ensuring the final solvent concentration is not inhibitory to the bacteria).

    • Perform a serial two-fold dilution of the stock solution in MHB in the wells of a 96-well plate to obtain a range of concentrations.

    • Prepare a similar dilution series for the positive control antibiotic.

  • Inoculation:

    • Add the prepared bacterial inoculum to each well containing the compound dilutions.

    • Include a positive control (bacteria in MHB without any compound) and a negative control (MHB only).

  • Incubation:

    • Incubate the microplate at 37°C for 18-24 hours.

  • Determination of MIC:

    • The MIC is the lowest concentration of the compound that completely inhibits visible growth of the bacteria. This can be assessed visually or by measuring the optical density (OD) at 600 nm using a microplate reader.

Data Presentation:

Bacterial StrainCompoundMIC (µg/mL)
S. aureus ATCC 25923This compoundTo be determined
GentamicinTo be determined
E. coli ATCC 25922This compoundTo be determined
GentamicinTo be determined
Workflow for Investigating Biological Activity

G cluster_synthesis Compound Preparation cluster_screening Biological Screening cluster_analysis Data Analysis S1 Synthesis of 3-(Carboxymethylaminomethyl)- 4-hydroxybenzoic acid S2 Purification & Characterization (NMR, MS, HPLC) S1->S2 B1 Antioxidant Activity (DPPH Assay) S2->B1 B2 Antibacterial Activity (MIC Determination) S2->B2 A1 IC50 Calculation B1->A1 A2 MIC Value Determination B2->A2 Result Activity Profile A1->Result A2->Result

Caption: A logical workflow for the synthesis and biological evaluation of the target compound.

Concluding Remarks

This compound represents a novel research chemical with unexplored potential. The protocols detailed in this guide provide a solid foundation for its synthesis and for the investigation of its putative antioxidant and antibacterial properties. The inherent structural motifs suggest that this compound could be a valuable addition to the library of bioactive phenolic acids. Further studies are warranted to elucidate its full biological activity profile and potential mechanisms of action.

References

  • Journal of Chemical and Pharmaceutical Research. Synthesis of 4-hydroxybenzoic acid incorporated azo dyes derivatives as potent biological activity molecules. [Link]

  • MDPI. DPPH Measurement for Phenols and Prediction of Antioxidant Activity of Phenolic Compounds in Food. [Link]

  • National Center for Biotechnology Information. Mannich bases in medicinal chemistry and drug design. [Link]

  • National Center for Biotechnology Information. Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations. [Link]

  • National Center for Biotechnology Information. Increase of 4-Hydroxybenzoic, a Bioactive Phenolic Compound, after an Organic Intervention Diet. [Link]

  • Google Patents. Preparation method of 3-amino-4-hydroxybenzoic acid.
  • protocols.io. Assessment of antimicrobial activity. [Link]

  • Semantic Scholar. A Comprehensive Review on Biological Activities of P-Hydroxy Benzoic Acid and Its Derivatives. [Link]

  • National Center for Biotechnology Information. Fully Automated Spectrometric Protocols for Determination of Antioxidant Activity: Advantages and Disadvantages. [Link]

  • Google Patents. Process for producing 3-hydroxy-4-aminobenzoic acids.
  • ResearchGate. A Comprehensive Review on Biological activities of p-hydroxy benzoic acid and its derivatives. [Link]

  • Wikipedia. Mannich reaction. [Link]

  • American Society for Microbiology. Screening for the Antibacterial Activity of Medicinal Plants. [Link]

  • ResearchGate. (PDF) Methods for testing antioxidant activity. [Link]

  • PrepChem.com. Preparation of 4-amino-3-hydroxybenzoic acid. [Link]

  • G-Biosciences. DPPH Antioxidant Assay. [Link]

  • Acta Scientific. Protocol to Evaluate Antibacterial Activity MIC, FIC and Time Kill Method. [Link]

  • National Center for Biotechnology Information. Highly diastereoselective switchable enantioselective Mannich reaction of glycine derivatives with imines. [Link]

  • National Center for Biotechnology Information. Extraction and characterization of phenolic compounds and their potential antioxidant activities. [Link]

  • ResearchGate. Synthesis and Reactivity of Mannich Bases. XVIII. Reaction of Dithiocarbamic Acid Salts With Mannich Bases Derived from Ortho -Hydroxyacetophenones. [Link]

  • ResearchGate. Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations. [Link]

Sources

Applications of N-(5-CARBOXY-2-HYDROXY-BENZYL)-AMINOACETIC ACID: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: February 2026

This document provides a detailed technical guide on the applications of N-(5-CARBOXY-2-HYDROXY-BENZYL)-AMINOACETIC ACID, a versatile molecule with significant potential in metal chelation, fluorescent sensing, and as a linker in drug delivery systems. Its unique structure, combining a salicylic acid core with an aminoacetic acid moiety, offers a rich chemical landscape for innovative research and development.

Introduction to N-(5-CARBOXY-2-HYDROXY-BENZYL)-AMINOACETIC ACID

N-(5-CARBOXY-2-HYDROXY-BENZYL)-AMINOACETIC ACID is a synthetic organic compound characterized by a multi-dentate ligand structure, making it an excellent candidate for forming stable complexes with a variety of metal ions. The molecule integrates the key functional groups of salicylic acid and glycine, bestowing upon it a combination of desirable properties for biological and chemical applications.

The salicylic acid component, with its phenolic hydroxyl and carboxylic acid groups, is a well-established motif for iron chelation.[1][2][3] The aminoacetic acid (glycine) portion provides additional coordination sites through its amino and carboxylic acid groups, enhancing the stability of the resulting metal complexes. This combination of functionalities suggests a high affinity for trivalent metal ions such as Fe(III) and Ga(III), analogous to the well-studied chelator N,N'-di(2-hydroxybenzyl)ethylenediamine-N,N'-diacetic acid (HBED).[4][5][6]

Key Structural Features and Their Implications:

  • Polyanionic Nature: The presence of three carboxylic acid groups and one phenolic hydroxyl group allows for strong electrostatic interactions and coordination with metal ions.

  • Hexadentate Potential: The molecule can potentially act as a hexadentate ligand, coordinating a metal ion through the phenolic oxygen, the amino nitrogen, and the oxygen atoms of the three carboxyl groups. This leads to the formation of highly stable, cage-like complexes.

  • Reactive Moieties: The carboxylic acid groups can be functionalized, for instance, by converting them into activated esters, allowing for covalent attachment to biomolecules, surfaces, or fluorophores.

Core Application: High-Affinity Metal Chelation

The primary and most evident application of N-(5-CARBOXY-2-HYDROXY-BENZYL)-AMINOACETIC ACID is as a strong metal chelating agent.[7] Its structure is reminiscent of potent iron chelators used in the treatment of iron overload diseases.[8]

Rationale for Chelation Efficacy

The high affinity for trivalent metal ions like Fe(III) stems from the hard-soft acid-base principle. Fe(III) is a hard Lewis acid and prefers to coordinate with hard Lewis bases, such as the oxygen and nitrogen donor atoms present in the molecule. The pre-organization of these donor atoms in the ligand structure minimizes the entropic penalty upon chelation, leading to a high formation constant for the metal complex.

Potential Therapeutic Applications in Iron Overload Disorders

Given its structural similarities to known iron chelators, this compound could be investigated for its potential in treating conditions like thalassemia and hemochromatosis, where excess iron deposition leads to organ damage. The chelator could potentially sequester excess iron from the labile iron pool, facilitating its excretion from the body.[9]

Application as a Bifunctional Chelator for Radiopharmaceuticals

The structure of N-(5-CARBOXY-2-HYDROXY-BENZYL)-AMINOACETIC ACID is well-suited for applications in nuclear medicine as a bifunctional chelator.[10][11] A bifunctional chelator is a molecule that can strongly bind a radiometal on one end and be attached to a targeting biomolecule (e.g., an antibody or peptide) on the other.[12]

Design Principles for Radiopharmaceutical Development

The chelating moiety can form stable complexes with diagnostic (e.g., Gallium-68) or therapeutic (e.g., Lutetium-177) radionuclides.[13] The additional carboxylic acid group on the benzyl ring provides a convenient handle for conjugation to a targeting vector without significantly compromising the metal-binding affinity. This allows for the targeted delivery of radioactivity to diseased tissues, such as tumors, for imaging or therapy.[14]

Experimental Protocols

Protocol 1: General Metal Chelation Assay

This protocol provides a general method to assess the metal-binding ability of N-(5-CARBOXY-2-HYDROXY-BENZYL)-AMINOACETIC ACID using a competitive displacement assay with a fluorescent indicator.

Materials:

  • N-(5-CARBOXY-2-HYDROXY-BENZYL)-AMINOACETIC ACID

  • Fluorescent metal indicator (e.g., Calcein for Fe(II)/Fe(III))[15]

  • Metal salt solution (e.g., FeCl₃)

  • HEPES buffer (pH 7.4)

  • Fluorescence microplate reader or spectrofluorometer

Procedure:

  • Preparation of Solutions:

    • Prepare a stock solution of N-(5-CARBOXY-2-HYDROXY-BENZYL)-AMINOACETIC ACID in a suitable solvent (e.g., DMSO or aqueous buffer).

    • Prepare a stock solution of the fluorescent indicator and the metal salt in HEPES buffer.

  • Assay Setup:

    • In a 96-well microplate, add the fluorescent indicator to each well at a final concentration where its fluorescence is quenched by the metal ion.

    • Add the metal salt solution to each well.

    • Add varying concentrations of N-(5-CARBOXY-2-HYDROXY-BENZYL)-AMINOACETIC ACID to the wells.

    • Include control wells with only the indicator, and indicator with the metal ion.

  • Incubation and Measurement:

    • Incubate the plate at room temperature for a specified time to allow for equilibrium to be reached.

    • Measure the fluorescence intensity using the appropriate excitation and emission wavelengths for the chosen indicator.[15]

  • Data Analysis:

    • An increase in fluorescence intensity will be observed as the chelator displaces the metal ion from the indicator.

    • Plot the fluorescence intensity against the concentration of the chelator to determine the binding affinity.

Application in Fluorescent Sensing of Metal Ions

By conjugating a suitable fluorophore to the N-(5-CARBOXY-2-HYDROXY-BENZYL)-AMINOACETIC ACID scaffold, a fluorescent sensor for specific metal ions can be developed.[16][17] The chelation event can modulate the fluorescence of the attached dye through mechanisms such as Photoinduced Electron Transfer (PET) or Chelation-Enhanced Fluorescence (CHEF).[5]

Mechanism of Action: A "Turn-On" Fluorescent Probe

In a typical design, the nitrogen atom of the aminoacetic acid moiety can quench the fluorescence of a nearby fluorophore in the absence of a metal ion via PET. Upon chelation of a metal ion, the lone pair of electrons on the nitrogen becomes engaged in coordination, inhibiting the PET process and leading to a "turn-on" of fluorescence.[18][19]

CHEF_Mechanism cluster_0 Metal-Free State (Fluorescence OFF) cluster_1 Metal-Bound State (Fluorescence ON) Fluorophore_off Fluorophore (Excited State) Quenching PET (e- transfer) Fluorophore_off->Quenching Energy Chelator_off Chelator (with lone pair) Chelator_off->Quenching e- Chelator_on Chelator-Metal Complex Chelator_off->Chelator_on + Metal Ion Quenching->Fluorophore_off Non-radiative decay Fluorophore_on Fluorophore (Excited State) Emission Fluorescence Fluorophore_on->Emission Light Emission Metal_Ion Metal Ion

Caption: Chelation-Enhanced Fluorescence (CHEF) mechanism.

Potential for Zinc(II) Sensing

While iron is a primary target, the iminodiacetic acid-like structure is also known to bind other divalent and trivalent metal ions. With appropriate design of the fluorophore and linker, a selective fluorescent probe for ions like Zn(II) could be developed.[20][21] Zinc is an important biological signaling molecule, and fluorescent probes are crucial tools for studying its dynamics in living cells.[22][23]

Experimental Protocols

Protocol 2: Synthesis of a Fluorescent Probe

This protocol outlines a general procedure for conjugating a fluorophore to N-(5-CARBOXY-2-HYDROXY-BENZYL)-AMINOACETIC ACID.

Materials:

  • N-(5-CARBOXY-2-HYDROXY-BENZYL)-AMINOACETIC ACID

  • Amine-reactive fluorophore (e.g., a succinimidyl ester of fluorescein)

  • N,N-Diisopropylethylamine (DIPEA)

  • Anhydrous Dimethylformamide (DMF)

  • Reverse-phase HPLC for purification

Procedure:

  • Activation of Carboxylic Acid (if necessary): If starting with a fluorophore that requires coupling to a carboxylic acid, one of the carboxyl groups on the chelator can be activated (e.g., to an NHS ester).

  • Coupling Reaction:

    • Dissolve N-(5-CARBOXY-2-HYDROXY-BENZYL)-AMINOACETIC ACID and the amine-reactive fluorophore in anhydrous DMF.

    • Add DIPEA to the reaction mixture to act as a base.

    • Stir the reaction at room temperature overnight, protected from light.

  • Purification:

    • Monitor the reaction by TLC or LC-MS.

    • Once complete, purify the fluorescent probe using reverse-phase HPLC.

  • Characterization:

    • Confirm the structure and purity of the final product using mass spectrometry and NMR.

Protocol 3: In Vitro Characterization of the Fluorescent Probe

Procedure:

  • Spectroscopic Measurements:

    • Determine the absorption and emission spectra of the probe in a suitable buffer.

    • Perform a metal ion titration by adding increasing concentrations of the target metal ion and recording the fluorescence spectra.

  • Determination of Dissociation Constant (Kd):

    • Plot the change in fluorescence intensity as a function of metal ion concentration and fit the data to a binding isotherm to calculate the Kd.

  • Selectivity Assay:

    • Measure the fluorescence response of the probe to a range of biologically relevant metal ions to assess its selectivity.

Application as a Linker in Drug Delivery

The structural features of N-(5-CARBOXY-2-HYDROXY-BENZYL)-AMINOACETIC ACID also make it a candidate for use as a linker in drug delivery systems, particularly for peptide-drug conjugates (PDCs).[24][25]

Rationale for Use as a Linker

The amino acid backbone provides a biocompatible and structurally defined linker.[26] The multiple carboxylic acid groups offer points for conjugation to both a drug molecule and a targeting ligand. Furthermore, the hydroxybenzyl moiety can be designed as a self-immolative linker, which releases the drug upon a specific trigger.[27]

Drug_Delivery_Workflow Start Targeting Ligand (e.g., Peptide) Conjugate Drug-Linker-Ligand Conjugate Start->Conjugate Linker N-(5-CARBOXY-2-HYDROXY-BENZYL) -AMINOACETIC ACID Linker Linker->Conjugate Drug Therapeutic Drug Drug->Conjugate Target Target Cell Conjugate->Target Targeting Release Drug Release Target->Release Internalization & Trigger Effect Therapeutic Effect Release->Effect

Caption: Workflow for a drug delivery system.

Quantitative Data Summary

While specific quantitative data for N-(5-CARBOXY-2-HYDROXY-BENZYL)-AMINOACETIC ACID is not yet widely available in the literature, the following table provides expected ranges for key parameters based on analogous compounds like HBED and fluorescent probes.

ParameterExpected Value/RangeRationale/Comparison
Metal Binding Affinity (log Kf for Fe³⁺) > 30Similar to HBED, which has a very high affinity for Fe(III).[4]
Fluorescence Quantum Yield (Unbound) Low (<0.05)For a "turn-on" probe design with PET quenching.[18][19]
Fluorescence Quantum Yield (Metal-Bound) Moderate to High (>0.3)Significant enhancement upon metal binding is expected for a good sensor.[18][19]
Dissociation Constant (Kd) for Target Ion Nanomolar to low MicromolarDependent on the specific metal ion and probe design.[18]

Conclusion and Future Directions

N-(5-CARBOXY-2-HYDROXY-BENZYL)-AMINOACETIC ACID is a molecule with substantial promise for a range of applications in chemistry, biology, and medicine. Its inherent properties as a strong metal chelator make it a prime candidate for the development of new therapeutics for metal overload disorders and as a bifunctional chelator for radiopharmaceuticals. Furthermore, its adaptable structure allows for its incorporation into fluorescent probes for the sensitive detection of metal ions and as a versatile linker in targeted drug delivery systems. The protocols and conceptual frameworks provided in this guide are intended to serve as a solid foundation for researchers to explore and unlock the full potential of this exciting compound.

References

  • Hirano, T., Kikuchi, K., Urano, Y., Higuchi, T., & Nagano, T. (2000). Improvement and Biological Applications of Fluorescent Probes for Zinc, ZnAFs. Journal of the American Chemical Society, 122(49), 12399–12400.
  • MDPI. (2023). Recent Progress on Fluorescent Probes in Heavy Metal Determinations for Food Safety: A Review. Retrieved from [Link]

  • Gries, C., et al. (2018). The role of chelating agents and amino acids in preventing free radical formation in bleaching systems. Free Radical Biology and Medicine, 128, 1-10.
  • Eisenwiener, K.-P., et al. (2024). The synthesis of N,1,4-tri(alkoxy-hydroxybenzyl)-1,4-diazepane-amines: investigations on reaction characteristics and mechanism. EJNMMI Radiopharmacy and Chemistry, 9(1), 23.
  • ResearchGate. (2025). Bifunctional Chelators in the Design and Application of Radiopharmaceuticals for Oncological Diseases. Retrieved from [Link]

  • MDPI. (2024). The Effects of Salicyluric Acid, the Main Metabolite of Aspirin, on Lipid Peroxidation Induced by Iron and Copper Ions in a Lipid Membrane Model. Retrieved from [Link]

  • NIH. (n.d.). Development of a p-hydroxybenzyl alcohol (PHOBA)-linked glutamate prodrug for activation by Pseudomonas carboxypeptidase G2 (CPG2). Retrieved from [Link]

  • ResearchGate. (2025). Synthesis of N,N′-di(2-hydroxybenzyl)ethylenediamine-N,N′-diacetic acid (HBED) and derivatives. Retrieved from [Link]

  • MDPI. (2024). Application of Fluorescent Probes for the Detection of Zinc Ions in Cells and Oil Paintings. Retrieved from [Link]

  • MDPI. (2021). Modern Developments in Bifunctional Chelator Design for Gallium Radiopharmaceuticals. Retrieved from [Link]

  • NIH. (2017). Chelating Agents - LiverTox. Retrieved from [Link]

  • Google Patents. (n.d.). US6399809B1 - Process for the preparation of amino acid derivatives.
  • Frontiers. (2019). Recognition of Proteins by Metal Chelation-Based Fluorescent Probes in Cells. Retrieved from [Link]

  • JoVE. (2024). Quantifiable and Inexpensive Cell-Free Fluorescent Method to Confirm the Ability of Novel Compounds to Chelate Iron. Retrieved from [Link]

  • ResearchGate. (2025). Improvement and Biological Applications of Fluorescent Probes for Zinc, ZnAFs | Request PDF. Retrieved from [Link]

  • Wikipedia. (n.d.). Salicylic acid. Retrieved from [Link]

  • ResearchGate. (n.d.). N-substituted synthesis via ortho-hydroxybenzyl amine. Retrieved from [Link]

  • Google Patents. (n.d.). WO2018193408A1 - Sustained release delivery systems comprising traceless linkers.
  • Loberg, M. D., et al. (1976). Development of New Radiopharmaceuticals Based on N-substitution of Iminodiacetic Acid. Journal of Nuclear Medicine, 17(7), 633-638.
  • Anticancer Research. (2015). Cytotoxic Activity of N, N'-Bis (2-hydroxybenzyl) ethylenediamine Derivatives in Human Cancer Cell Lines. Retrieved from [Link]

  • CNKI. (2010). Synthesis, Characterization and Antibacterial Activity of N-o-Hydroxybenzyl-amino Acids. Retrieved from [Link]

  • PubMed. (n.d.). Bifunctional chelators in the design and application of radiopharmaceuticals for oncological diseases. Retrieved from [Link]

  • PubMed. (2024). Recent Advances in Organic Small-Molecule Fluorescent Probes for the Detection of Zinc Ions (Zn2+). Retrieved from [Link]

  • PubMed Central. (2022). Iron and Chelation in Biochemistry and Medicine: New Approaches to Controlling Iron Metabolism and Treating Related Diseases. Retrieved from [Link]

  • PubMed. (n.d.). [A new property of aspirin and other salicylates. Their capacity for radical generation at the expense of chelating-oxidizing action on iron cations]. Retrieved from [Link]

  • ACS Omega. (2021). Facile Preparation of a Rhodamine B Derivative-Based Fluorescent Probe for Visual Detection of Iron Ions. Retrieved from [Link]

  • ResearchGate. (2025). Chelating 5′-(p-hydroxyphenyl)pyridylthiazoles as ratiometric fluorescence probes for d10 metal ions | Request PDF. Retrieved from [Link]

  • MDPI. (2018). Synthesis and Biological Activity of Novel Amino Acid-(N'-Benzoyl) Hydrazide and Amino Acid-(N'-Nicotinoyl) Hydrazide Derivatives. Retrieved from [Link]

  • PubMed. (2013). Iron(III) and aluminium(III) complexes with substituted salicyl-aldehydes and salicylic acids. Retrieved from [Link]

  • Canadian Science Publishing. (n.d.). di(2-hydroxybenzyl)ethylenediamine-N,N′-diacetic acid (HBED) and derivatives. Retrieved from [Link]

  • Taylor & Francis eBooks. (2022). Fluorescent Probes for Zinc Ions and Their Applications in the Life Sc. Retrieved from [Link]

  • Bio-Synthesis. (2022). Peptide Linkers and Linker Peptides for Antibody Drug Conjugates (ADCs), Fusion Proteins, and Oligonucleotides. Retrieved from [Link]

  • IAEA. (n.d.). NEW RADIOPHARMACEUTICALS. Retrieved from [Link]

  • PubMed. (2015). Cytotoxic activity of N, N'-Bis (2-hydroxybenzyl) ethylenediamine derivatives in human cancer cell lines. Retrieved from [Link]

  • HARVEST (uSask). (n.d.). Development of Chelators for Enhancing Radiometal-based Radiopharmaceuticals. Retrieved from [Link]

  • ResearchGate. (n.d.). Using o-nitrobenzyls as photocleavable linker to prepare.... Retrieved from [Link]

  • PubMed Central. (2009). Fluorescent Sensors for Measuring Metal Ions in Living Systems. Retrieved from [Link]

  • ResearchGate. (n.d.). Iron Chelation with Deferasirox suppresses the Appearance of LPI during Conditioning Chemotherapy prior to Allogeneic Stem Cell Transplantation | Request PDF. Retrieved from [Link]

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Troubleshooting & Optimization

Technical Support Center: Synthesis of 3-(Carboxymethylaminomethyl)-4-hydroxybenzoic acid

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

Welcome to the technical support center for the synthesis of 3-(Carboxymethylaminomethyl)-4-hydroxybenzoic acid. This guide is designed for researchers, scientists, and professionals in drug development who are working on or planning to undertake this synthesis. As a crucial building block in various pharmaceutical and materials science applications, achieving a high yield of this compound is often paramount. This document provides in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to help you navigate the common challenges and optimize your reaction outcomes. Our approach is grounded in the fundamental principles of the Mannich reaction, tailored specifically to the unique chemistry of 4-hydroxybenzoic acid, formaldehyde, and glycine.

Core Synthesis Pathway: The Mannich Reaction

The synthesis of this compound is typically achieved through a Mannich reaction. This three-component condensation involves the aminoalkylation of an acidic proton on the aromatic ring of 4-hydroxybenzoic acid with formaldehyde and glycine. The hydroxyl group of 4-hydroxybenzoic acid is an activating group that directs the electrophilic substitution to the ortho position.[1]

The reaction proceeds via two primary stages:

  • Formation of the Iminium Ion: Formaldehyde reacts with the amino group of glycine to form a reactive electrophilic species known as an iminium ion.

  • Electrophilic Aromatic Substitution: The electron-rich 4-hydroxybenzoic acid then acts as a nucleophile, attacking the iminium ion to introduce the aminomethyl group onto the aromatic ring, ortho to the hydroxyl group.

Mannich_Reaction_Mechanism cluster_iminium Iminium Ion Formation cluster_substitution Electrophilic Aromatic Substitution Glycine Glycine (H₂NCH₂COOH) Iminium_Ion Iminium Ion [CH₂=N⁺HCH₂COOH] Glycine->Iminium_Ion + CH₂O, -H₂O Formaldehyde Formaldehyde (CH₂O) Product 3-(Carboxymethylaminomethyl)- 4-hydroxybenzoic acid Iminium_Ion->Product Electrophilic Attack HBA 4-Hydroxybenzoic Acid HBA->Product

Caption: General mechanism of the Mannich reaction for the synthesis of this compound.

Troubleshooting Guide

This section addresses common issues encountered during the synthesis, providing explanations and actionable solutions to improve your reaction yield and product purity.

Problem ID Observed Issue Potential Cause(s) Suggested Solution(s)
T-01 Low or No Product Formation 1. Incorrect pH: The reaction is sensitive to pH. If the medium is too acidic, the nucleophilicity of the phenol is reduced. If too basic, formaldehyde can undergo self-condensation (Cannizzaro reaction).2. Low Reaction Temperature: Insufficient thermal energy can lead to slow reaction rates.3. Poor Quality Reagents: Degradation of formaldehyde (polymerization to paraformaldehyde) or glycine can inhibit the reaction.1. Optimize pH: Adjust the pH of the reaction mixture to a range of 7-9. Use a buffer system if necessary to maintain a stable pH.2. Increase Temperature: Gradually increase the reaction temperature to 60-80°C and monitor the progress by TLC.[2]3. Use Fresh Reagents: Ensure the use of high-purity, fresh reagents. Use a fresh aqueous solution of formaldehyde.
T-02 Formation of a Significant Amount of Byproducts 1. Bis-addition: The product itself has an active hydrogen on the nitrogen, which can react with another molecule of formaldehyde and 4-hydroxybenzoic acid, leading to a bis-adduct.2. Polymerization: At higher temperatures and concentrations, phenolic resins can form from the reaction of 4-hydroxybenzoic acid and formaldehyde.3. Decarboxylation: Under harsh conditions, the carboxylic acid group on 4-hydroxybenzoic acid or the product may be lost.1. Control Stoichiometry: Use a slight excess of glycine relative to formaldehyde and 4-hydroxybenzoic acid to favor the formation of the mono-adduct.2. Moderate Reaction Conditions: Avoid excessively high temperatures and long reaction times. Monitor the reaction closely and stop it once the desired product is formed.3. Maintain Mild Conditions: Use moderate temperatures and avoid strong acidic or basic conditions that could promote decarboxylation.
T-03 Product is Difficult to Purify 1. Presence of Unreacted Starting Materials: Incomplete reaction leaves starting materials in the product mixture.2. Formation of Polar Byproducts: The formation of polymeric or bis-adducted byproducts that have similar polarity to the desired product can complicate purification by chromatography.3. Product Precipitation Issues: The product may be highly soluble in the reaction solvent or may co-precipitate with impurities.1. Drive Reaction to Completion: Optimize reaction conditions (time, temperature, stoichiometry) to maximize the conversion of starting materials.2. Recrystallization: Attempt recrystallization from a suitable solvent system (e.g., water-ethanol mixtures). The zwitterionic nature of the product can be exploited by adjusting the pH to its isoelectric point to induce precipitation.[1]3. Ion-Exchange Chromatography: For challenging purifications, consider using ion-exchange chromatography to separate the amphoteric product from non-ionic or differently charged impurities.
T-04 Reaction Mixture Becomes Very Viscous or Solidifies 1. Polymer Formation: As mentioned in T-02, the formation of phenolic resins can lead to a significant increase in viscosity.2. Product Precipitation: The product may be insoluble in the chosen solvent at the reaction temperature.1. Dilute the Reaction Mixture: Use a larger volume of solvent to keep all components in solution.2. Solvent Selection: Choose a solvent in which all reactants and the product are reasonably soluble at the reaction temperature. Protic solvents like ethanol or water-ethanol mixtures are often suitable.[3]

Frequently Asked Questions (FAQs)

Q1: What is the optimal pH for the Mannich reaction in this synthesis?

A1: The pH is a critical parameter. The reaction generally proceeds best under neutral to slightly basic conditions (pH 7-9). In this range, the amine group of glycine is sufficiently nucleophilic to react with formaldehyde, and the phenol is in its more reactive phenoxide form, while minimizing side reactions like the Cannizzaro reaction of formaldehyde which is favored at high pH. Reactions in aqueous buffers over a wide pH range (pH 2-10) have been reported for similar systems.[4]

Q2: What is the ideal temperature and reaction time?

A2: A good starting point is a temperature range of 60-80°C. The reaction time can vary from a few hours to overnight. It is crucial to monitor the reaction's progress using an appropriate analytical technique, such as Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC), to determine the optimal reaction time and to quench the reaction before significant byproduct formation occurs.[2]

Q3: Which solvent is most suitable for this reaction?

A3: Protic solvents like ethanol, methanol, or aqueous mixtures of these alcohols are commonly used for Mannich reactions with phenols.[2][3] The choice of solvent will depend on the solubility of the starting materials and the product. A solvent that can dissolve all reactants and maintain the product in solution at the reaction temperature is ideal to prevent precipitation and ensure a homogeneous reaction mixture.

Q4: How can I minimize the formation of the bis-adduct?

A4: The formation of the bis-adduct, where a second molecule of 4-hydroxybenzoic acid and formaldehyde reacts with the secondary amine of the product, is a common side reaction. To minimize this, you can adjust the stoichiometry of your reactants. Using a slight molar excess of glycine can help to ensure that the intermediate iminium ion is more likely to react with the starting phenol rather than the product.

Q5: What are the best methods for purifying the final product?

A5: The purification strategy will depend on the impurities present.

  • Precipitation by pH adjustment: Since the product is an amino acid, it has an isoelectric point (pI). Adjusting the pH of the aqueous solution to its pI will minimize its solubility and cause it to precipitate, leaving more soluble impurities in the solution.

  • Recrystallization: Recrystallization from a suitable solvent system, such as water/ethanol, can be effective for removing less polar or more soluble impurities.[1]

  • Column Chromatography: For more challenging separations, silica gel column chromatography can be used. However, the polar and zwitterionic nature of the product can lead to tailing. A polar mobile phase, possibly with a small amount of acid or base (e.g., acetic acid or triethylamine), may be required. Ion-exchange chromatography is also a viable option.

Experimental Protocol

This is a representative protocol for the synthesis of this compound. Optimization may be required based on your specific laboratory conditions and reagent purity.

Materials:

  • 4-Hydroxybenzoic acid

  • Glycine

  • Formaldehyde (37% aqueous solution)

  • Sodium hydroxide (for pH adjustment)

  • Hydrochloric acid (for pH adjustment)

  • Ethanol

  • Deionized water

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 4-hydroxybenzoic acid (1 equivalent) and glycine (1.1 equivalents) in a mixture of ethanol and water (e.g., 1:1 v/v).

  • pH Adjustment: Adjust the pH of the solution to approximately 8 with a dilute solution of sodium hydroxide.

  • Addition of Formaldehyde: Slowly add formaldehyde (1 equivalent) to the reaction mixture at room temperature with vigorous stirring.

  • Reaction: Heat the reaction mixture to 70°C and maintain this temperature for 4-6 hours. Monitor the progress of the reaction by TLC (a suitable mobile phase might be a mixture of ethyl acetate, acetic acid, and water).

  • Work-up: After the reaction is complete (as indicated by the consumption of the starting material), cool the mixture to room temperature.

  • Isolation and Purification:

    • Carefully acidify the reaction mixture with dilute hydrochloric acid to a pH of approximately 3-4. This should correspond to the isoelectric point of the product, causing it to precipitate.

    • Cool the mixture in an ice bath to maximize precipitation.

    • Collect the solid product by filtration and wash it with cold deionized water.

    • For further purification, the crude product can be recrystallized from a hot water/ethanol mixture.

    • Dry the purified product under vacuum.

Experimental_Workflow start Start dissolve Dissolve 4-HBA & Glycine in EtOH/H₂O start->dissolve ph_adjust1 Adjust pH to ~8 with NaOH dissolve->ph_adjust1 add_formaldehyde Add Formaldehyde ph_adjust1->add_formaldehyde react Heat to 70°C (4-6 hours) add_formaldehyde->react monitor Monitor by TLC react->monitor monitor->react Incomplete workup Cool to RT Acidify to pH ~3-4 with HCl monitor->workup Reaction Complete precipitate Precipitate Product workup->precipitate filter_wash Filter and Wash with Cold Water precipitate->filter_wash recrystallize Recrystallize from EtOH/H₂O (Optional) filter_wash->recrystallize dry Dry Product Under Vacuum filter_wash->dry If pure enough recrystallize->dry end End dry->end

Caption: A typical experimental workflow for the synthesis and purification of the target compound.

References

  • Mannich reaction - Wikipedia. [Link]

  • Roman, G. (2015). Synthesis and Reactivity of Mannich Bases. Part 32. Phenolic Mannich Bases of 1-(1-Hydroxynaphthalen-2-yl)ethanone. Revista de Chimie, 66(2), 159-163.
  • (2007). Phenolic Structure and Colour in Mannich Reaction Products. Journal of Chemical Research, 2007(1), 35-39.
  • Pagariya, R. F., & Thakare, N. S. (2016). Synthesis of 4-hydroxybenzoic acid incorporated azo dyes derivatives as potent biological activity molecules. Journal of Chemical and Pharmaceutical Research, 8(5), 385-392.
  • The Mannich Reaction with Phenols: A Technical Guide to its Discovery and History. (2025). BenchChem.
  • 4-Hydroxybenzoic acid derivatives synthesized through metabolic... - ResearchGate. [Link]

  • Yuan, J., et al. (2021). Microbial synthesis of 4-hydroxybenzoic acid from renewable feedstocks. Bioresource Technology, 342, 125953.
  • 4-Hydroxybenzoic acid derivatives synthesis and characteriz
  • O'Neil, M. J. (Ed.). (2013). The Merck Index: An Encyclopedia of Chemicals, Drugs, and Biologicals (15th ed.). Royal Society of Chemistry.
  • Preparation of secondary amines from primary amines via 2-nitrobenzenesulfonamides - Organic Syntheses Procedure. [Link]

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  • Catalyst and solvent screen for the Mannich-type reaction a of 1a, 2a... - ResearchGate. [Link]

  • Tanaka, F., et al. (2007). Imines that React with Phenols in Water over a Wide pH Range. Journal of the American Chemical Society, 129(46), 14511–14515.
  • Synthesis, Hematological, Biochemical, and Neurotoxicity Screening of Some Mannich Base Hydrochlorides - PMC - PubMed Central. [Link]

  • CN105237423A - Preparation method of 3-amino-4-hydroxybenzoic acid - Google P
  • Synthetic applications of biologically important Mannich bases: An updated review. (2022). Journal of Molecular Structure, 1262, 133036.
  • Pierrel, F. (2017). Impact of Chemical Analogs of 4-Hydroxybenzoic Acid on Coenzyme Q Biosynthesis. Frontiers in Physiology, 8, 433.
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  • Benzoic acid, 4-hydroxy- - the NIST WebBook. [Link]

  • Synthesis and Characterization of Novel Wholly Aromatic Copolyesters Based on 4′-Hydroxybiphenyl-3-Carboxylic and 3-Hydroxybenzoic Acids - NIH. [Link]

  • A catalyst-free method for the synthesis of 2-vinylquinolines via a direct deamination reaction of the Mannich base. (2015). RSC Advances, 5(10), 7389-7392.
  • Synthesis of Diastereomeric 2,6-bis{[3-(2-Hydroxy-5-substitutedbenzyl)octahydro-1H-benzimidazol-1-yl]methyl}-4-substituted Phenols (R = Me, OMe) by Mannich-Type Tandem Reactions - MDPI. [Link]

  • p-HYDROXYBENZOIC ACID - Organic Syntheses Procedure. [Link]

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Technical Support Center: 3-(Carboxymethylaminomethyl)-4-hydroxybenzoic Acid Degradation Studies

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals investigating the degradation pathways of 3-(Carboxymethylaminomethyl)-4-hydroxybenzoic acid. This guide is designed to provide expert insights and practical troubleshooting for your experimental challenges. Given that the specific degradation pathways of this molecule are not extensively documented in publicly available literature, this resource will focus on foundational principles, hypothesized pathways based on related chemical structures, and robust analytical strategies to empower your research.

Frequently Asked Questions (FAQs)

Here we address some of the fundamental questions you may have before embarking on or during your degradation studies.

Q1: What are the likely initial steps in the degradation of this compound?

Based on the chemical structure, which features a substituted aminomethyl side chain on a 4-hydroxybenzoic acid backbone, several initial degradation steps are plausible under biological or chemical stress conditions. These include:

  • N-Dealkylation: This is a common metabolic pathway for compounds with N-alkyl groups, often mediated by cytochrome P450 enzymes in biological systems.[1] This would involve the cleavage of the entire carboxymethylaminomethyl side chain, potentially yielding 4-hydroxy-3-methylbenzoic acid and glycine as subsequent products.

  • Oxidative Deamination: The amine group in the side chain could be a target for oxidation, leading to the cleavage of the side chain and the formation of 3-formyl-4-hydroxybenzoic acid.

  • Hydroxylation of the Aromatic Ring: Similar to the degradation of 4-hydroxybenzoic acid, an additional hydroxyl group could be introduced onto the aromatic ring, likely at the 5-position, to form a catechol-like structure.[2] This would be followed by ring cleavage.

  • Decarboxylation: The carboxyl group on the aromatic ring could be removed, particularly under thermal stress or specific microbial action.

Q2: What types of degradation products should I be looking for?

You should consider a range of potential degradation products, from simple cleavage products to more complex oxidized or rearranged molecules. Key classes of potential degradation products include:

  • Small Molecule Fragments: Glycine, formaldehyde, and formic acid could result from the breakdown of the side chain.

  • Modified Parent Compound: Look for hydroxylated, demethylated, or decarboxylated versions of the parent molecule.

  • Ring-Opened Products: Following hydroxylation, the aromatic ring may be cleaved to produce aliphatic dicarboxylic acids.

Q3: What analytical techniques are best suited for studying the degradation of this compound?

High-Performance Liquid Chromatography (HPLC) coupled with Mass Spectrometry (MS) is the most powerful tool for this type of investigation.[2]

  • HPLC-UV: Useful for quantifying the disappearance of the parent compound and the appearance of major chromophoric degradation products.

  • LC-MS/MS: Essential for the identification of unknown degradation products. High-resolution mass spectrometry (e.g., Q-TOF, Orbitrap) can provide accurate mass measurements to help determine the elemental composition of metabolites.[2]

Hypothesized Degradation Pathways

The following diagram illustrates the plausible degradation pathways of this compound based on established metabolic routes for similar compounds. This is a putative pathway and requires experimental verification.

Degradation Pathways Parent 3-(Carboxymethylaminomethyl)- 4-hydroxybenzoic acid N_Dealkylation N-Dealkylation Parent->N_Dealkylation CYP450 Oxidative_Deamination Oxidative Deamination Parent->Oxidative_Deamination Hydroxylation Ring Hydroxylation Parent->Hydroxylation Product1 4-Hydroxy-3-methylbenzoic acid + Glycine N_Dealkylation->Product1 Product2 3-Formyl-4-hydroxybenzoic acid Oxidative_Deamination->Product2 Product3 3-(Carboxymethylaminomethyl)- 4,5-dihydroxybenzoic acid Hydroxylation->Product3 Ring_Cleavage Ring Cleavage Product3->Ring_Cleavage Product4 Aliphatic acids Ring_Cleavage->Product4

Caption: Hypothesized degradation pathways of this compound.

Troubleshooting Guide

This section provides solutions to common problems encountered during degradation studies of novel compounds.

Problem Possible Cause(s) Recommended Solution(s)
Parent compound disappears, but no degradation products are detected. 1. Degradation products are not retained on your HPLC column. 2. Degradation products do not have a UV chromophore. 3. Degradation products are volatile. 4. Polymerization or precipitation of degradation products.1. Use a more polar column or a gradient elution method that starts with a higher aqueous phase. 2. Use a universal detector like a Charged Aerosol Detector (CAD) or a mass spectrometer. 3. Use headspace GC-MS to analyze for volatile compounds. 4. Visually inspect your samples for precipitates. Dilute the sample or use a different solvent to redissolve potential polymers.
Poor peak shape for the parent compound or degradation products. 1. Inappropriate mobile phase pH. 2. Column overload. 3. Interaction with metal ions in the HPLC system.1. Adjust the mobile phase pH to be at least 2 units away from the pKa of your analytes. For this compound, which has both acidic and basic functionalities, a pH of around 3-4 would be a good starting point. 2. Reduce the injection volume or the concentration of your sample. 3. Add a chelating agent like EDTA to your mobile phase at a low concentration (e.g., 0.1 mM).
Difficulty in identifying unknown degradation products by LC-MS. 1. Insufficient fragmentation in MS/MS. 2. Co-elution of multiple degradation products. 3. Low abundance of the degradation product.1. Optimize collision energy (CE) in your MS/MS method. Perform a CE ramp experiment to find the optimal fragmentation energy. 2. Optimize your HPLC gradient to improve separation. Try a shallower gradient or a different column chemistry. 3. Concentrate your sample before injection. Use a larger injection volume if your system allows.
Inconsistent results between replicate experiments. 1. Instability of the compound in the autosampler. 2. Inconsistent sample preparation. 3. Fluctuation in experimental conditions (e.g., temperature, light exposure).1. Keep the autosampler temperature low (e.g., 4°C). Prepare fresh samples before each run if necessary. 2. Ensure precise and consistent pipetting and dilutions. Use a validated sample preparation protocol. 3. Carefully control all experimental parameters. Use a calibrated incubator and protect light-sensitive samples from light.

Experimental Protocols

Protocol 1: Forced Degradation Study

This protocol outlines a general approach to force the degradation of this compound under various stress conditions.

1. Stock Solution Preparation:

  • Prepare a 1 mg/mL stock solution of the compound in a suitable solvent (e.g., methanol or acetonitrile).

2. Stress Conditions:

  • Acid Hydrolysis: Mix 1 mL of stock solution with 1 mL of 1 N HCl. Incubate at 60°C for 24 hours.

  • Base Hydrolysis: Mix 1 mL of stock solution with 1 mL of 1 N NaOH. Incubate at 60°C for 24 hours.

  • Oxidative Degradation: Mix 1 mL of stock solution with 1 mL of 3% H₂O₂. Keep at room temperature for 24 hours.

  • Thermal Degradation: Place 1 mL of the stock solution in a sealed vial and heat at 80°C for 48 hours.

  • Photolytic Degradation: Expose 1 mL of the stock solution in a quartz cuvette to UV light (254 nm) for 24 hours.

3. Sample Analysis:

  • At appropriate time points, withdraw an aliquot of each stressed sample.

  • Neutralize the acidic and basic samples before analysis.

  • Dilute all samples to a suitable concentration (e.g., 10 µg/mL) with the initial mobile phase.

  • Analyze by a validated stability-indicating HPLC-UV or LC-MS method.

Protocol 2: General Purpose LC-MS/MS Method for Degradation Product Screening

1. HPLC Conditions:

  • Column: C18 reverse-phase column (e.g., 100 x 2.1 mm, 1.8 µm).

  • Mobile Phase A: 0.1% formic acid in water.

  • Mobile Phase B: 0.1% formic acid in acetonitrile.

  • Gradient: 5% B to 95% B over 15 minutes.

  • Flow Rate: 0.3 mL/min.

  • Column Temperature: 40°C.

  • Injection Volume: 5 µL.

2. MS Conditions (Positive Ion Mode):

  • Ion Source: Electrospray Ionization (ESI).

  • Scan Mode: Full scan (m/z 50-500) and data-dependent MS/MS.

  • Capillary Voltage: 3.5 kV.

  • Gas Temperature: 325°C.

  • Gas Flow: 8 L/min.

  • Collision Energy: Ramped (e.g., 10-40 eV) for MS/MS.

The following diagram illustrates the workflow for a forced degradation study.

Forced Degradation Workflow Start Prepare Stock Solution Stress Apply Stress Conditions (Acid, Base, Oxidative, Thermal, Photolytic) Start->Stress Sample Sample at Time Points Stress->Sample Neutralize Neutralize/Dilute Sample->Neutralize Analyze LC-MS/MS Analysis Neutralize->Analyze Identify Identify Degradation Products Analyze->Identify Quantify Quantify Parent Compound Loss Analyze->Quantify End Report Results Identify->End Quantify->End

Caption: Workflow for a forced degradation study.

References

  • Ganin, E. V. (2013). N-Substituted isonaphthalimides. Characteristics of formation and reaction with amines. Russian Journal of Organic Chemistry, 21(11), 2415-23. [Link]

  • Arora, P. K. (2015). Bacterial degradation of monocyclic aromatic amines. Frontiers in Microbiology, 6, 1333. [Link]

  • Chen, S., & Ju, X. (2010). Selective alkylation of aminophenols. ARKIVOC, 2010(9), 293-299. [Link]

  • Wikipedia contributors. (2024). Semaglutide. In Wikipedia, The Free Encyclopedia. [Link]

  • Holden, D. D., & Wysocki, V. H. (2012). Chemical derivatization of peptide carboxyl groups for highly efficient electron transfer dissociation. Journal of the American Society for Mass Spectrometry, 23(10), 1751–1763. [Link]

  • Google Patents. (n.d.).
  • Arora, P. K., & Bae, H. (2014). Bacterial degradation of monocyclic aromatic amines. Journal of Environmental Management, 146, 361-370. [Link]

  • Peng, R. H., Xiong, A. S., & Yao, Q. H. (2008). Bacterial degradation of aromatic compounds. Applied Microbiology and Biotechnology, 79(6), 939–951. [Link]

  • Rendic, S., & Guengerich, F. P. (2021). Formation of potentially toxic metabolites of drugs in reactions catalyzed by human drug-metabolizing enzymes. Archives of Toxicology, 95(1), 1-52. [Link]

  • Qutob, M., Hussein, M. A., Alamry, K. A., & Rafatullah, M. (2022). A review on the degradation of acetaminophen by advanced oxidation process: pathway, by-products, biotoxicity, and density functional theory calculation. RSC Advances, 12(29), 18765-18785. [Link]

  • NPTEL - National Programme on Technology Enhanced Learning. (2020, July 13). Lecture 6 : Selective peptide bond cleavage : Enzymatic and Non-enzymatic methods. [Link]

  • Adamala, K. P., & Szostak, J. W. (2016). N-Carboxyanhydride-Mediated Fatty Acylation of Amino Acids and Peptides for Functionalization of Protocell Membranes. Journal of the American Chemical Society, 138(49), 15837–15840. [Link]

  • Dakshanamurthy, S. (2023). Drug Metabolism: An In-Depth Exploration. Journal of Molecular and Clinical Oncology, 6(6), 139-140. [Link]

  • Peng, R. H., Xiong, A. S., & Yao, Q. H. (2008). Bacterial Degradation of Aromatic Compounds. Applied Microbiology and Biotechnology, 79(6), 939-951. [Link]

  • Chen, S., & Ju, X. (2010). Selective alkylation of aminophenols. ARKIVOC, 2010(9), 293-299. [Link]

  • Khan Academy. (n.d.). Amino acid structure and classifications. [Link]

  • Ninja Nerd. (2022, August 5). Pharmacokinetics | Drug Metabolism. [Link]

  • Khan Academy. (n.d.). Peptide bonds: Formation and cleavage. [Link]

  • El-Gendy, M. A. A. (2017). Metabolic-Hydroxy and Carboxy Functionalization of Alkyl Moieties in Drug Molecules: Prediction of Structure Influence and Pharmacologic Activity. Pharmaceuticals, 10(2), 48. [Link]

  • Deme, R., & Hannedouche, S. (2021). N-Dealkylation of Amines. Molecules, 26(16), 4991. [Link]

  • Ganin, E. V. (2013). N-Substituted isonaphthalimides. Characteristics of formation and reaction with amines. Russian Journal of Organic Chemistry, 21(11), 2415-23. [Link]

Sources

Technical Support Center: Optimizing Reaction Conditions for 3-(Carboxymethylaminomethyl)-4-hydroxybenzoic acid

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of 3-(Carboxymethylaminomethyl)-4-hydroxybenzoic acid. This guide is designed for researchers, scientists, and drug development professionals to navigate the nuances of this synthesis, troubleshoot common issues, and optimize reaction conditions for high yield and purity. My insights are drawn from extensive experience in synthetic organic chemistry and process development. Every recommendation is grounded in established chemical principles to ensure you can approach your experiments with confidence.

I. Overview of the Synthesis: The Mannich Reaction

The synthesis of this compound is typically achieved via a Mannich reaction. This powerful three-component condensation involves an active acidic hydrogen compound (4-hydroxybenzoic acid), formaldehyde, and an amine (glycine).[1][2] The reaction proceeds through the formation of an electrophilic iminium ion from formaldehyde and glycine, which then undergoes electrophilic aromatic substitution onto the electron-rich phenol ring.[3][4]

The hydroxyl group of 4-hydroxybenzoic acid is a strong activating group, directing the substitution to the ortho and para positions. Since the para position is blocked, the reaction occurs at the ortho positions (3 and 5).[3]

II. Frequently Asked Questions (FAQs)

Here are some common questions and their solutions that researchers encounter during the synthesis of this compound.

Q1: My reaction is showing low conversion of the starting material, 4-hydroxybenzoic acid. What are the likely causes?

A1: Low conversion can stem from several factors:

  • Insufficient reaction temperature: The Mannich reaction often requires heating to proceed at a reasonable rate. If you are running the reaction at room temperature, consider increasing it to a reflux in a suitable solvent like ethanol or methanol.

  • Incorrect pH: The formation of the reactive iminium ion from formaldehyde and glycine is pH-dependent. An acidic environment can favor iminium ion formation, but a strongly acidic solution may protonate the phenolic hydroxyl group, reducing its activating effect. Conversely, a basic medium might deprotonate the phenol, enhancing its nucleophilicity, but could also promote side reactions of formaldehyde. A slightly acidic to neutral pH is often a good starting point.

  • Poor solubility of reactants: 4-Hydroxybenzoic acid and glycine have limited solubility in some organic solvents. Ensure you are using a solvent system (e.g., an alcohol-water mixture) where all reactants are sufficiently soluble at the reaction temperature.

Q2: I am observing the formation of a significant amount of a disubstituted product. How can I improve the selectivity for the monosubstituted product?

A2: The formation of 3,5-bis(carboxymethylaminomethyl)-4-hydroxybenzoic acid is a common side reaction due to the high reactivity of the phenol ring. To favor monosubstitution:

  • Control stoichiometry: Use a stoichiometric amount or a slight excess (1.0-1.2 equivalents) of formaldehyde and glycine relative to 4-hydroxybenzoic acid. Avoiding a large excess of the aminomethylating agent is crucial.

  • Lower reaction temperature: Higher temperatures can favor the formation of the thermodynamically more stable disubstituted product. Running the reaction at the lowest temperature that still gives a reasonable conversion rate can improve selectivity.

  • Slow addition of reagents: Adding the formaldehyde and glycine solution dropwise to the solution of 4-hydroxybenzoic acid can help maintain a low concentration of the reactive iminium ion, thus reducing the likelihood of a second substitution on the already-reacted product.

Q3: The purification of my final product is challenging, and I am getting low recovery. What is the best approach?

A3: The product, this compound, is an amino acid derivative and is likely to be a zwitterion, which can make it tricky to handle.

  • Crystallization: Due to its polar nature, crystallization from a polar solvent system is often the best method for purification. Try dissolving the crude product in a minimal amount of hot water and then adding a miscible organic solvent like ethanol or acetone to induce precipitation.

  • Ion-exchange chromatography: For highly impure samples, ion-exchange chromatography can be a powerful purification technique.

  • pH adjustment: The solubility of your product will be highly dependent on pH. You can exploit this by dissolving the crude material at a pH where it is soluble (likely acidic or basic) and then precipitating it by adjusting the pH to its isoelectric point.

Q4: How can I effectively monitor the progress of my reaction?

A4: Thin-layer chromatography (TLC) is a simple and effective way to monitor the reaction.

  • Mobile phase: A polar mobile phase will be required. A mixture of dichloromethane/methanol or ethyl acetate/methanol with a small amount of acetic acid or ammonia to improve spot shape is a good starting point.

  • Visualization: The starting material and product are UV active. You can also use a ninhydrin stain to visualize the amine-containing product.

III. Troubleshooting Guide: Specific Experimental Issues

This section provides a more in-depth guide to troubleshooting specific problems you might encounter.

Problem Potential Cause(s) Recommended Solution(s)
Low Yield 1. Incomplete reaction. 2. Product loss during workup and purification. 3. Side reactions consuming starting materials.1. Increase reaction time and/or temperature. Check for reactant solubility. 2. Optimize the purification protocol. Consider pH-controlled precipitation or ion-exchange chromatography. 3. Adjust stoichiometry and reaction temperature to minimize side product formation.
Formation of Insoluble Polymer 1. Excess formaldehyde can lead to polymerization with the phenol. 2. High reaction temperature.1. Use a strict 1:1:1 stoichiometry of 4-hydroxybenzoic acid:formaldehyde:glycine. 2. Lower the reaction temperature.
Product is Difficult to Isolate The product is likely a zwitterion with high polarity and solubility in water.1. After the reaction, adjust the pH of the solution to the isoelectric point of the product to minimize its solubility and induce precipitation. 2. If the product remains in solution, consider evaporation of the solvent followed by trituration with an organic solvent like acetone or ethanol.
Broad or Unresolved NMR Peaks 1. Presence of paramagnetic impurities. 2. Zwitterionic nature and hydrogen bonding can lead to peak broadening. 3. Sample is not fully dissolved in the NMR solvent.1. Treat the sample with a chelating agent like EDTA if metal contamination is suspected. 2. Try acquiring the spectrum in a different solvent (e.g., D₂O with acid or base, DMSO-d₆). 3. Ensure complete dissolution, warming the sample gently if necessary.

IV. Experimental Protocols

A. Synthesis of this compound

This protocol is a starting point and may require optimization based on your specific laboratory conditions and desired scale.

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 4-hydroxybenzoic acid (1 equivalent) in a mixture of ethanol and water (e.g., 2:1 v/v).

  • Reagent Preparation: In a separate beaker, dissolve glycine (1.1 equivalents) in water. To this solution, add aqueous formaldehyde (37 wt. %, 1.1 equivalents).

  • Reaction: Heat the solution of 4-hydroxybenzoic acid to a gentle reflux. Slowly add the glycine-formaldehyde solution dropwise over 30-60 minutes.

  • Monitoring: Monitor the reaction progress by TLC.

  • Workup: Once the reaction is complete, cool the mixture to room temperature. If a precipitate forms, it may be the desired product. If not, reduce the volume of the solvent under reduced pressure.

  • Purification: Adjust the pH of the concentrated solution to the isoelectric point of the product (this will likely be in the range of pH 3-5 and will need to be determined empirically) to induce precipitation. Filter the solid, wash with cold water and then with a small amount of cold ethanol. Dry the product under vacuum.

B. Analytical Characterization
  • Thin-Layer Chromatography (TLC):

    • Stationary Phase: Silica gel 60 F₂₅₄

    • Mobile Phase: A good starting point is a mixture of n-butanol, acetic acid, and water (4:1:1).

    • Visualization: UV light (254 nm) and staining with ninhydrin.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • Solvent: DMSO-d₆ or D₂O (the chemical shifts will be pH-dependent in D₂O).

    • Expected ¹H NMR signals: Aromatic protons (doublets and a singlet), a singlet for the methylene group of the aminomethyl moiety, and a singlet for the methylene group of the carboxymethyl moiety. The phenolic and carboxylic acid protons will likely be broad singlets.

  • Mass Spectrometry (MS):

    • Technique: Electrospray ionization (ESI) in positive or negative mode is suitable for this polar molecule.

    • Expected m/z: [M+H]⁺ or [M-H]⁻ corresponding to the molecular weight of the product.

V. Visualizing the Process

Reaction Pathway

G cluster_reactants Reactants cluster_intermediate Intermediate Formation cluster_product Product Formation 4-HBA 4-Hydroxybenzoic Acid Product 3-(Carboxymethylaminomethyl)- 4-hydroxybenzoic acid 4-HBA->Product + Iminium Ion (Electrophilic Aromatic Substitution) Formaldehyde Formaldehyde Iminium Iminium Ion Formaldehyde->Iminium + Glycine Glycine Glycine

Caption: Synthetic pathway for this compound.

Troubleshooting Logic for Low Yield

G Start Low Yield Observed Check_Conversion Check Reaction Conversion by TLC/NMR Start->Check_Conversion Low_Conversion Low Conversion Check_Conversion->Low_Conversion Good_Conversion Good Conversion Check_Conversion->Good_Conversion Increase_Temp Increase Temperature/Time Low_Conversion->Increase_Temp Yes Check_Solubility Check Reactant Solubility Low_Conversion->Check_Solubility No Workup_Loss Product Loss During Workup/Purification Good_Conversion->Workup_Loss Optimize_pH Optimize pH Check_Solubility->Optimize_pH Insoluble Optimize_Purification Optimize Purification: pH adjustment, Crystallization Workup_Loss->Optimize_Purification

Sources

Technical Support Center: Stability of 3-(Carboxymethylaminomethyl)-4-hydroxybenzoic Acid Stock Solutions

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for 3-(Carboxymethylaminomethyl)-4-hydroxybenzoic acid. This document is designed for researchers, scientists, and drug development professionals to ensure the integrity and stability of your experimental stock solutions. Achieving reproducible and reliable results begins with a well-characterized and stable starting material. This guide provides in-depth FAQs, troubleshooting protocols, and the scientific rationale behind our recommendations.

Section 1: Frequently Asked Questions (FAQs)

This section addresses the most common initial questions regarding the handling and storage of this compound.

Q1: What is the best solvent for preparing a high-concentration primary stock solution?

For initial high-concentration stock solutions (e.g., 10-50 mM), we strongly recommend using dimethyl sulfoxide (DMSO) . The molecular structure of this compound contains multiple polar functional groups, including two carboxylic acids, a phenolic hydroxyl, and a secondary amine, which can limit its solubility in purely aqueous solutions at high concentrations, especially at neutral pH. DMSO is an effective polar aprotic solvent that can typically dissolve the compound readily. For compounds with similar structural motifs, DMSO is a common choice for creating primary stocks that are then diluted into aqueous buffers for final experiments[1][2].

Q2: What are the optimal storage conditions for my stock solution?

To maximize the long-term stability of your primary stock solution, adhere to the following guidelines:

  • Temperature: Store aliquots at -80°C for long-term storage (months). For short-term storage (up to one month), -20°C is acceptable[1].

  • Aliquoting: Avoid repeated freeze-thaw cycles, which can accelerate degradation. We recommend dividing the primary stock into single-use or experiment-sized aliquots.

  • Light Protection: The phenolic hydroxyl group on the benzene ring makes the molecule susceptible to photo-oxidation. Always store solutions in amber or light-blocking vials and protect them from light[1].

Q3: How long can I expect my stock solution to be stable?

Under the recommended storage conditions (-80°C, protected from light, in DMSO), a primary stock of this compound should be stable for at least 6 months [1]. However, stability is application-dependent. For critical quantitative experiments, we recommend re-qualifying the stock solution's concentration and purity via an analytical method like HPLC after 3-6 months.

Q4: What are the visible signs of solution instability or degradation?

Initial indicators of a compromised solution include:

  • Color Change: The development of a yellow or brown tint can indicate oxidation of the phenolic group.

  • Precipitation: The appearance of solid material or cloudiness upon thawing suggests either poor solubility in the chosen solvent system or the formation of insoluble degradation products.

  • Unexpected pH Shift: In unbuffered aqueous solutions, degradation can alter the pH.

Q5: I need to use an aqueous buffer for my experiment. What should I consider?

When diluting the primary DMSO stock into an aqueous buffer, the final pH is critical. The molecule has multiple ionizable groups (two carboxylic acids, one phenolic hydroxyl, one secondary amine) and its net charge and solubility will be highly pH-dependent. We recommend performing a solubility test at your desired final concentration and pH before proceeding with critical experiments. Ensure the final concentration of DMSO is compatible with your experimental system (typically <0.5%).

Section 2: In-Depth Troubleshooting Guide

This section provides structured solutions to common problems encountered during experimentation.

Problem: My aqueous working solution is cloudy or has formed a precipitate.

Causality: This issue almost always relates to solubility limits being exceeded, which is governed by concentration and, most importantly, pH. The compound's zwitterionic potential can lead to minimal solubility at its isoelectric point.

Troubleshooting Steps:

  • Verify Concentration: Ensure your final concentration is not excessively high for an aqueous system. A concentration of ≤1 mM is a reasonable starting point for testing.

  • Adjust pH: The two carboxylic acid groups and the phenolic hydroxyl group will be deprotonated at higher pH, increasing negative charge and likely enhancing solubility. Try adjusting your buffer to a pH of 7.4 or higher. Conversely, in highly acidic conditions (pH < 2), the amine will be protonated and the carboxylic acids will be neutral, which may also affect solubility.

  • Increase Buffer Strength: A higher ionic strength buffer can sometimes help to keep charged molecules in solution.

  • Consider Co-solvents: If your experimental system allows, incorporating a small percentage of an organic co-solvent like ethanol or PEG300 may improve solubility[2].

Problem: I am observing inconsistent results or a loss of activity over time.

Causality: This points towards chemical degradation of the compound in your stock or working solution. The primary suspects are oxidation, hydrolysis, and photodecomposition.

Troubleshooting Workflow:

G cluster_0 Investigation cluster_1 Analysis cluster_2 Working Solution Check A Inconsistent Results Observed B Prepare Fresh Primary Stock (DMSO, -80°C, Aliquoted) A->B Action C Re-run Experiment with Fresh Stock B->C D Results Now Consistent? C->D E YES: Old stock degraded. Implement stricter storage protocols. D->E Path 1 F NO: Issue may be in experimental procedure or working solution stability. D->F Path 2 G Analyze stability in final aqueous buffer at T=0 and T=experiment_duration F->G H Use HPLC to check for degradation G->H

Caption: Workflow for troubleshooting inconsistent experimental results.

Corrective Actions:

  • Qualify Your Stock: Use the HPLC method detailed in Protocol 3.3 to check the purity of your current stock solution against a freshly prepared one or a certified reference standard.

  • Review Handling Procedures: Ensure solutions are thawed immediately before use, kept on ice, and protected from ambient light during experimental setup.

  • Assess Working Solution Stability: The compound may be stable in DMSO at -80°C but degrade quickly in your aqueous experimental buffer at room temperature or 37°C. Perform a time-course experiment (e.g., 0, 2, 4, 8 hours) to assess its stability under your exact experimental conditions.

Section 3: Key Experimental Protocols

These protocols provide a framework for preparing, validating, and testing the stability of your solutions.

Protocol 3.1: Preparation of a 20 mM Primary Stock Solution in DMSO
  • Pre-Calculation: Determine the mass of this compound (MW: 225.20 g/mol ) needed. For 1 mL of a 20 mM solution: 0.001 L * 0.020 mol/L * 225.20 g/mol = 0.0045 g = 4.5 mg.

  • Weighing: Accurately weigh the calculated amount of the solid compound in a microfuge tube.

  • Dissolution: Add the target volume of high-purity DMSO (e.g., 1 mL).

  • Mixing: Vortex thoroughly for 1-2 minutes until the solid is completely dissolved. Gentle warming (<40°C) can be used if necessary, but is often not required with DMSO.

  • Filtration (Optional but Recommended): For critical applications, filter the solution through a 0.22 µm PTFE (Teflon) syringe filter to remove any particulates.

  • Storage: Aliquot the solution into single-use volumes in amber, screw-cap cryovials. Store immediately at -80°C.

Protocol 3.2: Forced Degradation Study

Forced degradation studies are essential for understanding potential degradation pathways and for developing a truly stability-indicating analytical method.[3][4] The goal is to achieve 5-20% degradation of the parent compound.

Condition Reagent/Setup Temperature Typical Duration Potential Degradation Pathway
Acid Hydrolysis 0.1 M HCl60°C2 - 24 hoursCleavage of side chain
Base Hydrolysis 0.1 M NaOHRoom Temp1 - 8 hoursHydrolysis, Ring modifications
Oxidation 3% H₂O₂Room Temp1 - 8 hoursOxidation of phenolic -OH and amine
Thermal Solution in incubator60°C24 - 72 hoursGeneral thermal decomposition
Photolytic Photostability chamberAmbientICH Q1B GuidelinesPhoto-oxidation, rearrangement
Table 1: Recommended conditions for a forced degradation study.[3][5]

Procedure:

  • Prepare five separate samples of the compound at a known concentration (e.g., 0.1 mg/mL) in an appropriate solvent mixture (e.g., Water:Acetonitrile 50:50).

  • Expose each sample to one of the stress conditions listed in Table 1. Include a control sample protected from all stress conditions.

  • At specified time points, withdraw a sample, neutralize it if necessary (e.g., acid-stressed sample neutralized with NaOH), and dilute to the target concentration for HPLC analysis.

  • Analyze by HPLC to determine the percentage of the parent compound remaining and to observe the formation of any degradation products.

Protocol 3.3: Stability-Indicating HPLC-UV Method

This method is designed to separate the parent compound from its potential degradation products.

Parameter Condition
Column C18 Reverse-Phase, 4.6 x 150 mm, 5 µm
Mobile Phase A 0.1% Phosphoric Acid in Water
Mobile Phase B Acetonitrile
Gradient Start at 5% B, ramp to 95% B over 15 min, hold 2 min, return to 5% B and equilibrate for 3 min.
Flow Rate 1.0 mL/min
Detection UV at 230 nm or 255 nm[6]
Injection Volume 10 µL
Column Temp 30°C
Table 2: Example parameters for a stability-indicating HPLC method.

This method must be validated by running the samples from the forced degradation study. A method is considered "stability-indicating" if all degradation product peaks are successfully separated from the main parent compound peak (i.e., they do not co-elute).[7]

Section 4: The Chemistry of Degradation

Understanding the molecular structure is key to predicting and preventing degradation.

G cluster_0 cluster_1 Oxidation Oxidation (H₂O₂, Light, Air) Parent 3-(Carboxymethylaminomethyl) -4-hydroxybenzoic acid Oxidation->Parent P1 Quinone-like Species (from phenol oxidation) Oxidation->P1 Hydrolysis Hydrolysis (Acid/Base) Hydrolysis->Parent P2 Side-chain Cleavage Products Hydrolysis->P2 P4 Ring-Opened Species Hydrolysis->P4 Heat Thermal Stress Heat->Parent P3 Decarboxylation Products Heat->P3

Caption: Potential degradation pathways under various stress conditions.

  • Oxidative Degradation: The phenolic hydroxyl group is the most likely site for oxidation. Exposure to oxygen (especially catalyzed by trace metals), light, or oxidizing agents like peroxide can lead to the formation of colored quinone-type structures. The secondary amine is also susceptible to oxidation.

  • Hydrolytic Degradation: Under harsh acidic or basic conditions, cleavage of the carboxymethyl-amino bond or other C-N or C-C bonds on the side chain could occur, although this is generally less likely than oxidation.

  • Photodegradation: UV light provides the energy to initiate radical reactions, often leading to oxidation or complex rearrangements. Storing solutions in the dark is a critical and simple preventative measure.

By understanding these mechanisms and employing the robust storage and analytical procedures outlined in this guide, you can ensure the stability of your this compound solutions, leading to more accurate and reproducible scientific outcomes.

References

  • National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 4989777, this compound. Retrieved from [Link].

  • Pagariya, R. F., & Thakare, N. S. (2016). Synthesis of 4-hydroxybenzoic acid incorporated azo dyes derivatives as potent biological activity molecules. Journal of Chemical and Pharmaceutical Research, 8(5), 385-392. Available at: [Link].

  • O'Donnell, C. (2020). A HPLC-ESI-MS/MS Study of Hydroxybenzoic Acids and Related Derivatives in Commercial Seaweed Biostimulants and their Plant Growth Bioactivity. Dublin, National College of Ireland. Available at: [Link].

  • Cheméo (2024). Chemical Properties of 4-hydroxybenzoic acid (CAS 99-96-7). Retrieved from [Link].

  • mVOC (2024). 4-HYDROXYBENZOIC ACID. Retrieved from [Link].

  • Reddy, M. S. N., et al. (2021). Validated HPLC Method for Identification and Quantification of 4-Hydroxy Benzoic Acid in Levetiracetam Oral Solution Drug Product Formulation. Journal of Chromatography & Separation Techniques, 12(459). Available at: [Link].

  • HELIX Chromatography (2024). HPLC Methods for analysis of 4-Hydroxybenzoic acid. Retrieved from [Link].

  • Li, J., et al. (2015). Recent Advances in Microbial Degradation of 4-hydroxy-benzoate-a Review. Agricultural Biotechnology, 4(4), 52-57. Available at: [Link].

  • Rawat, T., & Pandey, I. P. (2016). Forced Degradation Studies. Journal of Analytical & Pharmaceutical Research, 3(6). Available at: [Link].

  • ResearchGate (2022). Degradation pathways of benzoic acid, 3-hydroxybenzoic acid and the lignin derived compounds ferulic acid and p-coumaric acid. Retrieved from [Link].

  • Quora (2022). Why is 4-hydroxybenzoic more acidic than 4-methylphenol? Retrieved from [Link].

  • Bajaj, S., et al. (2014). Development of forced degradation and stability indicating studies of drugs—A review. Journal of Pharmaceutical Analysis, 4(3), 159–165. Available at: [Link].

  • Venkatesh, D. N. (2022). Forced Degradation – A Review. Biomedical Journal of Scientific & Technical Research, 47(3). Available at: [Link].

  • Wikipedia (2024). 4-Hydroxybenzoic acid. Retrieved from [Link].

  • Suda, M., et al. (2021). A 4-hydroxybenzoate 3-hydroxylase mutant enables 4-amino-3-hydroxybenzoic acid production from glucose in Corynebacterium glutamicum. Metabolic Engineering Communications, 13, e00181. Available at: [Link].

  • Liu, J., et al. (2020). Liquid-Chromatographic Methods for Carboxylic Acids in Biological Samples. Molecules, 25(20), 4836. Available at: [Link].

  • Sharma, M., & Kumar, S. (2022). Overview on Development and Validation of Force degradation studies with Stability Indicating Methods. Biosciences Biotechnology Research Asia, 19(4). Available at: [Link].

  • CONICET (2024). Analytical Methods. Retrieved from [Link].

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Technical Support Center: Modification of 3-(Carboxymethylaminomethyl)-4-hydroxybenzoic Acid

Author: BenchChem Technical Support Team. Date: February 2026

A Note from the Senior Application Scientist:

Welcome to the technical support center for the modification of 3-(Carboxymethylaminomethyl)-4-hydroxybenzoic acid. It is important to note that this specific molecule is not extensively documented in current scientific literature. Therefore, this guide is structured to provide a comprehensive, step-by-step approach, beginning with a proposed synthesis of the core molecule, followed by strategies for its modification to enhance efficacy. The troubleshooting and FAQ sections are built upon established chemical principles and common challenges encountered when modifying the key functional groups present in this molecule: a phenolic hydroxyl, a secondary amine, and a carboxylic acid.

Part 1: Synthesis of the Core Molecule: this compound

A robust synthesis is the foundation of any drug discovery project. We propose a two-step synthetic route starting from the commercially available 3-formyl-4-hydroxybenzoic acid.

Proposed Synthetic Pathway:

Synthetic Pathway start 3-Formyl-4-hydroxybenzoic acid reductive_amination Reductive Amination (e.g., NaBH3CN) start->reductive_amination intermediate Glycine intermediate->reductive_amination product 3-(Carboxymethylaminomethyl)- 4-hydroxybenzoic acid reductive_amination->product

Caption: Proposed synthesis of the target molecule via reductive amination.

Experimental Protocol: Reductive Amination
  • Reaction Setup: In a round-bottom flask, dissolve 3-formyl-4-hydroxybenzoic acid (1 equivalent) and glycine (1.2 equivalents) in a suitable solvent such as methanol or a mixture of methanol and water.

  • pH Adjustment: Adjust the pH of the solution to approximately 6-7 using a mild acid (e.g., acetic acid). This is crucial for the efficient formation of the intermediate imine.

  • Addition of Reducing Agent: Cool the mixture in an ice bath and add a mild reducing agent such as sodium cyanoborohydride (NaBH₃CN) or sodium triacetoxyborohydride (STAB) (1.5 equivalents) portion-wise. These reagents are selective for the imine over the aldehyde.

  • Reaction Monitoring: Allow the reaction to stir at room temperature and monitor its progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Workup: Once the reaction is complete, quench any remaining reducing agent by the careful addition of an acid (e.g., dilute HCl) until gas evolution ceases.

  • Purification: The product can be purified by precipitation by adjusting the pH of the aqueous solution, followed by filtration and washing. Further purification can be achieved by recrystallization or column chromatography if necessary.

Part 2: FAQs and Troubleshooting Guide for Modification

This section addresses common challenges you may encounter when modifying the three key functional groups of this compound.

Section A: Modifying the Carboxylic Acid (Amide Bond Formation)

Q1: My amide coupling reaction is low-yielding or fails completely. What are the likely causes and solutions?

A1: Amide bond formation can be challenging due to several factors. Here's a systematic approach to troubleshooting:

  • Cause 1: Ineffective Activation of the Carboxylic Acid. The carboxylic acid must be activated to a more reactive species before it can react with an amine.

    • Solution: Ensure your coupling reagent is fresh and active. Common coupling reagents include carbodiimides (like EDC or DCC) often used with additives like HOBt, or uronium-based reagents like HATU or HBTU. For difficult couplings, converting the carboxylic acid to an acid chloride using reagents like thionyl chloride (SOCl₂) or oxalyl chloride can be effective, but this is a harsher method that may not be compatible with other functional groups unless they are protected.[1]

  • Cause 2: Poor Nucleophilicity of the Amine. Sterically hindered or electron-deficient amines can be poor nucleophiles.

    • Solution: Increase the reaction temperature or use a more potent coupling reagent. Adding a non-nucleophilic base like diisopropylethylamine (DIPEA) is standard, but ensure it is not quenching your activated acid.

  • Cause 3: Solubility Issues. If the reactants are not fully dissolved, the reaction will be slow and incomplete.

    • Solution: Choose a suitable solvent. Dichloromethane (DCM) and N,N-dimethylformamide (DMF) are common, but greener alternatives like ethyl acetate or 2-methyltetrahydrofuran can also be effective.[2]

  • Cause 4: Side Reactions. The activated carboxylic acid can undergo side reactions, such as rearrangement or formation of an anhydride.

    • Solution: Add the amine to the reaction mixture as soon as the activation is complete. Using additives like HOBt can help to suppress side reactions by forming a more stable active ester.

Troubleshooting Workflow for Amide Coupling:

Amide Coupling Troubleshooting start Low Yield in Amide Coupling check_reagents Are coupling reagents and solvents fresh and anhydrous? start->check_reagents check_activation Is the carboxylic acid being activated? (Monitor by LC-MS) check_reagents->check_activation Yes solution_reagents Use fresh, high-quality reagents and anhydrous solvents. check_reagents->solution_reagents No check_amine Is the amine sterically hindered or electron-poor? check_activation->check_amine Yes solution_activation Try a more powerful coupling reagent (e.g., HATU) or convert to acid chloride. check_activation->solution_activation No check_solubility Are all reactants soluble in the chosen solvent? check_amine->check_solubility No solution_amine Increase reaction temperature or use a catalyst like DMAP (with caution). check_amine->solution_amine Yes solution_solubility Screen alternative solvents (e.g., DMF, NMP). check_solubility->solution_solubility No

Caption: Decision tree for troubleshooting amide bond formation.

Section B: Modifying the Phenolic Hydroxyl Group (O-Alkylation/Etherification)

Q2: I'm attempting to alkylate the phenolic hydroxyl group, but I'm observing C-alkylation or N-alkylation as side products. How can I improve the selectivity for O-alkylation?

A2: Achieving selective O-alkylation in a molecule with multiple nucleophilic sites (phenolic -OH, secondary amine, and carboxylate anion) requires careful control of reaction conditions.

  • Understanding the Reactivity: The phenoxide anion, formed by deprotonating the phenolic hydroxyl group with a base, is the desired nucleophile for O-alkylation. However, the secondary amine is also nucleophilic, and under certain conditions, the aromatic ring can undergo C-alkylation (a Friedel-Crafts type reaction).[3]

  • Solution 1: Choice of Base and Solvent. The choice of base is critical. A relatively weak base like potassium carbonate (K₂CO₃) in a polar aprotic solvent like acetone or DMF will selectively deprotonate the more acidic phenol over the less acidic carboxylic acid. This minimizes the formation of the carboxylate anion, which could also act as a nucleophile.

  • Solution 2: Protecting Groups. For complete selectivity, a protecting group strategy is recommended.[4][5][6][7]

    • Protect the Carboxylic Acid and Amine: The carboxylic acid can be protected as an ester (e.g., methyl or ethyl ester), and the secondary amine can be protected with a Boc or Cbz group.

    • Perform O-Alkylation: With the other functional groups masked, the O-alkylation can be performed cleanly.

    • Deprotection: The protecting groups can then be removed under appropriate conditions.

  • Solution 3: Mitsunobu Reaction. For the introduction of more complex alkyl groups, the Mitsunobu reaction (using triphenylphosphine and a dialkyl azodicarboxylate like DEAD or DIAD) can be a good option for selective O-alkylation of phenols in the presence of amines.

Comparative Table of O-Alkylation Conditions:

MethodReagentsProsCons
Williamson Ether SynthesisAlkyl halide, K₂CO₃, DMFSimple, cost-effectivePotential for N- and C-alkylation side reactions
Mitsunobu ReactionAlcohol, PPh₃, DEAD/DIADHigh selectivity for O-alkylation, mild conditionsStoichiometric phosphine oxide byproduct can be difficult to remove
Using Protecting Groups1. Protection (e.g., Boc, Ester) 2. Alkylation 3. DeprotectionHighest selectivityAdds steps to the synthesis, requires careful planning of orthogonal protecting groups
Section C: Modifying the Secondary Amine

Q3: I want to perform further alkylation or acylation on the secondary amine, but the reaction is sluggish. How can I improve its reactivity?

A3: The secondary amine in your molecule is flanked by a methylene group and the aromatic ring, which should make it reasonably reactive. If you are facing issues, consider the following:

  • Cause 1: Protonation of the Amine. The amine can be protonated by the carboxylic acid, rendering it non-nucleophilic.

    • Solution: Add a non-nucleophilic base like DIPEA or triethylamine (TEA) to neutralize the carboxylic acid and free up the amine. Alternatively, protect the carboxylic acid as an ester before attempting to modify the amine.

  • Cause 2: Steric Hindrance. If you are using a bulky alkylating or acylating agent, the reaction may be slow due to steric hindrance.

    • Solution: Increase the reaction temperature or use a less hindered reagent if possible.

  • For Reductive Amination: If you are introducing another alkyl group via reductive amination, ensure the pH is in the optimal range (typically 4-6) for iminium ion formation.

Part 3: Characterization of Modified Compounds

Q4: What are the key spectroscopic signatures I should look for to confirm the structure of my modified compounds?

A4: A combination of NMR spectroscopy and mass spectrometry is essential for unambiguous structure determination.

  • ¹H NMR Spectroscopy:

    • O-Alkylation of Phenol: You should see the disappearance of the phenolic -OH proton signal (which is often broad and can be exchanged with D₂O) and the appearance of new signals corresponding to the protons of the newly introduced alkyl group. For example, an O-methyl group would appear as a sharp singlet around 3.8-4.0 ppm.

    • Amide Formation: The carboxylic acid -OH proton will disappear. You will observe a new amide N-H proton signal (often a broad singlet or a triplet if coupled to adjacent protons). The chemical shifts of the protons on the carbon adjacent to the new amide bond will also change.

    • N-Alkylation/Acylation: The N-H proton of the secondary amine will disappear. New signals corresponding to the protons of the added group will appear.

  • ¹³C NMR Spectroscopy: Look for the appearance of new carbon signals corresponding to the added functional groups and shifts in the signals of the carbons at or near the site of modification.

  • Mass Spectrometry (MS): This is crucial for confirming the molecular weight of your new compound. Look for the molecular ion peak ([M+H]⁺ in ESI positive mode or [M-H]⁻ in ESI negative mode) that corresponds to the calculated mass of your expected product.

Expected ¹H NMR Shifts for the Core Molecule:

ProtonsExpected Chemical Shift (ppm)Multiplicity
Aromatic Protons6.5 - 7.8Doublets, Singlet
Methylene (-CH₂-)~3.5 - 4.0Singlet
Carboxylic Acid (-COOH)> 10 (often broad)Singlet
Phenolic (-OH)Variable, broadSinglet
Amine (-NH-)Variable, broadSinglet

(Note: Exact chemical shifts will depend on the solvent and pH.)[8][9][10][11][12]

References

  • Nonaka K, Osamura T, Takahashi F. A 4-hydroxybenzoate 3-hydroxylase mutant enables 4-amino-3-hydroxybenzoic acid production from glucose in Corynebacterium glutamicum. Microb Cell Fact. 2023;22(1):168. [Link]

  • Ori C, Takenaka S, Murakami S, Aoki K. Metabolism of 4-amino-3-hydroxybenzoic acid by Bordetella sp. strain 10d: A different modified meta-cleavage pathway for 2-aminophenols. Biosci Biotechnol Biochem. 2006;70(11):2653-2661. [Link]

  • Cazorla, C., Pfordt, É., Duclos, M.-C., Métay, E., & Lemaire, M. (2011). O-Alkylation of phenol derivatives via a nucleophilic substitution. Green Chemistry, 13(9), 2472. [Link]

  • Paczelt, V., Wende, R. C., Schreiner, P. R., & Eckhardt, A. K. (2023). Glycine Imine-The Elusive α-Imino Acid Intermediate in the Reductive Amination of Glyoxylic Acid. Angewandte Chemie International Edition, 62(11), e202218548. [Link]

  • Preparation of 4-amino-3-hydroxybenzoic acid. PrepChem.com. [Link]

  • A comprehensive review on catalytic O-alkylation of phenol and hydroquinone. ResearchGate. [Link]

  • Lewandowski, W., Lewandowska, H., & Fiedorow, R. (2005). Experimental and theoretical IR, Raman, NMR spectra of 2-, 3- and 4-aminobenzoic acids. Journal of Molecular Structure, 744-747, 345–352. [Link]

  • Protective Groups. Organic Chemistry Portal. [Link]

  • Amide coupling help. Reddit. [Link]

  • SPECTROSCOPIC ANALYSIS OF ORGANIC COMPOUNDS. St. Paul's Cathedral Mission College. [Link]

  • Enhanced production of γ-amino acid 3-amino-4-hydroxybenzoic acid by recombinant Corynebacterium glutamicum under oxygen limitation. Biotechnology for Biofuels and Bioproducts. 2021;14(1). [Link]

  • CN105237423A - Preparation method of 3-amino-4-hydroxybenzoic acid.
  • Alcolea Palafox, M. (2010). Meta - Aminobenzoic Acid: Structures and Spectral Characteristics. Spectroscopy Letters, 43(7-8), 511–526. [Link]

  • Amide coupling reaction in medicinal chemistry. HepatoChem. [Link]

  • What Is the Mechanism of Phenol Alkylation? Exporter China. [Link]

  • CN112673108A - Process for producing 3-hydroxy-4-aminobenzoic acids.
  • Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606–631. [Link]

  • McKendry, S., et al. (2013). Evaluation of alternative solvents in common amide coupling reactions: replacement of dichloromethane and N , N -dimethylformamide. Green Chemistry, 15(5), 1241. [Link]

  • Amino Acid-Protecting Groups. SciSpace. [Link]

  • Busnel, O., et al. (2005). Synthesis of Fmoc-protected aza-b -amino acids via reductive amination of glyoxylic acid. Tetrahedron Letters, 46(41), 7073–7075. [Link]

  • Synthesis of 4-hydroxybenzoic acid incorporated azo dyes derivatives as potent biological activity molecules. JOCPR. [Link]

  • Selective Alkylation of Phenols Using Solid Catalysts. White Rose eTheses Online. [Link]

  • Ma, J., et al. (2023). NMR spectroscopy as a characterization tool enabling biologics formulation development. Journal of Pharmaceutical and Biomedical Analysis, 223, 115110. [Link]

  • 4-Hydroxybenzoic acid derivatives synthesized through metabolic... ResearchGate. [Link]

  • DE2547309B2 - PROCESS FOR THE O-ALKYLATION OF PHENOLS.
  • Reductive amination of glyoxylic acid (3) to glycine (1). ResearchGate. [Link]

  • [Stereochemistry of the reductive amination of 4-oxoproline derivatives with glycine esters]. Bioorganicheskaia khimiia. 2002;28(3):250-254. [Link]

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Validation & Comparative

A Senior Application Scientist's Guide to Confirming the Purity of 3-(Carboxymethylaminomethyl)-4-hydroxybenzoic acid: A Comparative Approach

Author: BenchChem Technical Support Team. Date: February 2026

For: Researchers, scientists, and drug development professionals

Introduction: The Criticality of Purity in Novel Compound Validation

3-(Carboxymethylaminomethyl)-4-hydroxybenzoic acid is a complex molecule featuring a substituted aromatic ring, a secondary amine, and two carboxylic acid moieties.[1] Its structural similarity to biologically significant molecules, such as derivatives of 4-hydroxybenzoic acid (4-HBA) which are precursors to essential compounds like Coenzyme Q10, suggests its potential utility in various research and pharmaceutical contexts.[2][3] In any application, from initial biological screening to advanced drug development, the unambiguous confirmation of a compound's purity is a non-negotiable prerequisite. The presence of uncharacterized impurities can lead to erroneous experimental results, misleading structure-activity relationships (SAR), and potential toxicity.

This guide provides an in-depth comparison of two orthogonal, powerful analytical techniques for the definitive purity assessment of this compound: High-Performance Liquid Chromatography coupled with Mass Spectrometry (HPLC-MS) and quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy. We will delve into the causality behind experimental choices, provide self-validating protocols, and present a clear comparison to guide researchers in selecting the appropriate methodology for their needs.

Anticipating the Challenge: Potential Impurities in Synthesis

A robust purity analysis begins with understanding the potential impurities that may arise during synthesis. A plausible synthetic route for this compound involves the N-alkylation of a precursor like 3-amino-4-hydroxybenzoic acid with a haloacetic acid (e.g., chloroacetic acid or bromoacetic acid).

Given this synthetic pathway, potential impurities could include:

  • Starting Materials: Unreacted 3-amino-4-hydroxybenzoic acid or haloacetic acid.

  • Over-alkylation Product: A di-substituted product where the secondary amine has reacted again.

  • Isomeric Impurities: Contamination from isomers of the starting material (e.g., 4-amino-3-hydroxybenzoic acid).[4]

  • Related Synthetic Adducts: Side-products from competing reactions.

A comprehensive purity assessment must be capable of separating and detecting these structurally similar compounds.

Method 1: High-Performance Liquid Chromatography (HPLC) for Impurity Profiling

HPLC is a cornerstone of purity analysis, excelling at the separation of complex mixtures. Its principle lies in the differential partitioning of analytes between a stationary phase (the column) and a liquid mobile phase. For a polar, ionizable molecule like our target compound, reversed-phase HPLC is the method of choice.

The Causality Behind the Method: We choose reversed-phase HPLC because it effectively separates compounds based on their hydrophobicity. The polar nature of our analyte suggests that a standard C18 column will provide good retention and allow for separation from potentially less polar starting materials or more polar side-products. Coupling HPLC with both a UV detector and a Mass Spectrometer (MS) provides a dual-validation system. UV detection offers robust quantification based on chromophore absorbance, a characteristic feature of aromatic amino acids, while MS provides mass-to-charge ratio data, enabling positive identification of the main peak and tentative identification of impurities.[5][6]

Experimental Workflow: HPLC Analysis

HPLC_Workflow cluster_prep Sample & Mobile Phase Preparation cluster_analysis LC-MS Analysis cluster_data Data Processing p1 Accurately weigh ~1 mg of sample p2 Dissolve in mobile phase diluent (e.g., 50:50 Water:Acetonitrile) p1->p2 a1 Equilibrate C18 column p2->a1 p3 Prepare Mobile Phase A (e.g., 0.1% Formic Acid in Water) p4 Prepare Mobile Phase B (e.g., 0.1% Formic Acid in Acetonitrile) a2 Inject sample a1->a2 a3 Gradient Elution (e.g., 5% to 95% B over 20 min) a2->a3 a4 UV Detection (e.g., 275 nm) a3->a4 a5 ESI-MS Detection (Positive/Negative Ion Mode) a4->a5 d1 Integrate peaks in chromatogram a5->d1 d2 Calculate Purity (% Area) d1->d2 d3 Analyze mass spectrum of each peak d4 Identify impurities based on m/z d3->d4

Caption: HPLC-MS workflow for purity analysis.

Detailed HPLC Protocol
  • Sample Preparation:

    • Accurately weigh approximately 1.0 mg of this compound.

    • Dissolve in 1.0 mL of a 50:50 (v/v) mixture of water and acetonitrile to create a 1 mg/mL stock solution.

    • Further dilute as necessary to fall within the linear range of the detector.

  • Chromatographic Conditions:

    • Instrument: HPLC system with UV and Mass Spectrometry detectors.

    • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

    • Mobile Phase A: 0.1% Formic Acid in Water. The acid helps to protonate the carboxylic acids and secondary amine, leading to sharper peaks.

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

    • Gradient: A typical starting point would be a linear gradient from 5% B to 95% B over 20 minutes. This wide gradient is crucial for eluting any unexpected impurities with different polarities.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30 °C, to ensure reproducible retention times.

    • Injection Volume: 10 µL.

    • UV Detection: 275 nm, based on the typical absorbance maxima for tyrosine-like structures.[5]

    • MS Detector: Electrospray Ionization (ESI) in both positive and negative ion modes to ensure detection of the analyte and all possible impurities.

  • Data Interpretation:

    • Purity Calculation: The purity is estimated using the area percent method from the UV chromatogram:

      • Purity (%) = (Area of Main Peak / Total Area of All Peaks) x 100

    • Impurity Identification: The mass spectrum for each impurity peak is analyzed. For example, a peak with an m/z corresponding to 3-amino-4-hydroxybenzoic acid would strongly suggest its presence as an unreacted starting material.

Method 2: Quantitative NMR (qNMR) for Absolute Purity Determination

While HPLC provides excellent separation and relative purity, qNMR is a primary analytical method that can determine the absolute purity of a compound without needing a reference standard of the analyte itself.[7] It relies on the principle that the signal intensity in an NMR spectrum is directly proportional to the number of nuclei giving rise to that signal. By comparing the integral of a known analyte signal to the integral of a certified internal standard of known purity and concentration, one can calculate the absolute purity of the analyte.[8][9]

The Causality Behind the Method: qNMR is chosen as an orthogonal technique because its measurement principle is completely different from chromatography.[7] It is a bulk property measurement and is insensitive to differences in chromatographic behavior. This makes it an ideal confirmatory method. We select a high-purity, stable internal standard (e.g., maleic acid or dimethyl sulfone) that has sharp, well-resolved protons in a region of the ¹H NMR spectrum that does not overlap with our analyte's signals. This ensures accurate integration and a reliable result.

Experimental Workflow: qNMR Analysis

qNMR_Workflow cluster_prep Sample Preparation cluster_analysis NMR Data Acquisition cluster_data Data Processing & Calculation p1 Accurately weigh ~10 mg of sample p3 Dissolve both in a known volume of deuterated solvent (e.g., DMSO-d6) p1->p3 p2 Accurately weigh ~5 mg of certified internal standard p2->p3 p4 Transfer to NMR tube p3->p4 a1 Tune and shim the spectrometer p4->a1 a2 Acquire ¹H spectrum under quantitative conditions (long relaxation delay) a1->a2 d1 Phase and baseline correct the spectrum a2->d1 d2 Integrate non-overlapping analyte and standard peaks d1->d2 d3 Calculate absolute purity using the qNMR equation d2->d3

Caption: qNMR workflow for absolute purity determination.

Detailed qNMR Protocol
  • Sample Preparation:

    • Accurately weigh approximately 10 mg of this compound (Wanalyte).

    • Accurately weigh approximately 5 mg of a certified internal standard (IS), such as maleic acid (WIS).

    • Dissolve both solids completely in a precise volume of a deuterated solvent (e.g., 0.75 mL of DMSO-d₆) in a vial.

    • Transfer the solution to an NMR tube.

  • NMR Data Acquisition:

    • Instrument: A high-field NMR spectrometer (e.g., 400 MHz or higher).

    • Solvent: DMSO-d₆ (chosen for its ability to dissolve the polar analyte and standard).

    • Key Parameters: To ensure quantitativity, specific acquisition parameters are critical.

      • Relaxation Delay (d1): Set to at least 5 times the longest T₁ relaxation time of the protons being integrated (typically > 30 seconds). This ensures all protons have fully relaxed before the next pulse, making the signal intensity directly proportional to the number of protons.

      • Pulse Angle: 90° flip angle.

      • Number of Scans: Sufficient to obtain a good signal-to-noise ratio (e.g., 8 or 16 scans).

  • Data Processing and Calculation:

    • Process the spectrum with careful phasing and baseline correction.

    • Select a well-resolved signal from the analyte (e.g., a specific aromatic proton) and a signal from the internal standard.

    • Integrate both signals accurately.

    • Calculate the purity using the following equation:

      Purityanalyte (%) = (Ianalyte / IIS) * (NIS / Nanalyte) * (MWanalyte / MWIS) * (WIS / Wanalyte) * PurityIS

      Where:

      • I: Integral value of the signal

      • N: Number of protons giving rise to the signal

      • MW: Molecular weight (Analyte: 225.20 g/mol )[1]

      • W: Weight

      • PurityIS: Certified purity of the internal standard

Comparison of Purity Determination Methods

FeatureHPLC-UV/MSQuantitative NMR (qNMR)
Principle Physical separation based on polarityNuclear spin resonance; signal proportional to molar amount
Purity Type Relative (Area %)Absolute (% by mass)[7]
Reference Standard Not required for area %; required for quantitationRequires a certified internal standard (not the analyte)
Sensitivity High (ng to pg range)Moderate (µg to mg range)
Information Provided Retention time, UV spectrum, mass-to-charge ratio. Excellent for impurity profiling.Absolute purity, structural confirmation of the main component, detection of NMR-active impurities.
Destructive? Yes (sample is consumed)No (sample can be fully recovered)[7]
Key Advantage Superior separation power for complex mixtures and trace impurity detection.Considered a primary ratio method; high accuracy and precision for absolute purity.[10]
Key Limitation Assumes all impurities have the same response factor as the main peak for area % calculation.Lower sensitivity; overlapping signals can complicate analysis. Not suitable for detecting non-NMR active impurities (e.g., inorganic salts).

Conclusion: A Self-Validating, Orthogonal Approach

For a comprehensive and trustworthy assessment of the purity of this compound, a dual-pronged approach is recommended.

  • Initial Assessment with HPLC-MS: Use HPLC-MS to develop a detailed impurity profile. This method is unparalleled in its ability to separate and provide initial identification of even trace-level impurities, ensuring that no significant unknown components are present.

  • Definitive Purity with qNMR: Follow up with qNMR to determine the absolute purity of the bulk material. This provides an orthogonal validation that is not subject to the same potential biases as chromatographic methods (like differences in detector response).

By employing both techniques, the purity assessment becomes a self-validating system. If the relative purity from HPLC (e.g., 99.5% area) is in close agreement with the absolute purity from qNMR (e.g., 99.4% by mass), it provides a high degree of confidence in the material's quality. This rigorous approach ensures data integrity for all subsequent research and development activities.

References

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  • Wikipedia. (n.d.). Aromatic amino acid. Retrieved from [Link]

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A Comparative Analysis of 3-(Carboxymethylaminomethyl)-4-hydroxybenzoic Acid and Its Analogs: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive comparative analysis of 3-(Carboxymethylaminomethyl)-4-hydroxybenzoic acid, a key derivative of 4-hydroxybenzoic acid (4-HBA), and its structurally related analogs. 4-HBA and its derivatives are a class of compounds recognized for their diverse biological activities, including antimicrobial, antioxidant, and anti-inflammatory properties.[1][2] This document is intended for researchers, scientists, and professionals in drug development, offering in-depth technical insights, detailed experimental protocols, and a structure-activity relationship (SAR) framework to guide future research and development.

Introduction: The Significance of 4-Hydroxybenzoic Acid Scaffolds

The 4-hydroxybenzoic acid scaffold is a fundamental structural motif in a vast array of natural and synthetic compounds with significant biological activities. These activities are broad-ranging, encompassing antimicrobial, antialgal, antimutagenic, antiestrogenic, hypoglycemic, anti-inflammatory, and antioxidant effects.[1][2] The versatility of this scaffold lies in its capacity for chemical modification, particularly on the benzene ring, which allows for the fine-tuning of its pharmacological properties. The introduction of substituents at the C3 position, adjacent to the hydroxyl group, is a key strategy for modulating the compound's interaction with biological targets. This guide focuses on the comparative analysis of this compound and two of its close analogs, providing a framework for understanding their potential therapeutic applications.

Structural Analogs Under Investigation

For the purpose of this comparative analysis, we will focus on the parent compound and two key analogs that represent systematic structural modifications to the aminomethyl side chain at the C3 position.

  • Parent Compound: this compound

  • Analog A: 3-(Aminomethyl)-4-hydroxybenzoic acid

  • Analog B: 4-Hydroxy-3-(methylaminomethyl)benzoic acid

These analogs were chosen to explore the impact of the N-substituent on the overall biological activity profile. Analog A represents the primary amine, while Analog B features a simple methyl substitution, and the parent compound possesses a carboxymethyl group, introducing an additional acidic function.

Synthesis of the Parent Compound and Its Analogs

The synthesis of these analogs typically starts from a commercially available precursor, such as 4-hydroxy-3-nitrobenzoic acid. A common synthetic route involves the reduction of the nitro group to an amine, followed by subsequent functionalization.

Synthesis of 3-Amino-4-hydroxybenzoic acid (Precursor to Analogs)

A reliable method for the synthesis of 3-amino-4-hydroxybenzoic acid involves the reduction of 4-hydroxy-3-nitrobenzoic acid.[3]

Protocol:

  • To a reaction vessel at 0 °C, sequentially add tin(II) chloride, 12 N hydrochloric acid, and 4-hydroxy-3-nitrobenzoic acid.[3]

  • Heat the reaction mixture to reflux for 1 hour.[3]

  • After the reaction is complete, add water to the mixture and adjust the pH to 1 with a 2 N sodium hydroxide solution.[3]

  • Collect the precipitate by filtration and wash it with distilled water.[3]

  • Concentrate the filtrate under vacuum and add methanol to the residue.[3]

  • Filter the newly formed precipitate and concentrate the filtrate again under vacuum.[3]

  • Purify the final residue by silica gel column chromatography to obtain 3-amino-4-hydroxybenzoic acid.[3]

Synthesis_Pathway Start 4-Hydroxy-3-nitrobenzoic acid Intermediate 3-Amino-4-hydroxybenzoic acid Start->Intermediate Reduction (e.g., SnCl2, HCl)

Caption: General synthesis of the key precursor.

Synthesis of this compound (Parent Compound)

The synthesis of the parent compound can be achieved through a multi-step process starting from 3-amino-4-hydroxybenzoic acid.

Comparative Biological Activity: A Framework for Evaluation

A comprehensive comparison of these analogs requires the evaluation of their performance in a panel of standardized biological assays. The following sections detail the experimental protocols for assessing key biological activities.

Antioxidant Activity

The antioxidant capacity of phenolic compounds is a critical aspect of their therapeutic potential, as it relates to their ability to neutralize harmful free radicals.[4]

This assay is a common and straightforward method for evaluating the free radical scavenging activity of compounds.[5] The DPPH radical is a stable free radical that shows a strong absorbance at 517 nm.[5] In the presence of an antioxidant, the DPPH radical is reduced, leading to a decrease in absorbance.[5]

Protocol:

  • Prepare a stock solution of the test compound in a suitable solvent (e.g., methanol).

  • Prepare a series of dilutions of the stock solution.

  • In a 96-well plate, add a specific volume of each dilution to a solution of DPPH in methanol.

  • Incubate the plate in the dark at room temperature for 30 minutes.

  • Measure the absorbance at 517 nm using a microplate reader.

  • Calculate the percentage of radical scavenging activity using the formula: % Inhibition = [(Absorbance of control - Absorbance of sample) / Absorbance of control] x 100.[5]

  • Determine the IC50 value, which is the concentration of the compound required to scavenge 50% of the DPPH radicals.

The ABTS assay is another widely used method to assess antioxidant activity. The ABTS radical cation is generated by the oxidation of ABTS with potassium persulfate and has a characteristic blue-green color with maximum absorbance at 734 nm. Antioxidants reduce the ABTS radical cation, causing a decolorization that is proportional to their concentration.

Protocol:

  • Prepare the ABTS radical cation solution by mixing ABTS stock solution with potassium persulfate solution and allowing it to stand in the dark for 12-16 hours.

  • Dilute the ABTS radical cation solution with a suitable buffer to an absorbance of 0.70 ± 0.02 at 734 nm.

  • Prepare a series of dilutions of the test compound.

  • Add a small volume of each dilution to the diluted ABTS radical cation solution.

  • After a set incubation time, measure the absorbance at 734 nm.

  • Calculate the percentage of inhibition and the IC50 value as described for the DPPH assay.

Antioxidant_Assay_Workflow cluster_DPPH DPPH Assay cluster_ABTS ABTS Assay DPPH_1 Prepare Compound Dilutions DPPH_2 Add to DPPH Solution DPPH_1->DPPH_2 DPPH_3 Incubate DPPH_2->DPPH_3 DPPH_4 Measure Absorbance (517nm) DPPH_3->DPPH_4 ABTS_1 Prepare Compound Dilutions ABTS_2 Add to ABTS•+ Solution ABTS_1->ABTS_2 ABTS_3 Incubate ABTS_2->ABTS_3 ABTS_4 Measure Absorbance (734nm) ABTS_3->ABTS_4

Sources

Benchmarking 3-(Carboxymethylaminomethyl)-4-hydroxybenzoic acid against known standards

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Comparative Analysis of 3-(Carboxymethylaminomethyl)-4-hydroxybenzoic acid as a Novel Antioxidant Agent

This guide provides a comprehensive benchmark analysis of the novel compound, this compound, against established antioxidant standards. The experimental frameworks detailed herein are designed to offer researchers, scientists, and drug development professionals a robust methodology for evaluating its potential efficacy. All protocols are presented with the underlying scientific rationale to ensure clarity and reproducibility.

Introduction: The Rationale for a New Antioxidant

The quest for novel antioxidant compounds is driven by the need to mitigate oxidative stress, a key pathological factor in a myriad of diseases, including neurodegenerative disorders, cardiovascular diseases, and cancer. While established antioxidants like Ascorbic Acid (Vitamin C) and Trolox, a water-soluble derivative of Vitamin E, are widely used as benchmarks, there is a continuous search for molecules with improved stability, bioavailability, and targeted efficacy.

This compound is a structurally novel compound featuring a 4-hydroxybenzoic acid scaffold, a moiety known for its antioxidant properties, functionalized with a carboxymethylaminomethyl group. This addition is hypothesized to enhance its free radical scavenging ability and improve its solubility in aqueous media, a critical factor for biological applications. This guide outlines a series of head-to-head comparisons against Ascorbic Acid and Trolox to validate this hypothesis and characterize its antioxidant profile.

Experimental Design: A Multi-faceted Approach to Antioxidant Capacity Assessment

To provide a comprehensive evaluation, a combination of widely accepted in vitro antioxidant assays will be employed. This multi-assay approach is crucial as different antioxidants can act through various mechanisms. The selected assays are the DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay and the ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Decolorization Assay.

Workflow for Comparative Antioxidant Analysis

The overall experimental workflow is designed to ensure a systematic and unbiased comparison of the test compound and the standards.

G cluster_prep Phase 1: Preparation cluster_assays Phase 2: Antioxidant Assays cluster_analysis Phase 3: Data Analysis cluster_output Phase 4: Output A Stock Solution Preparation (Test Compound & Standards in DMSO/Ethanol) B Serial Dilution (Working concentrations) A->B C DPPH Radical Scavenging Assay B->C Incubation with Radicals D ABTS Radical Cation Decolorization Assay B->D Incubation with Radicals E Spectrophotometric Measurement (Absorbance at specific wavelengths) C->E D->E F Calculation of % Inhibition E->F G IC50 Value Determination (Non-linear regression analysis) F->G H Comparative Data Table G->H

Caption: Workflow for Comparative Antioxidant Capacity Assessment.

Detailed Experimental Protocols

The following sections provide step-by-step methodologies for the antioxidant assays. Adherence to these protocols is critical for obtaining reliable and comparable data.

DPPH Radical Scavenging Assay

This assay is based on the ability of an antioxidant to donate an electron to the stable DPPH radical, causing a color change from violet to yellow, which is measured spectrophotometrically.

Protocol:

  • Reagent Preparation:

    • Prepare a 0.1 mM solution of DPPH in methanol. Store in the dark.

    • Prepare 1 mg/mL stock solutions of this compound, Ascorbic Acid, and Trolox in a suitable solvent (e.g., methanol or DMSO).

    • Perform serial dilutions of the stock solutions to obtain a range of concentrations (e.g., 1, 5, 10, 25, 50, 100 µg/mL).

  • Assay Procedure:

    • In a 96-well microplate, add 100 µL of the DPPH solution to 100 µL of each sample dilution.

    • For the control, add 100 µL of methanol to 100 µL of the DPPH solution.

    • For the blank, add 100 µL of methanol to 100 µL of the sample dilution.

    • Incubate the plate in the dark at room temperature for 30 minutes.

  • Measurement and Calculation:

    • Measure the absorbance at 517 nm using a microplate reader.

    • Calculate the percentage of radical scavenging activity using the following formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] * 100

    • Plot the % inhibition against the concentration and determine the IC50 value (the concentration required to inhibit 50% of the DPPH radicals) using non-linear regression analysis.

ABTS Radical Cation Decolorization Assay

This assay measures the ability of an antioxidant to scavenge the pre-formed ABTS radical cation (ABTS•+), a blue-green chromophore. The reduction of ABTS•+ by the antioxidant results in a loss of color, which is monitored spectrophotometrically.

Protocol:

  • Reagent Preparation:

    • Prepare the ABTS radical cation (ABTS•+) solution by mixing equal volumes of 7 mM ABTS solution and 2.45 mM potassium persulfate solution.

    • Allow the mixture to stand in the dark at room temperature for 12-16 hours before use.

    • Dilute the ABTS•+ solution with ethanol to an absorbance of 0.70 (± 0.02) at 734 nm.

  • Assay Procedure:

    • Prepare serial dilutions of the test compound and standards as described for the DPPH assay.

    • Add 10 µL of each sample dilution to 1 mL of the diluted ABTS•+ solution.

    • Incubate the mixture at room temperature for 6 minutes.

  • Measurement and Calculation:

    • Measure the absorbance at 734 nm.

    • Calculate the percentage of inhibition and the IC50 value as described for the DPPH assay.

Comparative Performance Data

The following table summarizes the hypothetical IC50 values obtained for this compound in comparison to the established standards, Ascorbic Acid and Trolox. Lower IC50 values indicate higher antioxidant activity.

CompoundDPPH Scavenging IC50 (µg/mL)ABTS Scavenging IC50 (µg/mL)
This compound 15.8 ± 1.2 8.5 ± 0.7
Ascorbic Acid5.2 ± 0.46.8 ± 0.5
Trolox8.9 ± 0.64.1 ± 0.3

Interpretation of Results and Scientific Insights

The hypothetical data suggests that this compound possesses significant antioxidant activity, as demonstrated by its ability to scavenge both DPPH and ABTS radicals. While its potency in the DPPH assay appears lower than that of Ascorbic Acid and Trolox, it shows comparable or even superior activity in the ABTS assay. This differential activity is mechanistically informative. The ABTS assay is sensitive to both hydrogen-donating and electron-donating antioxidants, whereas the DPPH assay is more specific to hydrogen-donating antioxidants. The strong performance in the ABTS assay suggests that the introduction of the carboxymethylaminomethyl group may enhance the electron-donating capacity of the parent 4-hydroxybenzoic acid structure.

Proposed Mechanism of Radical Scavenging

The antioxidant activity of phenolic compounds like 4-hydroxybenzoic acid derivatives is primarily attributed to the donation of a hydrogen atom from the phenolic hydroxyl group to a free radical, thereby neutralizing it. The resulting phenoxy radical is stabilized by resonance.

G cluster_mech Proposed Radical Scavenging Mechanism Compound Phenolic Antioxidant (Ar-OH) Radical Free Radical (R•) PhenoxyRadical Phenoxy Radical (Ar-O•) (Resonance Stabilized) Compound->PhenoxyRadical H• donation Product Neutralized Radical (RH) Radical->Product

Safety Operating Guide

A Researcher's Guide to the Safe Disposal of 3-(Carboxymethylaminomethyl)-4-hydroxybenzoic Acid

Author: BenchChem Technical Support Team. Date: February 2026

For researchers and drug development professionals, maintaining a safe and compliant laboratory environment is paramount. The proper disposal of chemical reagents, such as 3-(Carboxymethylaminomethyl)-4-hydroxybenzoic acid, is a critical component of laboratory safety and environmental responsibility. This guide provides a comprehensive, step-by-step approach to the safe disposal of this compound, grounded in established safety protocols and regulatory guidelines.

Understanding the Hazard Profile

Before initiating any disposal procedure, it is essential to understand the inherent hazards of the substance. According to the European Chemicals Agency (ECHA) Classification and Labelling (C&L) Inventory, this compound (CAS No. 55739-39-4) is classified with the following hazards[1]:

  • H315: Causes skin irritation.

  • H319: Causes serious eye irritation.

  • H335: May cause respiratory irritation.

This information dictates that the compound and its containers must be handled as hazardous waste. The precautionary statement P501 specifically mandates that the contents and container be disposed of at an approved waste disposal plant[1]. Under no circumstances should this chemical be disposed of down the drain or in regular trash[2][3].

Core Principles of Chemical Waste Disposal

The disposal of any laboratory chemical is governed by a set of fundamental principles designed to protect personnel and the environment. These include:

  • Waste Minimization: The first step in responsible waste management is to minimize its generation. This can be achieved through careful planning of experiments and purchasing only the necessary quantities of reagents.

  • Segregation: Incompatible chemicals must be stored and disposed of separately to prevent dangerous reactions[4][5].

  • Proper Labeling: All waste containers must be clearly and accurately labeled with their contents and associated hazards[4][5].

  • Use of a Licensed Waste Disposal Contractor: The final disposal of hazardous chemical waste must be handled by a licensed and reputable waste management company.

Step-by-Step Disposal Protocol for this compound

The following protocol outlines the necessary steps for the safe and compliant disposal of this compound.

Phase 1: Preparation and Personal Protective Equipment (PPE)
  • Don Appropriate PPE: Before handling the chemical, ensure you are wearing the following:

    • Chemical-resistant gloves (e.g., nitrile).

    • Safety goggles or a face shield.

    • A laboratory coat.

  • Work in a Ventilated Area: To mitigate the risk of respiratory irritation, handle the solid compound and prepare the waste container in a well-ventilated area, such as a chemical fume hood.

Phase 2: Waste Collection and Containerization
  • Select a Suitable Waste Container:

    • The container must be compatible with the chemical. A high-density polyethylene (HDPE) or glass container with a secure, screw-top lid is recommended[5].

    • Ensure the container is clean, dry, and in good condition with no cracks or leaks[3].

  • Label the Waste Container:

    • Affix a "Hazardous Waste" label to the container[3].

    • Clearly write the full chemical name: "this compound" and its CAS number: "55739-39-4".

    • Indicate the hazards: "Skin Irritant," "Eye Irritant," "Respiratory Irritant."

    • Include the date when the waste was first added to the container.

  • Transfer the Waste:

    • Carefully transfer the solid waste into the labeled container, minimizing the creation of dust.

    • If dealing with a solution, pour it carefully into the container, avoiding splashes.

    • For contaminated labware (e.g., weighing boats, filter paper), place these items in a sealed bag and then into the solid waste container.

Phase 3: Decontamination of Empty Containers

Empty containers that once held this compound must also be treated as hazardous waste unless properly decontaminated.

  • Triple Rinsing:

    • Rinse the empty container with a suitable solvent (e.g., water or an appropriate organic solvent in which the compound is soluble) a minimum of three times[3].

    • The rinsate from this process is considered hazardous and must be collected in a separate, appropriately labeled hazardous waste container for liquid waste[3].

  • Disposal of Decontaminated Containers:

    • Once triple-rinsed, deface or remove the original label from the container[2].

    • The decontaminated container can then typically be disposed of in the regular laboratory glass or plastic recycling, in accordance with your institution's policies.

Phase 4: Storage and Final Disposal
  • Temporary Storage:

    • Store the sealed and labeled hazardous waste container in a designated satellite accumulation area within the laboratory[5].

    • This area should be away from general traffic, secure, and have secondary containment to capture any potential leaks.

    • Ensure incompatible waste types are segregated.

  • Arrange for Professional Disposal:

    • Contact your institution's Environmental Health and Safety (EHS) office or the designated chemical waste manager.

    • Follow their specific procedures for requesting a waste pickup.

    • Do not allow hazardous waste to accumulate in the laboratory for extended periods.

Disposal Decision Workflow

The following diagram illustrates the decision-making process for the disposal of this compound and its associated materials.

DisposalWorkflow start Start: Disposal of This compound waste_type Identify Waste Type start->waste_type solid_waste Solid Chemical Waste waste_type->solid_waste Solid liquid_waste Solution or Rinsate waste_type->liquid_waste Liquid contaminated_labware Contaminated Labware (Gloves, Wipes, etc.) waste_type->contaminated_labware Contaminated Solid Items empty_container Empty Original Container waste_type->empty_container Empty Container collect_solid Collect in Labeled Solid Hazardous Waste Container solid_waste->collect_solid collect_liquid Collect in Labeled Liquid Hazardous Waste Container liquid_waste->collect_liquid collect_labware Place in Sealed Bag, then in Solid Waste Container contaminated_labware->collect_labware decontaminate Decontaminate Container (Triple Rinse) empty_container->decontaminate storage Store Waste in Designated Satellite Accumulation Area collect_solid->storage collect_liquid->storage collect_labware->collect_solid collect_rinsate Collect Rinsate as Liquid Hazardous Waste decontaminate->collect_rinsate Yes dispose_container Dispose of Decontaminated Container in Regular Lab Trash/ Recycling (Labels Removed) decontaminate->dispose_container No (Not Practical) collect_rinsate->collect_liquid dispose_container->storage pickup Arrange for Pickup by Licensed Waste Contractor (via EHS) storage->pickup end End of Process pickup->end

Caption: Disposal workflow for this compound.

Quantitative Data Summary

ParameterValue/InformationSource
CAS Number 55739-39-4PubChem[1]
GHS Hazard Codes H315, H319, H335ECHA C&L Inventory[1]
Disposal Precaution P501: Dispose of contents/container to an approved waste disposal plant.ECHA C&L Inventory[1]
Prohibited Disposal Do not dispose down the drain or in general waste.General Lab Safety[2][3]
Container Rinsing Triple rinse with a suitable solvent.Lehigh University[3]

By adhering to this structured disposal protocol, researchers can ensure the safe management of this compound waste, fostering a secure laboratory environment and maintaining regulatory compliance.

References

  • PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from [Link]

  • Carl ROTH. (n.d.). Safety Data Sheet: 4-Hydroxybenzoic acid. Retrieved from [Link]

  • Vanderbilt University Medical Center. (n.d.). Laboratory Guide for Managing Chemical Waste. Retrieved from [Link]

  • ACS Sustainable Chemistry & Engineering. (2013, August 7). Sustainable Recycling of Benzoic Acid Production Waste: Green and Highly Efficient Methods To Separate and Recover High Value-Added Conjugated Aromatic Compounds from Industrial Residues. ResearchGate. Retrieved from [Link]

  • Carl ROTH. (n.d.). Safety Data Sheet: Benzoic acid. Retrieved from [Link]

  • Stericycle UK. (2024, October 24). How to Safely Dispose of Laboratory Waste? Retrieved from [Link]

  • Ace Waste. (n.d.). Properly Managing Chemical Waste in Laboratories. Retrieved from [Link]

  • Lehigh University Campus Safety Division. (n.d.). Hazardous Waste Disposal Procedures Handbook. Retrieved from [Link]

Sources

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Retrosynthesis Analysis

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.